molecular formula C25H38N7O18P3S-4 B15547171 D-3-Hydroxybutyryl-CoA

D-3-Hydroxybutyryl-CoA

Cat. No.: B15547171
M. Wt: 849.6 g/mol
InChI Key: QHHKKMYHDBRONY-WZZMXTMRSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-hydroxybutanoyl-CoA(4-) is tetraanion of (R)-3-hydroxybutanoyl-CoA arising from deprotonation of the phosphate and diphosphate OH groups. It has a role as a human metabolite. It is a (R)-3-hydroxyacyl-CoA(4-) and a short-chain (R)-3-hydroxy fatty acyl-CoA(4-). It is a conjugate base of a (R)-3-hydroxybutanoyl-CoA.

Properties

Molecular Formula

C25H38N7O18P3S-4

Molecular Weight

849.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxybutanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/p-4/t13-,14-,18-,19-,20+,24-/m1/s1

InChI Key

QHHKKMYHDBRONY-WZZMXTMRSA-J

Origin of Product

United States

Foundational & Exploratory

What is the role of D-3-Hydroxybutyryl-CoA in fatty acid metabolism?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of D-3-Hydroxybutyryl-CoA in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal metabolic intermediate situated at the crossroads of fatty acid metabolism, ketogenesis, and bacterial carbon storage pathways. As the D-stereoisomer, its metabolic fate is distinct from the L-isomer that participates in the canonical beta-oxidation spiral. This document provides a comprehensive technical overview of the synthesis, degradation, and multifaceted roles of this compound. It details the enzymatic reactions governing its turnover, presents quantitative data on enzyme kinetics, outlines established experimental protocols for its study, and visualizes the core metabolic pathways in which it participates. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key molecule and its implications in metabolic health and disease.

Introduction to this compound

This compound, also known as (R)-3-hydroxybutanoyl-CoA, is the coenzyme A thioester of D-3-hydroxybutyrate. It is a chiral molecule, and its stereochemistry dictates its specific roles in metabolism, which are separate from its L-enantiomer, L-3-hydroxyacyl-CoA, an intermediate in the conventional beta-oxidation of fatty acids.[1][2] this compound is primarily recognized as a key intermediate in the synthesis of ketone bodies in mammals and as a precursor for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers, in various bacteria.[3][4] Its concentration and flux through associated pathways are tightly regulated and serve as an indicator of the cell's metabolic state, particularly the balance between carbohydrate and fatty acid utilization.

Metabolic Pathways Involving this compound

The metabolic significance of this compound stems from its central position in several key pathways, primarily its synthesis from acetyl-CoA and its subsequent conversion into ketone bodies or other metabolites.

Synthesis of this compound

The primary route for the synthesis of this compound begins with the condensation of two acetyl-CoA molecules. This pathway is active during periods of high fatty acid oxidation, when acetyl-CoA concentrations exceed the processing capacity of the citric acid cycle.

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed by the enzyme β-ketothiolase (also known as acetyl-CoA C-acetyltransferase, e.g., PhaA in bacteria) to form acetoacetyl-CoA, releasing one molecule of coenzyme A.[1][3][5]

  • Reduction to this compound: Acetoacetyl-CoA is then stereospecifically reduced to this compound by the NADPH-dependent enzyme acetoacetyl-CoA reductase (e.g., PhaB).[3][4][6] This step is crucial as it establishes the D-chirality of the molecule.

G acetyl_coa1 Acetyl-CoA acetyl_coa1->midpoint acetyl_coa2 Acetyl-CoA acetyl_coa2->midpoint acetoacetyl_coa Acetoacetyl-CoA d3hb_coa This compound acetoacetyl_coa->d3hb_coa Acetoacetyl-CoA reductase (e.g., PhaB) nadp NADP+ acetoacetyl_coa->nadp midpoint->acetoacetyl_coa β-ketothiolase (e.g., PhaA) coa CoA-SH midpoint->coa nadph NADPH + H+ nadph->acetoacetyl_coa

Caption: Synthesis pathway of this compound from Acetyl-CoA.
Role in Ketogenesis

In mammals, ketogenesis occurs predominantly in the liver mitochondria and is a critical process for providing alternative energy sources to extrahepatic tissues like the brain and heart during fasting or carbohydrate restriction.[7][8]

This compound is a direct precursor to the ketone body D-3-hydroxybutyrate. The pathway continues from its synthesis as follows:

  • Conversion to Ketone Bodies: this compound can be acted upon by a thioesterase to release D-3-hydroxybutyrate and Coenzyme A.[3] Alternatively, acetoacetyl-CoA can be converted by HMG-CoA synthase and HMG-CoA lyase to acetoacetate, which is then reduced to D-3-hydroxybutyrate by 3-hydroxybutyrate (B1226725) dehydrogenase.[1][7] The resulting D-3-hydroxybutyrate is a stable, transportable energy source that enters the bloodstream.

G cluster_liver Liver Mitochondria cluster_blood Bloodstream cluster_extrahepatic Extrahepatic Tissue (e.g., Brain) acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-ketothiolase d3hb_coa This compound acetoacetyl_coa->d3hb_coa Reductase d3hb D-3-Hydroxybutyrate (Ketone Body) d3hb_coa->d3hb Thioesterase d3hb_blood D-3-Hydroxybutyrate d3hb->d3hb_blood d3hb_tissue D-3-Hydroxybutyrate d3hb_blood->d3hb_tissue acetoacetyl_coa_tissue Acetoacetyl-CoA d3hb_tissue->acetoacetyl_coa_tissue 3-hydroxybutyrate dehydrogenase acetyl_coa_tissue Acetyl-CoA acetoacetyl_coa_tissue->acetyl_coa_tissue Thiolase tca TCA Cycle acetyl_coa_tissue->tca

Caption: Role of this compound in ketogenesis and ketone body utilization.
Degradation and Further Metabolism

This compound can be channeled into other metabolic routes, particularly in bacteria.

  • Oxidation to Acetoacetyl-CoA: The reaction that forms this compound is reversible. The enzyme (S)-3-hydroxybutanoyl-CoA:NADP+ oxidoreductase (also known as this compound dehydrogenase) catalyzes the NADP+-dependent oxidation of this compound back to acetoacetyl-CoA.[9] This enzyme is a member of the oxidoreductase family.[9][10]

  • Dehydration to Crotonoyl-CoA: In butanoate metabolism, the enzyme 3-hydroxybutyryl-CoA dehydratase converts (3R)-3-hydroxybutanoyl-CoA into crotonoyl-CoA by removing a molecule of water.[11][12] Crotonoyl-CoA is an intermediate that can then be further metabolized.

G d3hb_coa This compound acetoacetyl_coa Acetoacetyl-CoA d3hb_coa->acetoacetyl_coa this compound Dehydrogenase crotonoyl_coa Crotonoyl-CoA d3hb_coa->crotonoyl_coa 3-Hydroxybutyryl-CoA Dehydratase nadp NADP+ d3hb_coa->nadp nadph NADPH + H+ acetoacetyl_coa->nadph h2o H₂O crotonoyl_coa->h2o

Caption: Degradation pathways of this compound.
Contrast with L-3-Hydroxyacyl-CoA in Beta-Oxidation

It is critical to distinguish the role of this compound from its L-isomer. The canonical fatty acid beta-oxidation pathway, which systematically shortens fatty acyl-CoA chains, involves the L-3-Hydroxyacyl-CoA intermediate.[1][2] This intermediate is generated by the hydration of enoyl-CoA via enoyl-CoA hydratase and is subsequently oxidized by L-3-hydroxyacyl-CoA dehydrogenase , which is NAD+-dependent.[13][14][15] This stereospecificity ensures that the pathways of ketogenesis/synthesis and fatty acid degradation remain distinct metabolic operations.

G cluster_d Ketogenesis / Synthesis cluster_l Beta-Oxidation acetoacetyl_coa_d Acetoacetyl-CoA d3hb_coa This compound acetoacetyl_coa_d->d3hb_coa Reductase (NADPH) enoyl_coa Enoyl-CoA l3ha_coa L-3-Hydroxyacyl-CoA enoyl_coa->l3ha_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA l3ha_coa->ketoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+)

Caption: Contrast between D- and L-isomer pathways in fatty acid metabolism.

Quantitative Data and Enzyme Kinetics

The efficiency and regulation of pathways involving this compound are determined by the kinetic properties of their constituent enzymes. While comprehensive data for all related enzymes are organism-specific, key parameters have been reported in the literature.

EnzymeOrganismSubstrateK_m (μM)V_max (U/mg)Binding Affinity (K_d, μM)Notes
L-3-hydroxyacyl-CoA dehydrogenase[16]Pig heartMedium-chain L-3-hydroxyacyl-CoAs-Highest with medium-chain substrates-Km values were found to be much lower than previously reported.
(S)-3-hydroxybutyryl-CoA dehydrogenase[17]Nitrosopumilus maritimus(S)-3-hydroxybutyryl-CoA1998.6-Enzyme was specific for NAD+.
(S)-3-hydroxybutyryl-CoA dehydrogenase[17]Nitrosopumilus maritimusAcetoacetyl-CoA---Km determination was also performed for the reverse reaction.
3-hydroxybutyryl-CoA dehydrogenase (A2HBD)[18]Faecalibacterium prausnitziiAcetoacetyl-CoA--23.9The binding affinity for the cofactor NAD+ was 346.6 μM.
(S)-3-hydroxybutyryl-CoA dehydrogenase (hbd2)[19]Clostridium ljungdahliiAcetoacetyl-CoA-0.07 (Specific Activity)-Enzyme was confirmed to be NADH specific.

Experimental Protocols

The study of this compound and its associated enzymes relies on robust analytical and biochemical methods.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

A widely used method for measuring the activity of 3-hydroxyacyl-CoA dehydrogenases is a continuous spectrophotometric rate determination assay.[20][21]

  • Principle: The activity is quantified by monitoring the change in absorbance of NADH or NADPH at 340 nm. The oxidation of NAD(P)H to NAD(P)+ results in a decrease in absorbance, while the reverse reaction causes an increase.

  • Reaction (Oxidation of this compound): this compound + NAD+ → Acetoacetyl-CoA + NADH + H+

  • Reaction (Reduction of Acetoacetyl-CoA): Acetoacetyl-CoA + NADH + H+ → this compound + NAD+

  • Reagents:

    • Buffer: 100 mM Potassium Phosphate (pH 7.3) or Tris-HCl (pH 7.8).[17][21]

    • Substrate 1: S-Acetoacetyl-Coenzyme A (e.g., 0.09 mM final concentration).[21]

    • Substrate 2: β-NADH (e.g., 0.1 mM final concentration).[21]

    • Enzyme solution: A dilution of the enzyme to be tested (e.g., cell-free extract or purified protein) in cold buffer.

  • Procedure:

    • Pipette buffer, S-Acetoacetyl-CoA, and NADH solution into a cuvette.

    • Mix by inversion and allow the mixture to equilibrate to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.

    • Monitor the baseline absorbance at 340 nm until it is stable.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately mix and record the decrease in absorbance at 340 nm over several minutes.

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the maximum linear portion of the curve.

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹).

G prep Prepare Reagents (Buffer, Substrate, NADH) mix Mix Reagents in Cuvette prep->mix equil Equilibrate to 37°C in Spectrophotometer mix->equil add_enz Add Enzyme Solution (Initiate Reaction) equil->add_enz measure Record A340nm vs. Time add_enz->measure calc Calculate Activity (ΔA340/min) measure->calc

Caption: Experimental workflow for a spectrophotometric dehydrogenase assay.
Measurement of this compound Concentration

Direct quantification of this compound in biological samples typically requires more advanced analytical techniques due to its low concentration and similarity to other acyl-CoAs.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify acyl-CoAs.[3][22] Samples are centrifuged, and the supernatant is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase) and detector (e.g., UV-Vis).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying metabolites.[3][23] It allows for the precise measurement of this compound even in complex biological matrices and can distinguish between stereoisomers with appropriate chiral chromatography.[3][23]

Conclusion

This compound is a critical metabolite whose role extends beyond being a simple intermediate. It represents a key node linking the catabolism of fatty acids with the production of alternative energy fuels and the synthesis of storage compounds. Its stereospecific synthesis and subsequent reactions, which are distinct from the main fatty acid beta-oxidation pathway, highlight the metabolic compartmentalization and specificity within the cell. For professionals in research and drug development, understanding the enzymes that regulate the flux of this compound offers potential therapeutic targets for metabolic disorders, including those related to mitochondrial dysfunction and metabolic inflexibility. The continued study of this molecule and its associated pathways is essential for a complete picture of cellular energy homeostasis.

References

D-3-Hydroxybutyryl-CoA: A Pivotal Intermediate in Butyrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Butyrate (B1204436), a short-chain fatty acid, is a key energy source for colonocytes and plays a significant role in maintaining gut homeostasis.[1] Its metabolism is a central pathway in both microbial and mammalian cells, and at the heart of this process lies the intermediate, D-3-Hydroxybutyryl-CoA. This guide provides a detailed examination of the role of this compound in butyrate metabolism, focusing on the core biochemical pathway, quantitative data, experimental protocols, and associated signaling pathways.

The Core Metabolic Pathway

The primary pathway for butyrate synthesis, particularly in gut bacteria, begins with the condensation of two acetyl-CoA molecules and culminates in the formation of butyrate.[1][2][3] This pathway is essentially a reversal of the fatty acid β-oxidation spiral. This compound is a key stereospecific intermediate in this multi-step enzymatic process.

The conversion of acetyl-CoA to butyryl-CoA involves the following sequential reactions[2][4][5][6]:

  • Thiolase (atoB): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • This compound dehydrogenase (Hbd): Acetoacetyl-CoA is reduced to this compound. This reaction is NAD(P)H-dependent.[7][8][9]

  • Crotonase (Crt): this compound is dehydrated to form crotonyl-CoA.[10][11]

  • Butyryl-CoA dehydrogenase (Bcd): Crotonyl-CoA is reduced to butyryl-CoA.[12][13]

Finally, butyryl-CoA is converted to butyrate through one of two primary enzymatic routes:

  • Butyryl-CoA:acetate CoA-transferase (But): This is the most common pathway in the colonic environment, where the CoA moiety is transferred from butyryl-CoA to acetate, yielding butyrate and acetyl-CoA.[1][14][15]

  • Butyrate kinase (Buk): In this alternative pathway, butyryl-CoA is first converted to butyryl-phosphate by phosphotransbutyrylase (Ptb), and then butyrate kinase catalyzes the formation of butyrate and ATP.[2][3]

It is important to note that the stereoisomer (S)-3-hydroxybutyryl-CoA is involved in butyrate fermentation in Clostridia and in fatty acid degradation.[16]

Butyrate_Metabolism cluster_main Butyrate Synthesis Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase (atoB) D3HydroxybutyrylCoA This compound AcetoacetylCoA->D3HydroxybutyrylCoA This compound dehydrogenase (Hbd) (NAD(P)H -> NAD(P)+) CrotonylCoA Crotonyl-CoA D3HydroxybutyrylCoA->CrotonylCoA Crotonase (Crt) ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Butyryl-CoA dehydrogenase (Bcd) Butyrate Butyrate ButyrylCoA->Butyrate Butyryl-CoA:acetate CoA-transferase (But) or Butyrate kinase (Buk)

Figure 1: The core metabolic pathway of butyrate synthesis.

Quantitative Data

The enzymatic reactions in the butyrate metabolism pathway have been characterized, and kinetic data for some of the key enzymes are available. These parameters are crucial for understanding the flux through the pathway and for metabolic engineering efforts.

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism
(S)-3-hydroxybutyryl-CoA dehydrogenase (Nmar_1028)(S)-3-hydroxybutyryl-CoA26144.8Nitrosopumilus maritimus[17]
(S)-3-hydroxybutyryl-CoA dehydrogenase (Nmar_1028)Acetoacetyl-CoA26144.8Nitrosopumilus maritimus[17]
3-hydroxybutyryl-CoA dehydrogenase (CbHBD)Acetoacetyl-CoA--Clostridium butyricum[8]

Note: Comprehensive kinetic data for all enzymes across various species are not always readily available in the literature. The provided data represents specific examples.

Experimental Protocols

The study of this compound and butyrate metabolism involves a variety of experimental techniques to measure enzyme activity, quantify metabolites, and trace metabolic pathways.

1. Enzyme Activity Assays

  • (S)-3-hydroxybutyryl-CoA Dehydrogenase Activity Assay: The activity of this enzyme can be measured spectrophotometrically.[17]

    • Principle: The assay monitors the change in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+ or the reduction of NAD(P)+ to NAD(P)H.

    • Reaction Mixture (Oxidation): 100 mM Tris-HCl (pH 7.8), 0.5 mM NAD(P)+, 0.2 mM (S)-3-hydroxybutyryl-CoA, and the purified enzyme.[17]

    • Reaction Mixture (Reduction): 100 mM Tris-HCl (pH 7.8), 0.5 mM NAD(P)H, 0.2 mM acetoacetyl-CoA, and the purified enzyme.[17]

    • Procedure: The reaction is initiated by the addition of the enzyme, and the change in absorbance is recorded over time. The rate of reaction is calculated using the Beer-Lambert law.

2. Metabolite Quantification

  • Gas Chromatography/Mass Spectrometry (GC-MS): This is a powerful technique for the quantification of short-chain fatty acids like butyrate in biological samples.[14]

    • Principle: Volatile derivatives of the fatty acids are separated by gas chromatography and detected by mass spectrometry, allowing for both identification and quantification.

    • General Workflow:

      • Sample Preparation: Acidification of the sample followed by extraction of the short-chain fatty acids into an organic solvent.

      • Derivatization: Conversion of the fatty acids into more volatile esters (e.g., methyl or ethyl esters).

      • GC-MS Analysis: Injection of the derivatized sample into the GC-MS system for separation and detection.

      • Quantification: Comparison of the peak areas of the analytes to those of known standards.

Experimental_Workflow cluster_workflow General Workflow for SCFA Quantification by GC-MS Sample Biological Sample (e.g., cell culture supernatant, fecal sample) Extraction Acidification and Solvent Extraction Sample->Extraction Derivatization Derivatization to Volatile Esters Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Figure 2: A generalized experimental workflow for short-chain fatty acid analysis.

Signaling Pathways

Butyrate is not only a metabolite but also a signaling molecule, most notably as a histone deacetylase (HDAC) inhibitor. This activity links butyrate metabolism to the regulation of gene expression and has profound implications for cellular function, including cell proliferation, differentiation, and apoptosis.

By inhibiting HDACs, butyrate leads to an increase in histone acetylation, which results in a more open chromatin structure. This, in turn, facilitates the transcription of target genes, including those involved in tumor suppression and cell cycle control.

Signaling_Pathway cluster_signal Butyrate as an HDAC Inhibitor Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation AcetylatedHistones->Histones Deacetylation Chromatin Open Chromatin AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression

Figure 3: The signaling pathway of butyrate as a histone deacetylase inhibitor.

References

The Pivotal Role of β-ketothiolase in D-3-Hydroxybutyryl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-ketothiolase (also known as acetyl-CoA acetyltransferase or ACAT) is a crucial enzyme that catalyzes the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This reaction is the initial and rate-limiting step in the synthesis of D-3-hydroxybutyryl-CoA, a key intermediate in several vital metabolic pathways, including ketogenesis and the biosynthesis of polyhydroxyalkanoates (PHAs). This technical guide provides an in-depth exploration of the function of β-ketothiolase, its kinetic properties, and the experimental methodologies used to study this important enzyme.

Core Function and Metabolic Significance

β-ketothiolase resides at a critical metabolic crossroads, channeling acetyl-CoA towards different fates depending on the cellular energy status and physiological conditions.[1]

In Eukaryotes: Located in the mitochondria, β-ketothiolase initiates ketogenesis, a process that produces ketone bodies (acetoacetate, D-3-hydroxybutyrate, and acetone) primarily in the liver.[2] These ketone bodies serve as a vital alternative energy source for extrahepatic tissues, such as the brain, heart, and skeletal muscle, during periods of prolonged fasting, starvation, or a low-carbohydrate diet.[3] The synthesis of this compound from acetoacetyl-CoA is the subsequent step, catalyzed by acetoacetyl-CoA reductase. In eukaryotes, the synthesis of R-3-hydroxybutyrate (R-3-HB) begins with the condensation of two molecules of acetyl-CoA by a ketothiolase enzyme to form acetoacetyl-CoA.[4]

In Prokaryotes: Many bacteria utilize β-ketothiolase in the biosynthesis of polyhydroxyalkanoates (PHAs), which are carbon and energy storage polymers.[5] In this context, the enzyme catalyzes the first step in the pathway leading to the formation of (R)-3-hydroxybutyryl-CoA, the monomeric precursor of the most common type of PHA, poly(3-hydroxybutyrate) (PHB).[5] The synthesis of R-3-HB in prokaryotes also starts with the condensation of two acetyl-CoA molecules by β-ketothiolase to form acetoacetyl-CoA, which is then reduced by acetoacetyl-CoA reductase to form R-3-hydroxybutyryl-CoA.[4]

The condensation reaction catalyzed by β-ketothiolase is thermodynamically unfavorable, with a positive Gibbs free energy change.[6][7] This thermodynamic barrier is overcome in vivo by the coupling of this reaction with subsequent, highly exergonic reactions in the respective pathways.[7]

Quantitative Data on β-ketothiolase

The kinetic properties of β-ketothiolase have been characterized in various organisms. The following table summarizes key quantitative data.

OrganismEnzyme TypeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Optimal pHReference
Hydrogenomonas eutropha H16BiosyntheticAcetyl-CoA0.39--7.8[8]
Ralstonia eutrophaPhbA (Biosynthetic)Acetoacetyl-CoA----[5]
Ralstonia eutrophaBktB (Biosynthetic)Acetoacetyl-CoA----[5]

Note: Enzyme kinetic parameters can vary significantly depending on the specific isoform of the enzyme, the organism from which it is derived, and the experimental conditions.

Experimental Protocols

Spectrophotometric Assay for β-ketothiolase Activity (Thiolysis Direction)

This protocol measures the thiolysis activity of β-ketothiolase by monitoring the decrease in absorbance at 304 nm due to the cleavage of acetoacetyl-CoA.[5]

Materials:

  • Assay Buffer: 150 mM EPPS (N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid)), pH 8.0, containing 50 mM MgCl₂.

  • Acetoacetyl-CoA solution: 40 µM in Assay Buffer.

  • Coenzyme A (CoA) solution: 100 µM in Assay Buffer.

  • Purified β-ketothiolase enzyme solution.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by combining 900 µL of Assay Buffer, 50 µL of 40 µM acetoacetyl-CoA solution, and 40 µL of 100 µM CoA solution.

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the purified β-ketothiolase enzyme solution to the cuvette and mix gently.

  • Immediately monitor the decrease in absorbance at 304 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the Mg²⁺-acetoacetyl-CoA complex (ε₃₀₄ = 16.9 mM⁻¹ cm⁻¹).

Purification of Recombinant His-tagged β-ketothiolase

This protocol describes the expression and purification of a recombinant β-ketothiolase with an N-terminal 6x-His tag from E. coli.[9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a β-ketothiolase expression vector.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the His-tagged β-ketothiolase with 5-10 column volumes of Elution Buffer.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate).

  • Internal standard (e.g., ¹³C-labeled this compound).

  • Acetonitrile (B52724).

  • Formic acid.

  • C18 solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system.

Procedure:

  • Sample Extraction:

    • To 100 µL of the biological sample, add the internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in 1 mL of 5% methanol (B129727) in water.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

    • Inject an aliquot onto a C18 reversed-phase column.

    • Perform chromatographic separation using a gradient of acetonitrile in water with 0.1% formic acid.

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations

Signaling Pathways and Experimental Workflows

ketogenesis_pathway AcetylCoA 2 x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA β-ketothiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase D3HydroxybutyrylCoA This compound AcetoacetylCoA->D3HydroxybutyrylCoA Acetoacetyl-CoA reductase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase D3Hydroxybutyrate D-3-Hydroxybutyrate Acetoacetate->D3Hydroxybutyrate D-3-hydroxybutyrate dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation

Caption: Ketogenesis Pathway showing the central role of β-ketothiolase.

experimental_workflow start Start: Hypothesis on β-ketothiolase function cloning Cloning and Expression of β-ketothiolase gene start->cloning purification Protein Purification (e.g., Ni-NTA affinity chromatography) cloning->purification activity_assay Enzyme Activity Assay (Spectrophotometric) purification->activity_assay metabolite_analysis Metabolite Analysis (LC-MS/MS for this compound) purification->metabolite_analysis kinetics Determination of Kinetic Parameters (Km, Vmax, kcat) activity_assay->kinetics inhibitor_screening Inhibitor/Activator Screening activity_assay->inhibitor_screening data_analysis Data Analysis and Interpretation kinetics->data_analysis metabolite_analysis->data_analysis inhibitor_screening->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: Experimental workflow for studying β-ketothiolase function.

logical_relationship HighAcetylCoA High Cellular [Acetyl-CoA] BKT_activity β-ketothiolase Activity HighAcetylCoA->BKT_activity Substrate Availability LowEnergy Low Energy State (e.g., Fasting) LowEnergy->BKT_activity Upregulation Ketogenesis Increased Ketogenesis EnergyProduction Alternative Energy Production Ketogenesis->EnergyProduction D3HBC_synthesis This compound Synthesis BKT_activity->D3HBC_synthesis Catalyzes D3HBC_synthesis->Ketogenesis

Caption: Logical relationship of β-ketothiolase in energy metabolism.

Conclusion

β-ketothiolase is a central enzyme in the synthesis of this compound, a critical precursor for both energy metabolism in eukaryotes and biopolymer synthesis in prokaryotes. Understanding the intricate details of its function, regulation, and kinetic properties is paramount for researchers in metabolic engineering, drug development targeting metabolic disorders, and the production of sustainable biomaterials. The experimental protocols and data presented in this guide offer a comprehensive resource for the scientific community to further investigate the multifaceted roles of this essential enzyme.

References

The Central Role of D-3-Hydroxybutyryl-CoA in Polyhydroxybutyrate (PHB) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxybutyrate (B1163853) (PHB) is a naturally occurring, biodegradable polyester (B1180765) produced by a wide range of microorganisms as a carbon and energy storage material.[1] Its biocompatibility and thermoplastic properties make it a highly attractive biomaterial for applications in drug delivery, tissue engineering, and medical implants.[2][3][4] The synthesis of this versatile biopolymer hinges on a critical intermediate: D-3-Hydroxybutyryl-CoA. This technical guide provides an in-depth exploration of the biosynthesis of PHB, focusing on the enzymatic pathway, regulatory mechanisms, quantitative data, and the experimental protocols essential for its study.

The Core Biosynthetic Pathway

The conversion of central carbon metabolites into PHB is a three-step enzymatic pathway, with this compound serving as the direct precursor for polymerization.[5][6] The process typically begins with Acetyl-CoA, a key node in cellular metabolism.

The three core enzymes involved are:

  • β-Ketothiolase (PhaA): This enzyme catalyzes the reversible condensation of two Acetyl-CoA molecules to form Acetoacetyl-CoA.[5][7]

  • Acetoacetyl-CoA Reductase (PhaB): This NADPH-dependent reductase catalyzes the stereospecific reduction of Acetoacetyl-CoA to form this compound.[5][8]

  • PHB Synthase (PhaC): This is the key polymerizing enzyme. It catalyzes the head-to-tail polymerization of this compound monomers, releasing Coenzyme A and forming the PHB polymer chain.[8][9][10]

dot

Caption: The core enzymatic pathway for PHB synthesis from Acetyl-CoA.

Regulation of PHB Synthesis

PHB accumulation is typically triggered by nutrient-limiting conditions, such as a deficiency in nitrogen or phosphorus, in the presence of an excess carbon source.[1][11] The regulation of this pathway is complex, involving transcriptional and enzymatic level controls to manage carbon flux.

Key Regulatory Proteins in Cupriavidus necator :

  • PhaR (Regulator): Acts as a transcriptional repressor. In the absence of PHB granules, PhaR binds to the promoter regions of its own gene (phaR) and the phasin (B1169946) gene (phaP), inhibiting their transcription.[12][13] When nascent PHB granules are formed, PhaR binds to them, releasing the repression and allowing transcription to proceed.[12]

  • PhaP (Phasin): These are small proteins that coat the surface of PHB granules. They play a role in preventing granule coalescence and are involved in the regulatory feedback loop with PhaR. As phasin levels increase, they can displace PhaR from the granules, leading to an increase in free PhaR, which can then re-repress transcription.[13]

  • PhaM: This protein is believed to link PHB granules to the cell's nucleoid.[12]

dot

Caption: Simplified model of PhaR-mediated regulation of PHB synthesis.

Quantitative Data

The efficiency of PHB synthesis is dependent on the microbial strain and fermentation conditions. The kinetic properties of the core enzymes are crucial for metabolic engineering efforts aimed at improving yields.

Strain/OrganismPHB Yield (% of cell dry weight)Carbon SourceReference
Cupriavidus necatorUp to 90%Various (e.g., glucose, CO2/H2)[4][5]
Bacillus cereus MSF40.43 g/kg of orange peelOrange Peel[14]
Bacillus cereus S07C7.9%Orange Peel[14]
Halolamina sediminis NRS_3533.4%Starch[15]
Recombinant E. coliUp to 13%Various[16]

Table 1: Examples of PHB Yields in Different Microorganisms.

Note: Enzyme kinetic data (Km, Vmax) is highly variable depending on the specific enzyme variant, organism, and assay conditions. Studies have been conducted on enzymes from organisms like Zoogloea ramigera and Cupriavidus necator.[12]

Experimental Protocols

Accurate quantification and analysis of PHB are essential for research and development. Below are summaries of key methodologies.

Protocol 1: PHB Quantification by Gas Chromatography (GC)

Gas chromatography is the standard method for accurate PHB quantification.[17][18] It involves the depolymerization of PHB into its constituent monomers, which are then derivatized for volatile analysis.

Methodology Summary:

  • Cell Harvesting & Lysis: Harvest 5-10 mg of lyophilized bacterial cells.

  • Methanolysis: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) containing 15% sulfuric acid. An internal standard (e.g., benzoic acid) is added for accurate quantification.[17]

  • Heating: Incubate the mixture in sealed tubes at 100°C for 3.5 hours. This process breaks down the polymer and simultaneously creates methyl esters of the 3-hydroxybutyrate (B1226725) monomers.[17]

  • Extraction: After cooling, add distilled water and vortex vigorously. The chloroform phase, containing the methyl esters, is separated by centrifugation.

  • GC Analysis: The chloroform phase is injected into a gas chromatograph equipped with a flame-ionization detector (FID) or mass spectrometer (MS). The resulting peaks are compared to a standard curve of purified PHB to determine the concentration.[17][18]

Protocol 2: Rapid PHB Screening with Nile Red Staining & Flow Cytometry

For high-throughput screening of PHB-producing strains, fluorescent dyes like Nile Red are highly effective.[17][19][20]

Methodology Summary:

  • Cell Harvesting: Centrifuge a small aliquot (e.g., 100 µL) of bacterial culture.[17]

  • Permeabilization: Resuspend the cell pellet in a solution to permeabilize the cell membrane (e.g., Tris-HCl buffer with 50% ethanol).[17]

  • Staining: Add Nile Red solution (e.g., 31.25 µM) and incubate for a short period (e.g., 1 minute) in the dark. Nile Red specifically stains intracellular lipid bodies, including PHB granules.[17][21]

  • Washing & Resuspension: Centrifuge the stained cells, discard the supernatant, and resuspend in a suitable buffer (e.g., Tris-HCl buffer).

  • Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity is proportional to the intracellular PHB content.[17][19] This method allows for rapid, single-cell level analysis of PHB accumulation within a population.

dot

Experimental_Workflow cluster_quantification PHB Analysis Workflow cluster_gc GC Method (Quantitative) cluster_flow Flow Cytometry (Screening) Culture Bacterial Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Lyophilize Lyophilize (Dry Cells) Harvest->Lyophilize for GC Permeabilize Permeabilize Cells Harvest->Permeabilize for Flow Cytometry Methanolysis Acidic Methanolysis (H2SO4, Methanol, Chloroform) Lyophilize->Methanolysis GC_Analysis GC-FID/MS Analysis Methanolysis->GC_Analysis Stain Stain with Nile Red Permeabilize->Stain Flow_Analysis Flow Cytometry Analysis Stain->Flow_Analysis

Caption: General experimental workflow for PHB quantification and screening.

Applications in Drug Development and Medicine

The unique properties of PHB make it a prime candidate for biomedical applications.[22]

  • Drug Delivery: PHB's biodegradability and biocompatibility allow it to be formulated into microparticles or nanoparticles for the controlled release of encapsulated drugs, protecting them from degradation and minimizing systemic side effects.[3][22]

  • Tissue Engineering: PHB and its copolymers can be processed into various forms like films, fibers, and 3D porous scaffolds.[23] These scaffolds support cell adhesion, proliferation, and differentiation, making them suitable for regenerating tissues such as bone, cartilage, and nerves.[23]

  • Medical Implants: Due to its non-toxic nature and slow degradation rate, PHB is being explored for use in sutures, stents, and bone plates that are gradually replaced by natural tissue, eliminating the need for a second removal surgery.[2][4]

References

An In-Depth Technical Guide to the Cellular Localization of D-3-Hydroxybutyryl-CoA Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of key enzymes involved in the metabolism of D-3-Hydroxybutyryl-CoA, a central molecule in ketone body metabolism. Understanding the precise location of these enzymes is critical for elucidating the regulation of ketogenesis and ketolysis, and for the development of therapeutic strategies targeting metabolic disorders.

Introduction to this compound Metabolism

This compound is a key intermediate in the synthesis and degradation of ketone bodies, which serve as a vital alternative energy source for extrahepatic tissues, particularly the brain, during periods of fasting or low carbohydrate availability.[1][2][3] The metabolic pathways governing the formation (ketogenesis) and breakdown (ketolysis) of ketone bodies are compartmentalized within the cell, and the enzymes catalyzing these reactions exhibit distinct subcellular localizations.

Key Enzymes and Their Subcellular Distribution

The metabolism of this compound is orchestrated by a suite of enzymes primarily located within the mitochondria, but also present in other cellular compartments such as the cytoplasm, peroxisomes, and the endoplasmic reticulum. The precise subcellular distribution of these enzymes is crucial for the regulation of metabolic flux and for preventing futile cycles.

Quantitative Distribution of this compound Metabolic Enzymes

The following table summarizes the subcellular localization of the primary enzymes involved in this compound metabolism. The distribution is based on data from quantitative proteomics, subcellular fractionation studies, and immunofluorescence analyses. It is important to note that the relative abundance of these enzymes can vary depending on the cell type, tissue, and physiological state.

EnzymeGene NamePrimary LocalizationOther Reported LocationsSupporting Evidence
D-β-hydroxybutyrate dehydrogenase 1 BDH1Mitochondria (Inner membrane and matrix)[4][5]Nucleoplasm[4]Quantitative proteomics, Immunofluorescence[4][6]
3-hydroxybutyrate dehydrogenase type 2 BDH2Cytosol[7][8]Mitochondria[9]Proteomics, Biochemical assays[7][9]
3-hydroxy-3-methylglutaryl-CoA synthase 2 HMGCS2Mitochondria[10][11]-Quantitative proteomics, Immunofluorescence[11][12]
3-hydroxy-3-methylglutaryl-CoA lyase HMGCLMitochondria[13]Peroxisomes[14][15]Subcellular fractionation, Western blotting[14][15]
Acetyl-CoA acetyltransferase 1 ACAT1Mitochondria[9]Endoplasmic Reticulum[16][17][18][19]Immunofluorescence, Subcellular fractionation[17][18][19]

Metabolic Pathways of this compound

The synthesis and degradation of this compound are integral parts of ketogenesis and ketolysis.

Ketogenesis Pathway

Ketogenesis primarily occurs in the mitochondria of hepatocytes.[1][2][3] It involves the conversion of acetyl-CoA, derived mainly from fatty acid β-oxidation, into ketone bodies.

Ketogenesis cluster_mito Mitochondrion acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa ACAT1 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGCS2 acetoacetate Acetoacetate hmg_coa->acetoacetate HMGCL d3hb D-3-Hydroxybutyrate acetoacetate->d3hb BDH1

Ketogenesis Pathway in the Mitochondrion.
Ketolysis Pathway

Ketolysis is the process by which extrahepatic tissues utilize ketone bodies as an energy source. D-3-hydroxybutyrate is first converted back to acetoacetate, which is then activated to acetoacetyl-CoA.

Ketolysis cluster_mito Mitochondrion d3hb D-3-Hydroxybutyrate acetoacetate Acetoacetate d3hb->acetoacetate BDH1 d3hb_coa This compound acetoacetyl_coa Acetoacetyl-CoA acetoacetate->acetoacetyl_coa SCOT acetyl_coa 2x Acetyl-CoA acetoacetyl_coa->acetyl_coa ACAT1

Ketolysis Pathway in the Mitochondrion.

Experimental Protocols

Determining the subcellular localization of enzymes requires robust and validated experimental methodologies. The following sections detail the core protocols used to investigate the localization of this compound metabolic enzymes.

Subcellular Fractionation of Hepatocytes

This protocol describes the separation of major organelles from liver tissue or cultured hepatocytes by differential centrifugation.[20][21][22][23]

Objective: To isolate enriched fractions of nuclei, mitochondria, and cytosol for subsequent analysis (e.g., Western blotting or mass spectrometry).

Materials:

  • Fresh liver tissue or cultured hepatocytes

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Mince the liver tissue and wash with ice-cold PBS. For cultured cells, harvest and wash with PBS.

  • Resuspend the tissue or cell pellet in ice-cold homogenization buffer.

  • Homogenize the sample on ice using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet the nuclei (P1).

  • Carefully collect the supernatant (S1) and transfer it to a new tube.

  • Centrifuge the S1 supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria (P2).

  • Collect the supernatant (S2), which represents the crude cytosolic fraction.

  • Wash the nuclear (P1) and mitochondrial (P2) pellets by resuspending them in homogenization buffer and repeating the respective centrifugation steps.

  • The final pellets (enriched nuclear and mitochondrial fractions) and the final supernatant (cytosolic fraction) can be lysed for protein analysis.

Workflow Diagram:

Subcellular_Fractionation start Liver Tissue / Hepatocytes homogenization Homogenization start->homogenization centrifuge1 Centrifugation (600 x g, 10 min) homogenization->centrifuge1 pellet1 Pellet (P1) (Nuclei) centrifuge1->pellet1 supernatant1 Supernatant (S1) centrifuge1->supernatant1 centrifuge2 Centrifugation (10,000 x g, 15 min) supernatant1->centrifuge2 pellet2 Pellet (P2) (Mitochondria) centrifuge2->pellet2 supernatant2 Supernatant (S2) (Cytosol) centrifuge2->supernatant2

Subcellular Fractionation Workflow.
Immunofluorescence Staining of Mitochondrial Proteins

This protocol provides a method to visualize the subcellular localization of a target protein within intact cells using fluorescence microscopy.[24][25][26][27][28]

Objective: To visually confirm the mitochondrial localization of a target enzyme.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific for the target enzyme

  • Fluorophore-conjugated secondary antibody

  • Mitochondrial marker (e.g., MitoTracker dye or an antibody against a known mitochondrial protein like TOM20)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on glass coverslips to the desired confluency.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking solution for 1 hour.

  • Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody and a mitochondrial marker for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filters.

Workflow Diagram:

Immunofluorescence start Cells on Coverslip fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Mito-marker Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Immunofluorescence Workflow.
Quantitative Mass Spectrometry-Based Proteomics of Subcellular Fractions

This workflow outlines the general steps for identifying and quantifying the protein composition of subcellular fractions obtained from methods like differential centrifugation.[12][20][29][30][31][32][33][34][35][36]

Objective: To obtain a quantitative profile of the proteome in different subcellular compartments to determine the relative abundance of specific enzymes.

Procedure:

  • Subcellular Fractionation: Isolate subcellular fractions as described in the previous protocol.

  • Protein Extraction and Digestion: Lyse the fractions to solubilize proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional but recommended for quantification): For relative quantification, peptides from different fractions can be labeled with isobaric tags (e.g., TMT or iTRAQ). For absolute quantification, stable isotope-labeled standard peptides can be used.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptide mixture by liquid chromatography and analyze by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

  • Data Analysis: Use specialized software to search the fragmentation data against a protein sequence database to identify the peptides and, by inference, the proteins. For quantitative analysis, the software measures the signal intensity of the peptides (or reporter ions from isobaric tags) to determine the relative or absolute abundance of each protein in the different fractions.

Workflow Diagram:

Proteomics_Workflow start Subcellular Fractions digestion Protein Extraction & Digestion start->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis (Identification & Quantification) lcms->data_analysis

Quantitative Proteomics Workflow.

Conclusion

The enzymes responsible for this compound metabolism are strategically localized within different subcellular compartments to ensure efficient and regulated production and utilization of ketone bodies. The majority of these enzymes reside in the mitochondria, underscoring the central role of this organelle in ketone body homeostasis. However, the presence of key enzymes in the cytoplasm, peroxisomes, and endoplasmic reticulum highlights the intricate interplay between different cellular compartments in overall metabolic control. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the precise subcellular distribution and dynamics of these and other metabolic enzymes, paving the way for a deeper understanding of metabolic regulation and the development of novel therapeutic interventions.

References

The Discovery and Significance of D-3-Hydroxybutyryl-CoA in Novel Microbial Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-Hydroxybutyryl-CoA is a pivotal intermediate in various microbial metabolic pathways, most notably in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. Its presence is not only a hallmark of carbon storage mechanisms but also a key node in pathways of carbon fixation and specialty chemical production. This technical guide delves into the discovery and characterization of this compound in novel microbial species, with a focus on providing comprehensive data, detailed experimental protocols, and clear visualizations of the associated metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals in microbiology, biotechnology, and drug development who are exploring microbial metabolism for novel applications.

Discovery in Novel Microbial Species

Recent research has shed light on the presence and unique roles of this compound in microorganisms beyond the traditionally studied PHA producers. Two notable examples are the ammonia-oxidizing archaeon Nitrosopumilus maritimus and the acetogenic bacterium Clostridium ljungdahlii. The characterization of the this compound pathway in these microbes has expanded our understanding of their metabolic capabilities and opened new avenues for biotechnological exploitation.

Nitrosopumilus maritimus: An Archaeon with a Unique Carbon Fixation Cycle

Nitrosopumilus maritimus, a marine thaumarchaeon, utilizes an energy-efficient carbon fixation pathway known as the 3-hydroxypropionate/4-hydroxybutyrate (HP/HB) cycle. Within this cycle, (S)-3-hydroxybutyryl-CoA serves as a key intermediate. The enzyme (S)-3-hydroxybutyryl-CoA dehydrogenase plays a crucial role in the conversion of crotonyl-CoA to acetoacetyl-CoA, which is then cleaved to produce two molecules of acetyl-CoA, one of which is regenerated for the cycle and the other assimilated into biomass.

Clostridium ljungdahlii: An Acetogen with a Native 3-Hydroxybutyrate (B1226725) Production Pathway

Clostridium ljungdahlii is an acetogenic bacterium capable of producing biofuels and chemicals from gaseous feedstocks like CO, CO2, and H2. Recent studies have identified a native (S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd2) responsible for the endogenous production of 3-hydroxybutyrate (3HB). This discovery highlights a previously unknown pathway for 3HB synthesis in acetogens and presents opportunities for engineering these microbes for enhanced bioplastic precursor production.

Quantitative Data

The following tables summarize key quantitative data from studies on Nitrosopumilus maritimus and Clostridium ljungdahlii, providing a comparative overview of enzyme kinetics and metabolite production.

Table 1: Kinetic Parameters of (S)-3-Hydroxybutyryl-CoA Dehydrogenase

Microbial SpeciesEnzymeSubstrateKm (µM)Vmax (U mg-1)CofactorReference
Nitrosopumilus maritimusNmar_1028(S)-3-Hydroxybutyryl-CoA1998.6NAD+[1][2]
Acetoacetyl-CoA26144.8NADH[1][2]
Clostridium ljungdahliiHbd2Acetoacetyl-CoANot Reported0.07 (cell-free extract)NADH[3]
Clostridium kluyveriHbd1Acetoacetyl-CoANot Reported0.22 (cell-free extract)NADPH[3]

Table 2: Metabolite Production in Engineered Clostridium ljungdahlii

StrainCondition3-Hydroxybutyrate Titer (mM)Reference
3HB integrated strain + hbd2Heterotrophic~12[3]
3HB integrated strain + hbd1Heterotrophic7.5[3]
Engineered StrainSyngas fed-batch fermentation28

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound pathways.

Quantification of 3-Hydroxybutyryl-CoA by LC-MS/MS

This protocol is adapted for the quantification of short-chain acyl-CoAs from biological samples.

a. Sample Preparation (from microbial cell pellets)

  • Quenching and Extraction: Rapidly quench microbial culture metabolism by mixing with a cold solvent (e.g., 60% methanol (B129727) at -20°C). Centrifuge at low temperature to pellet the cells.

  • Lysis and Extraction: Resuspend the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). Cell lysis can be achieved by bead beating or sonication.

  • Protein Precipitation: Precipitate proteins by adding a cold acid (e.g., trichloroacetic acid) and incubate on ice.

  • Clarification: Centrifuge at high speed to pellet protein and cell debris.

  • Solid Phase Extraction (SPE) (Optional but recommended for cleaner samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash with a low percentage of organic solvent (e.g., 5% methanol in water).

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).

    • Mobile Phase B: Methanol with the same ion-pairing agent.

    • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 3-hydroxybutyryl-CoA and an internal standard (e.g., [13C]-labeled acyl-CoA). A common product ion for CoA esters corresponds to the phosphopantetheine moiety.

(S)-3-Hydroxybutyryl-CoA Dehydrogenase Enzyme Assay

This spectrophotometric assay measures the activity of (S)-3-hydroxybutyryl-CoA dehydrogenase by monitoring the change in absorbance of NADH or NADPH.[1][2][3]

a. Reaction Mixture (example for the reductive direction):

  • 100 mM Potassium phosphate (B84403) buffer (pH 6.5) or Tris-HCl buffer (pH 7.8)[1][2][3]

  • 75-150 µM NAD(P)H[3]

  • 125-200 µM Acetoacetyl-CoA[1][2][3]

  • Cell-free extract or purified enzyme

b. Procedure:

  • Prepare the reaction mixture (excluding the enzyme) in a cuvette or a 96-well plate.

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NAD(P)H absorbs light) using a spectrophotometer.

  • The rate of decrease in absorbance is proportional to the enzyme activity.

  • Calculate the specific activity (in µmol min-1 mg-1 of protein) using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H (6220 M-1 cm-1).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathways involving this compound and a typical experimental workflow for its analysis.

Metabolic Pathways

PHB_Biosynthesis acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase (PhaA) d3hb_coa This compound acetoacetyl_coa->d3hb_coa Acetoacetyl-CoA Reductase (PhaB) phb Poly-β-hydroxybutyrate (PHB) d3hb_coa->phb PHB Synthase (PhaC)

Caption: Canonical Poly-β-hydroxybutyrate (PHB) biosynthesis pathway.

HP_HB_Cycle cluster_hp_hb 3-Hydroxypropionate/4-Hydroxybutyrate Cycle (Nitrosopumilus maritimus) succinyl_coa Succinyl-CoA four_hb 4-Hydroxybutyrate succinyl_coa->four_hb Reduction Steps four_hb_coa 4-Hydroxybutyryl-CoA four_hb->four_hb_coa crotonyl_coa Crotonyl-CoA four_hb_coa->crotonyl_coa 4-Hydroxybutyryl-CoA dehydratase s3hb_coa (S)-3-Hydroxybutyryl-CoA crotonyl_coa->s3hb_coa Crotonyl-CoA hydratase acetoacetyl_coa Acetoacetyl-CoA s3hb_coa->acetoacetyl_coa (S)-3-Hydroxybutyryl-CoA dehydrogenase (Nmar_1028) two_acetyl_coa 2x Acetyl-CoA acetoacetyl_coa->two_acetyl_coa β-Ketothiolase

Caption: Part of the 3-Hydroxypropionate/4-Hydroxybutyrate cycle.

Clostridium_3HB_Pathway cluster_clostridium Native 3-Hydroxybutyrate Pathway (Clostridium ljungdahlii) acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase s3hb_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->s3hb_coa (S)-3-Hydroxybutyryl-CoA Dehydrogenase (Hbd2) three_hb 3-Hydroxybutyrate s3hb_coa->three_hb Thioesterase

Caption: Native 3-Hydroxybutyrate pathway in Clostridium ljungdahlii.

Experimental Workflow

Experimental_Workflow culture Microbial Culture quench_extract Quenching & Metabolite Extraction culture->quench_extract sample_prep Sample Preparation (e.g., SPE) quench_extract->sample_prep enzyme_assay Enzyme Assay quench_extract->enzyme_assay Cell-free extract lcms LC-MS/MS Analysis sample_prep->lcms data_quant Data Analysis & Quantification lcms->data_quant enzyme_assay->data_quant pathway_char Pathway Characterization data_quant->pathway_char

Caption: Workflow for this compound analysis.

Conclusion

The discovery and characterization of this compound in novel microbial species like Nitrosopumilus maritimus and Clostridium ljungdahlii underscore the metabolic diversity of the microbial world. These findings not only contribute to our fundamental understanding of microbial carbon metabolism but also provide a foundation for the development of novel biotechnological applications, from sustainable chemical production to the formulation of new therapeutic strategies. The data, protocols, and pathway visualizations presented in this guide are intended to empower researchers to further explore and harness the potential of these fascinating metabolic pathways.

References

D-3-Hydroxybutyryl-CoA: A Pivotal Nexus in Cellular Energy Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-3-Hydroxybutyryl-CoA is a critical intermediate in several major metabolic pathways, including ketogenesis, ketolysis, and fatty acid β-oxidation. Its position at the crossroads of lipid and energy metabolism makes it a key indicator and modulator of the cellular energy state. This technical guide provides a comprehensive overview of the core biochemistry of this compound, its intricate connection to cellular energy sensors like the NAD+/NADH ratio, and its emerging role in epigenetic regulation through histone β-hydroxybutyrylation. Detailed experimental protocols for its quantification and the characterization of related enzymes are provided, alongside structured data tables and pathway visualizations to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, also known as β-hydroxybutyryl-CoA, is the D-enantiomer of a four-carbon acyl-CoA thioester.[1][2] It is a pivotal metabolic intermediate primarily located within the mitochondrial matrix.[3] Its synthesis and degradation are tightly linked to the availability of acetyl-CoA, the central node of cellular metabolism, and the redox state of the cell, reflected in the NAD+/NADH ratio.[4][5] Under conditions of energy surplus, acetyl-CoA is directed towards fatty acid synthesis, while during periods of energy deficit, such as fasting or prolonged exercise, fatty acid oxidation generates a large flux of acetyl-CoA, a portion of which is shunted into ketogenesis, leading to the formation of this compound and subsequently the ketone body D-3-hydroxybutyrate.[6][7] This guide will delve into the multifaceted roles of this compound, its enzymatic regulation, and its significance as a biomarker and potential therapeutic target.

Metabolic Pathways Involving this compound

This compound is a key player in three major metabolic pathways that are central to cellular energy balance.

Ketogenesis

During periods of low glucose availability, the liver ramps up fatty acid oxidation, leading to an accumulation of acetyl-CoA.[6][8] This excess acetyl-CoA is channeled into the ketogenic pathway to produce ketone bodies, which serve as an alternative energy source for extrahepatic tissues, particularly the brain.[8][9] this compound is an intermediate in the final step of D-3-hydroxybutyrate synthesis.

The core reactions of ketogenesis are as follows:

  • Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[9]

  • HMG-CoA Synthase adds another acetyl-CoA to acetoacetyl-CoA to generate β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).[9]

  • HMG-CoA Lyase cleaves HMG-CoA into acetoacetate (B1235776) and acetyl-CoA.[9]

  • D-β-Hydroxybutyrate Dehydrogenase (BDH1) reduces acetoacetate to D-3-hydroxybutyrate, a reaction that is coupled to the oxidation of NADH to NAD+.[3][10] The CoA ester, this compound, is an intermediate in the reverse reaction during ketolysis.

Ketolysis

Extrahepatic tissues take up ketone bodies from the bloodstream and utilize them for energy production through the process of ketolysis. Here, D-3-hydroxybutyrate is converted back to acetyl-CoA, which can then enter the TCA cycle.

The key steps in ketolysis are:

  • D-β-Hydroxybutyrate Dehydrogenase (BDH1) oxidizes D-3-hydroxybutyrate back to acetoacetate, reducing NAD+ to NADH.[10]

  • Succinyl-CoA:3-oxoacid-CoA Transferase (SCOT) activates acetoacetate to acetoacetyl-CoA by transferring a CoA moiety from succinyl-CoA. The liver lacks this enzyme and therefore cannot utilize ketone bodies.[6]

  • Thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.[9]

Fatty Acid β-Oxidation

During the breakdown of fatty acids, the L-enantiomer, L-3-Hydroxybutyryl-CoA, is formed as an intermediate. While distinct from the D-enantiomer involved in ketogenesis, its metabolism is also linked to the cellular redox state.

Enzymatic Regulation and Cellular Energy Sensing

The metabolism of this compound is governed by specific enzymes that are sensitive to the energy status of the cell, particularly the NAD+/NADH ratio.

D-β-Hydroxybutyrate Dehydrogenase (BDH1 and BDH2)

BDH1 is a mitochondrial enzyme that catalyzes the reversible interconversion of acetoacetate and D-3-hydroxybutyrate.[3][10] This reaction is crucial for both ketogenesis and ketolysis and directly reflects the mitochondrial NAD+/NADH ratio. A high NADH level (low NAD+/NADH ratio), indicative of a high energy state, favors the reduction of acetoacetyl-CoA to this compound and subsequently D-3-hydroxybutyrate. Conversely, a high NAD+ level (high NAD+/NADH ratio), signaling a low energy state, drives the oxidation of D-3-hydroxybutyrate.

BDH2 is another isoform with 51% sequence identity to BDH1.[11] While its precise role in ketone body metabolism is less defined, it has been implicated in cellular iron homeostasis and has shown prognostic significance in certain cancers.[12]

3-Hydroxybutyryl-CoA Dehydrogenase

This enzyme, belonging to the family of oxidoreductases, catalyzes the conversion of (S)-3-hydroxybutanoyl-CoA to acetoacetyl-CoA using NADP+ as an acceptor.[13] It is involved in butanoate metabolism and the degradation of benzoate.[13]

This compound and Epigenetic Regulation

A fascinating and relatively recent discovery is the link between cellular metabolism and epigenetic regulation through histone modifications. D-3-hydroxybutyrate, derived from this compound, can serve as a precursor for the β-hydroxybutyrylation of histone lysine (B10760008) residues (Kbhb).[14][15]

This histone modification is a direct consequence of an altered metabolic state, particularly during ketosis.[14] Histone β-hydroxybutyrylation is associated with changes in gene expression and has been implicated in the cellular response to starvation and metabolic stress.[15][16] The "writers" of this mark are histone acetyltransferases (HATs) like p300, which can utilize β-hydroxybutyryl-CoA, while "erasers" include histone deacetylases (HDACs) such as HDAC1, HDAC2, and sirtuins.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and assays discussed in this guide.

Table 1: Kinetic Properties of 3-Hydroxybutyryl-CoA Dehydrogenases

Enzyme SourceSubstrateKm (µM)Vmax (µmol min-1 mg-1)CosubstrateReference
Clostridium beijerinckiiAcetoacetyl-CoA14540NADH[17][18]
Clostridium beijerinckiiNADH8.6--[17][18]
Nitrosopumilus maritimus(S)-3-hydroxybutyryl-CoA1998.6NAD[19]
Nitrosopumilus maritimusAcetoacetyl-CoA26144.8NADH[19]
Faecalibacterium prausnitziiAcetoacetyl-CoA23.9-NAD+[20]
Faecalibacterium prausnitziiNAD+346.6--[20]

Table 2: Performance Characteristics of D-3-Hydroxybutyric Acid Assays

Assay TypeSample VolumeLimit of Detection (LOD)Limit of Quantification (LOQ)Validated MatricesReference
Enzymatic Assay (Enzytec™ Liquid)100 µL0.16 mg/L0.5 mg/LWhole liquid egg, whole egg powder, pasta[21]
Enzymatic Assay (Enzytec™ Liquid)1000 µL0.015 mg/L0.05 mg/LWhole liquid egg, whole egg powder, pasta[21]

Experimental Protocols

Enzymatic Assay for D-3-Hydroxybutyrate and Acetoacetate

This method relies on the enzymatic conversion of the analytes and the spectrophotometric measurement of the change in NADH absorbance at 340 nm.[22]

Principle:

  • For D-3-Hydroxybutyrate: D-3-hydroxybutyrate is oxidized to acetoacetate by D-3-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm is proportional to the amount of D-3-hydroxybutyrate.[22]

  • For Acetoacetate: Acetoacetyl-CoA generated from acetoacetate is reduced to 3-hydroxybutyryl-CoA by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of acetoacetate.[22]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • D-3-hydroxybutyrate dehydrogenase

  • Acetoacetyl-CoA synthetase

  • 3-ketothiolase

  • 3-hydroxyacyl-CoA dehydrogenase

  • NAD+, NADH, ATP, Coenzyme A

  • Reaction buffer (e.g., Tris-HCl)

Procedure:

A detailed, step-by-step protocol should be adapted from specific assay kits or literature, such as the one described by Kashiwaya et al. (1997).[22] Generally, the procedure involves preparing a reaction mixture containing the buffer, necessary cofactors, and enzymes, followed by the addition of the sample and monitoring the change in absorbance at 340 nm over time.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Principle:

The sample is first subjected to chromatographic separation to isolate this compound from other metabolites. The isolated compound is then ionized and fragmented in the mass spectrometer. Specific parent-daughter ion transitions are monitored for quantification.

Materials:

  • LC-MS/MS system (e.g., UPLC-tandem mass spectrometer)

  • Appropriate chromatography column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

  • Internal standard (e.g., isotopically labeled this compound)

  • Sample extraction reagents (e.g., methanol, chloroform)

Procedure:

  • Sample Preparation: Biological samples (e.g., tissue homogenates, cell lysates) are subjected to a protein precipitation and metabolite extraction procedure, often using cold organic solvents.

  • Chromatographic Separation: The extracted sample is injected into the LC system for separation. A gradient elution is typically used to achieve optimal separation.

  • Mass Spectrometric Detection: The eluent from the LC column is directed to the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for this compound and the internal standard.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by comparison to a standard curve.

Visualizations

Signaling Pathways

Ketogenesis_and_Ketolysis cluster_liver Hepatocyte (Ketogenesis) cluster_extrahepatic Extrahepatic Tissue (Ketolysis) Fatty Acids Fatty Acids Acetyl-CoA_liver Acetyl-CoA Fatty Acids->Acetyl-CoA_liver β-Oxidation Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA_liver->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Acetoacetate_liver Acetoacetate HMG-CoA->Acetoacetate_liver HMG-CoA Lyase D-3-Hydroxybutyrate D-3-Hydroxybutyrate Acetoacetate_liver->D-3-Hydroxybutyrate BDH1 NADH -> NAD+ D-3-Hydroxybutyrate_extra D-3-Hydroxybutyrate D-3-Hydroxybutyrate->D-3-Hydroxybutyrate_extra Bloodstream Acetoacetate_extra Acetoacetate D-3-Hydroxybutyrate_extra->Acetoacetate_extra BDH1 NAD+ -> NADH Acetoacetyl-CoA_extra Acetoacetyl-CoA Acetoacetate_extra->Acetoacetyl-CoA_extra SCOT Acetyl-CoA_extra Acetyl-CoA Acetoacetyl-CoA_extra->Acetyl-CoA_extra Thiolase TCA Cycle TCA Cycle Acetyl-CoA_extra->TCA Cycle Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reaction Buffer, Cofactors (NAD+/NADH), and Enzymes Mix Mix Reagents and Sample in a cuvette Prepare Reagents->Mix Prepare Sample Prepare Sample (e.g., tissue extract) Prepare Sample->Mix Spectrophotometer Place in Spectrophotometer and measure initial absorbance at 340 nm Mix->Spectrophotometer Incubate Incubate at controlled temperature Spectrophotometer->Incubate Measure Final Measure final absorbance at 340 nm Incubate->Measure Final Calculate Absorbance Change Calculate ΔAbsorbance Measure Final->Calculate Absorbance Change Calculate Concentration Calculate Analyte Concentration using Beer-Lambert Law Calculate Absorbance Change->Calculate Concentration

References

An In-depth Technical Guide to the Regulation of D-3-Hydroxybutyryl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate regulatory mechanisms governing the production of D-3-Hydroxybutyryl-CoA, a key intermediate in ketone body metabolism. Understanding these processes is crucial for research into metabolic disorders, neurological diseases, and the development of novel therapeutic strategies.

Core Pathway of this compound Synthesis

This compound is synthesized from acetyl-CoA, primarily in the mitochondria of hepatocytes, through a series of enzymatic reactions known as ketogenesis. The pathway is particularly active during periods of fasting, prolonged exercise, or adherence to a ketogenic diet when glucose availability is limited.[1]

The key enzymatic steps leading to this compound are:

  • Thiolase (Acetyl-CoA C-acetyltransferase, ACAT): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • HMG-CoA Synthase (HMGCS2): Acetoacetyl-CoA condenses with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is a rate-limiting step in ketogenesis.[2]

  • HMG-CoA Lyase (HMGCL): HMG-CoA is cleaved to produce acetoacetate (B1235776) and acetyl-CoA.

  • D-3-Hydroxybutyrate Dehydrogenase (BDH1): Acetoacetate is reversibly reduced to D-3-hydroxybutyrate, with the CoA ester this compound being an intermediate in the reverse reaction. The primary focus of this guide is the regulation of the forward reaction producing D-3-hydroxybutyrate from acetoacetate, which is catalyzed by BDH1.[3]

Transcriptional Regulation

The expression of the key ketogenic enzyme, D-3-Hydroxybutyrate Dehydrogenase (BDH1), is tightly controlled at the transcriptional level by a network of nuclear receptors and signaling pathways.

PPARα: The Master Regulator

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that functions as a primary sensor of fatty acids and a master regulator of hepatic lipid metabolism, including ketogenesis.[4][5]

  • Mechanism of Action: Upon activation by fatty acids or synthetic ligands (e.g., fibrates), PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including BDH1.[5][6] This binding recruits coactivators and initiates the transcription of the gene.

  • Physiological Relevance: During fasting, increased circulating fatty acids activate PPARα, leading to the upregulation of ketogenic genes, including BDH1, to promote ketone body production as an alternative energy source.[7]

FGF21 Signaling

Fibroblast growth factor 21 (FGF21) is a hormone primarily secreted by the liver in response to fasting and PPARα activation.[8][9] It plays a crucial role in coordinating the adaptive response to starvation.

  • Signaling Pathway: FGF21 binds to its receptor complex, consisting of an FGF receptor (FGFR) and the co-receptor β-Klotho, on the surface of target cells.[10] This binding activates downstream signaling cascades, including the ERK1/2 pathway, which ultimately leads to the transcriptional regulation of target genes.[11]

  • Regulation of BDH1: Studies have shown a correlation between FGF21 levels and BDH1 expression, suggesting that FGF21 is involved in the hormonal regulation of ketogenesis.[10] The precise mechanism involves FGF21-mediated activation of transcription factors that modulate BDH1 gene expression.

FGF21_Signaling Fasting Fasting PPARa PPARα Fasting->PPARa activates FGF21 FGF21 PPARa->FGF21 induces expression FGFR_bKlotho FGFR/β-Klotho Receptor Complex FGF21->FGFR_bKlotho binds to ERK12 ERK1/2 FGFR_bKlotho->ERK12 activates Transcription_Factors Transcription Factors (e.g., SRF/Elk-1) ERK12->Transcription_Factors phosphorylates BDH1_Gene BDH1 Gene Transcription_Factors->BDH1_Gene activates transcription BDH1_Protein BDH1 Protein BDH1_Gene->BDH1_Protein leads to synthesis of

FGF21 signaling pathway leading to BDH1 expression.

Post-Translational Regulation

The activity of the BDH1 enzyme is further fine-tuned by post-translational modifications (PTMs), which allow for rapid responses to changes in the metabolic state of the cell.

Acetylation and Deacetylation by SIRT3

Sirtuin 3 (SIRT3) is a major mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating the activity of metabolic enzymes.[12]

  • Mechanism: In response to changes in the cellular energy state, SIRT3 can remove acetyl groups from lysine (B10760008) residues on target proteins, thereby modulating their function. While direct deacetylation of BDH1 by SIRT3 is still under active investigation, studies have shown that SIRT3 regulates the acetylation status of numerous mitochondrial proteins involved in fatty acid oxidation and ketogenesis.[13][14] It is plausible that BDH1 activity is influenced by the overall mitochondrial acetylation landscape controlled by SIRT3. Recent studies have identified acetylation sites on BDH1, and modulation of these sites affects protein stability.[7]

SIRT3_Regulation cluster_reaction Low_Energy Low Energy State (High NAD+/NADH) SIRT3 SIRT3 Low_Energy->SIRT3 activates BDH1_acetylated BDH1 (acetylated) - Inactive/Less Stable SIRT3->BDH1_acetylated deacetylates BDH1_deacetylated BDH1 (deacetylated) - Active/More Stable Acetoacetyl_CoA Acetoacetyl-CoA BDH1_deacetylated->Acetoacetyl_CoA converts to D3HBCoA This compound Acetoacetyl_CoA->D3HBCoA this compound

Post-translational regulation of BDH1 by SIRT3.

Allosteric Regulation

Allosteric regulation provides an instantaneous mechanism to modulate enzyme activity in response to the local concentration of metabolites.

  • Substrate and Cofactor Availability: The activity of BDH1 is highly dependent on the concentrations of its substrates, acetoacetate and NADH, and its products, D-3-hydroxybutyrate and NAD+. The direction of the reaction is primarily driven by the mitochondrial NAD+/NADH ratio. A high NADH/NAD+ ratio, indicative of active fatty acid oxidation, favors the reduction of acetoacetate to D-3-hydroxybutyrate.

  • Potential Allosteric Effectors: While specific allosteric sites on mammalian BDH1 are not as well-characterized as those on other metabolic enzymes, it is known that related dehydrogenases can be allosterically regulated by various metabolites, including ATP, ADP, and long-chain fatty acyl-CoAs.[15][16] Further research is needed to identify specific allosteric modulators of mammalian BDH1.

Quantitative Data Summary

The following tables summarize key quantitative data related to the regulation of this compound production.

Table 1: Kinetic Parameters of 3-Hydroxybutyrate Dehydrogenase (BDH1)

Organism/TissueSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference
Rhodopseudomonas spheroidesD-3-Hydroxybutyrate130--[17]
Rhodopseudomonas spheroidesNAD+80--[17]
Pseudomonas sp.3-Oxovalerate25-400--[18]
Pseudomonas sp.NADH0.000625-0.16--[18]

Note: Kinetic data for mammalian BDH1 is limited in the literature. The provided data from bacterial sources offers an approximation of the enzyme's characteristics.

Table 2: Metabolite Concentrations and Fluxes in Mouse Liver

ConditionAcetoacetate (µM)D-3-Hydroxybutyrate (µM)Ketone Body Turnover (µmol/kg/min)Reference
Fed~50~100Low[19]
24-hour Fast~500~15005-fold increase[19][20]
High-Fat Diet (16 weeks)IncreasedIncreased2-fold increase[20]
Bdh1 Knockout (Fasted)Moderately HigherVery LowSignificantly Lower[3]

Experimental Protocols

Spectrophotometric Assay for BDH1 Activity

This protocol is adapted from methods used for measuring dehydrogenase activity.[1][14][21]

Principle: The activity of BDH1 is determined by monitoring the oxidation of NADH to NAD+ at 340 nm, which is coupled to the reduction of acetoacetate to D-3-hydroxybutyrate.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.0

  • NADH Solution: 10 mM NADH in Assay Buffer

  • Acetoacetate Solution: 100 mM Lithium acetoacetate in Assay Buffer

  • Sample: Purified BDH1 enzyme or mitochondrial lysate

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL Assay Buffer

    • 100 µL Acetoacetate Solution (final concentration: 10 mM)

    • 10 µL NADH Solution (final concentration: 0.1 mM)

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 10 µL of the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Calculation:

Activity (U/mL) = (ΔA340/min) / (6.22 * path length in cm) * (total volume / sample volume) * dilution factor

BDH1_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, NADH, Acetoacetate) Reaction_Mixture Prepare Reaction Mixture in Cuvette Prepare_Reagents->Reaction_Mixture Incubate Incubate at 37°C (5 min) Reaction_Mixture->Incubate Add_Enzyme Add Enzyme Sample Incubate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm (5-10 min) Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Workflow for the spectrophotometric assay of BDH1 activity.
LC-MS/MS Quantification of this compound

This protocol is a general guideline based on established methods for acyl-CoA analysis.[22][23][24]

Principle: this compound is extracted from tissue, separated by liquid chromatography, and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Materials:

  • Tissue Sample: e.g., mouse liver

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20) with 0.1% formic acid

  • Internal Standard: 13C-labeled this compound

  • LC Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Tandem Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Homogenize ~20 mg of frozen liver tissue in 1 mL of ice-cold extraction solvent containing the internal standard.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • LC Separation:

    • Inject 5 µL of the reconstituted sample onto the C18 column.

    • Elute with a gradient of Mobile Phase B (e.g., 2% to 98% over 10 minutes).

    • Flow rate: 0.3 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

Data Analysis:

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

LCMS_Workflow Homogenize Homogenize Tissue in Extraction Solvent + Internal Standard Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Dry_Reconstitute Evaporate and Reconstitute Centrifuge->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification (Standard Curve) MSMS_Detection->Quantification

Workflow for LC-MS/MS quantification of this compound.

Conclusion

The production of this compound is a highly regulated process, controlled at the transcriptional, post-translational, and allosteric levels. Key players in this regulation include the transcription factor PPARα, the hormone FGF21, and the deacetylase SIRT3. A thorough understanding of these regulatory networks is essential for developing therapeutic interventions for a range of metabolic diseases. This guide provides a foundational framework for researchers and drug development professionals to explore this critical area of metabolism. Further research into the specific kinetic properties and allosteric regulation of mammalian BDH1 will provide even greater insight into the fine-tuning of ketone body production.

References

The Crossroads of Catabolism: D-3-Hydroxybutyryl-CoA in Lysine and Tryptophan Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of D-3-Hydroxybutyryl-CoA as a central intermediate in the metabolic degradation of the essential amino acids L-lysine and L-tryptophan. It details the enzymatic steps leading to and from this key metabolite, presents available quantitative data on enzyme kinetics, and offers detailed experimental protocols for the characterization of the involved enzymes. Furthermore, this guide illustrates the metabolic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of these complex catabolic routes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development, providing a consolidated repository of technical information on this critical metabolic junction.

Introduction

The catabolism of essential amino acids is a fundamental process in cellular metabolism, providing energy and biosynthetic precursors. L-lysine and L-tryptophan, two such essential amino acids, follow distinct initial degradation pathways that ultimately converge into a common route leading to the production of acetyl-CoA. A key, yet often overlooked, intermediate in this shared terminal pathway is this compound. Understanding the intricacies of its formation and subsequent conversion is crucial for elucidating the complete picture of amino acid catabolism and its implications in health and disease.

This guide will explore the metabolic pathways of lysine (B10760008) and tryptophan, with a specific focus on the enzymes, intermediates, and regulatory aspects surrounding this compound.

Metabolic Pathways

Lysine Degradation

In mammals, the primary route for L-lysine degradation is the saccharopine pathway, which occurs predominantly in the mitochondria of hepatocytes.[1] This multi-step process converts L-lysine into glutaryl-CoA. The subsequent steps leading to the formation of acetyl-CoA are shared with the terminal stages of fatty acid β-oxidation.

The conversion of glutaryl-CoA to acetyl-CoA involves the following key enzymatic reactions:

  • Glutaryl-CoA Dehydrogenase (GCDH): This mitochondrial flavoenzyme catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonoyl-CoA.[2]

  • Enoyl-CoA Hydratase (Crotonase): This enzyme hydrates the double bond of crotonoyl-CoA to form this compound.[3]

  • D-3-Hydroxyacyl-CoA Dehydrogenase (HADH): This NAD+-dependent enzyme oxidizes this compound to acetoacetyl-CoA.[4]

  • 3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the thiolytic cleavage of acetoacetyl-CoA by coenzyme A to yield two molecules of acetyl-CoA, which can then enter the citric acid cycle.[1]

Lysine_Degradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine α-KG, NAD(P)H α-AASS Aminoadipate_semialdehyde α-Aminoadipate-δ-semialdehyde Saccharopine->Aminoadipate_semialdehyde NAD+ α-AASS Aminoadipate α-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate NAD(P)+ AASDH Ketoadipate α-Ketoadipate Aminoadipate->Ketoadipate α-KG KAT Glutaryl_CoA Glutaryl-CoA Ketoadipate->Glutaryl_CoA CoA, NAD+ OADH Crotonyl_CoA Crotonoyl-CoA Glutaryl_CoA->Crotonyl_CoA FAD GCDH Hydroxybutyryl_CoA This compound Crotonyl_CoA->Hydroxybutyryl_CoA H2O Enoyl-CoA Hydratase Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA NAD+ HADH Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA CoA 3-Ketoacyl-CoA Thiolase

Figure 1: Lysine Degradation Pathway to this compound.
Tryptophan Degradation

The major catabolic route for L-tryptophan in mammals is the kynurenine (B1673888) pathway.[5] This pathway is responsible for approximately 95% of tryptophan degradation and leads to the production of various bioactive molecules, including NAD+. The complete oxidation of tryptophan through this pathway also yields acetyl-CoA.

The kynurenine pathway converges with the lysine degradation pathway at the level of glutaryl-CoA. The key steps are:

  • Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO): These enzymes catalyze the initial, rate-limiting step, the cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine.

  • Kynurenine Formamidase: This enzyme hydrolyzes N-formylkynurenine to L-kynurenine.

  • Kynurenine 3-monooxygenase (KMO): This enzyme hydroxylates kynurenine to 3-hydroxykynurenine.

  • Kynureninase: This enzyme cleaves 3-hydroxykynurenine to 3-hydroxyanthranilate and alanine.

  • 3-Hydroxyanthranilate 3,4-dioxygenase: This enzyme opens the aromatic ring of 3-hydroxyanthranilate to form 2-amino-3-carboxymuconate semialdehyde.

  • 2-Amino-3-carboxymuconate semialdehyde decarboxylase: This enzyme decarboxylates the intermediate to 2-aminomuconate semialdehyde.

  • Aminomuconate semialdehyde dehydrogenase: This enzyme oxidizes 2-aminomuconate semialdehyde to 2-aminomuconate.

  • 2-Aminomuconate reductase: This enzyme reduces 2-aminomuconate to 2-ketoadipate.

  • α-Ketoadipate dehydrogenase complex: This complex converts α-ketoadipate to glutaryl-CoA.

From glutaryl-CoA, the pathway is identical to that described for lysine degradation, proceeding through this compound to acetyl-CoA.

Tryptophan_Degradation Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine TDO/IDO Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Hydroxyanthranilate 3-Hydroxyanthranilate Hydroxykynurenine->Hydroxyanthranilate Kynureninase ACMS 2-Amino-3-carboxymuconate semialdehyde Hydroxyanthranilate->ACMS 3-HAAO Aminomuconate_semialdehyde 2-Aminomuconate semialdehyde ACMS->Aminomuconate_semialdehyde ACMSD Ketoadipate α-Ketoadipate Aminomuconate_semialdehyde->Ketoadipate Multiple Steps Glutaryl_CoA Glutaryl-CoA Ketoadipate->Glutaryl_CoA OADH Hydroxybutyryl_CoA This compound Glutaryl_CoA->Hydroxybutyryl_CoA GCDH, Enoyl-CoA Hydratase Acetyl_CoA Acetyl-CoA Hydroxybutyryl_CoA->Acetyl_CoA HADH, 3-Ketoacyl-CoA Thiolase

Figure 2: Tryptophan Degradation via the Kynurenine Pathway.

Quantitative Data

The following tables summarize the available quantitative kinetic data for the key enzymes involved in the conversion of glutaryl-CoA to acetyl-CoA. It is important to note that data for mammalian enzymes with the specific substrates in this pathway can be limited.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganism/TissueSubstrateKM (µM)Vmax (U/mg)Reference
Glutaryl-CoA Dehydrogenase (GCDH)Human FibroblastsGlutaryl-CoA5.9Not Reported[6]
Enoyl-CoA Hydratase (Crotonase)Rat LiverCrotonoyl-CoA~20Not Reported[3]
D-3-Hydroxyacyl-CoA Dehydrogenase (HADH)Mammalian Mitochondria3-Hydroxybutyryl-CoANot Specifically ReportedNot Reported[1]
3-Ketoacyl-CoA ThiolasePig HeartAcetoacetyl-CoA~10Not Reported[7]

Note: "Not Reported" indicates that the specific value was not found in the cited literature for the specified substrate and organism.

Experimental Protocols

This section provides detailed methodologies for the key enzymes in the shared catabolic pathway.

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

This protocol is based on the measurement of tritium (B154650) release from a radiolabeled substrate.[6][8]

Materials:

  • [2,3,4-³H]Glutaryl-CoA (Substrate)

  • Phenazine methosulfate (PMS) (Artificial electron acceptor)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Cell or tissue homogenate

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dowex 1x8 anion-exchange resin

  • Scintillation cocktail

  • Spectrophotometer

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, PMS, and DCPIP.

  • Add the cell or tissue homogenate to the reaction mixture.

  • Initiate the reaction by adding [2,3,4-³H]Glutaryl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding hydrochloric acid.

  • Separate the released ³H₂O from the unreacted substrate by passing the mixture through a Dowex 1x8 anion-exchange column.

  • Collect the eluate containing the ³H₂O.

  • Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of tritium released per unit time per milligram of protein.

Enoyl-CoA Hydratase (Crotonase) Activity Assay

This is a continuous spectrophotometric assay that measures the decrease in absorbance at 263 nm due to the hydration of the double bond in crotonoyl-CoA.

Materials:

  • Crotonoyl-CoA (Substrate)

  • Tris-HCl buffer (pH 7.8)

  • Purified enzyme or cell/tissue extract

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer.

  • Add the purified enzyme or cell/tissue extract to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known concentration of crotonoyl-CoA.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of crotonoyl-CoA at 263 nm.

D-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This is a continuous spectrophotometric assay that monitors the reduction of NAD+ to NADH at 340 nm.

Materials:

  • This compound (Substrate)

  • NAD+ (Cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Purified enzyme or cell/tissue extract

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+.

  • Add the purified enzyme or cell/tissue extract to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm.

3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the disappearance of the Mg²⁺-acetoacetyl-CoA complex at 303 nm.

Materials:

  • Acetoacetyl-CoA (Substrate)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (pH 8.1)

  • MgCl₂

  • Purified enzyme or cell/tissue extract

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA.

  • Add the purified enzyme or cell/tissue extract to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding acetoacetyl-CoA.

  • Monitor the decrease in absorbance at 303 nm over time, which reflects the cleavage of acetoacetyl-CoA.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of the Mg²⁺-acetoacetyl-CoA complex.

Experimental Workflow Visualization

Metabolomics Analysis of Lysine and Tryptophan Catabolism using LC-MS/MS

The following diagram illustrates a typical workflow for the analysis of metabolites in the lysine and tryptophan degradation pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

Metabolomics_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample_Collection Biological Sample (Plasma, Tissue, Cells) Quenching Metabolic Quenching (e.g., cold methanol) Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., protein precipitation) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (LC) Separation Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Metabolite_Identification Metabolite Identification (based on m/z and retention time) Peak_Integration->Metabolite_Identification Statistical_Analysis Statistical Analysis Metabolite_Identification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Figure 3: LC-MS/MS Workflow for Metabolite Analysis.

Conclusion

This compound stands as a critical metabolic intermediate at the convergence of the lysine and tryptophan catabolic pathways. A thorough understanding of the enzymes that produce and consume this molecule is essential for a complete picture of amino acid metabolism. This technical guide has provided a detailed overview of these pathways, compiled available quantitative data, and presented detailed experimental protocols to aid researchers in their investigations. The provided diagrams offer a clear visual representation of these complex processes. Further research, particularly in obtaining more comprehensive kinetic data for mammalian enzymes, will be crucial for advancing our knowledge in this area and for the potential development of therapeutic strategies targeting metabolic disorders related to lysine and tryptophan degradation.

References

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of D-3-Hydroxybutyryl-CoA In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-3-Hydroxybutyryl-CoA is a pivotal chiral intermediate in various metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics, and ketone body metabolism in mammals. Its availability in a pure, stereospecific form is crucial for in vitro metabolic reconstructions, enzyme characterization, and the development of novel biosynthetic pathways. This document provides a detailed protocol for the enzymatic synthesis of this compound (also known as (R)-3-hydroxybutyryl-CoA) from acetyl-CoA using a two-enzyme cascade.

Principle of the Method

The synthesis is achieved through a two-step enzymatic reaction that mimics the initial stages of PHA biosynthesis. The pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase. Subsequently, acetoacetyl-CoA is stereospecifically reduced to this compound by an NADPH-dependent acetoacetyl-CoA reductase.[1] This method provides a reliable and specific route to the desired D-enantiomer.

Signaling Pathway Diagram

Caption: Enzymatic cascade for the synthesis of this compound from Acetyl-CoA.

Materials and Reagents

Enzymes
  • β-Ketothiolase (BktB) from Cupriavidus necator (recombinantly expressed and purified).

  • Acetoacetyl-CoA Reductase (PhaB) from Cupriavidus necator (recombinantly expressed and purified).[2]

Chemicals and Buffers
  • Acetyl-Coenzyme A lithium salt (≥95% purity)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)

  • Tris-HCl

  • Magnesium Chloride (MgCl₂)

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Deionized water (ddH₂O)

Equipment
  • Thermomixer or water bath

  • pH meter

  • Spectrophotometer

  • Centrifuge

  • HPLC or LC-MS system

  • Anion exchange chromatography column (e.g., Q-Sepharose)[2]

  • Standard laboratory glassware and consumables

Experimental Protocols

Preparation of Reagents
  • Reaction Buffer (1 M Tris-HCl, pH 7.8): Dissolve 121.14 g of Tris base in 800 mL of ddH₂O. Adjust pH to 7.8 with concentrated HCl. Bring the final volume to 1 L. Store at 4°C.

  • 1 M MgCl₂ Stock: Dissolve 9.52 g of MgCl₂ in 100 mL of ddH₂O. Store at 4°C.

  • Substrate/Cofactor Stocks: Prepare fresh stocks of Acetyl-CoA (100 mM) and NADPH (50 mM) in ddH₂O. Determine the precise concentration of Acetyl-CoA spectrophotometrically (ε₂₅₉ = 16.4 mM⁻¹cm⁻¹). Keep on ice.

Enzymatic Synthesis of this compound

This one-pot reaction is performed in a controlled environment to ensure optimal enzyme activity.

  • Reaction Setup: Assemble the reaction mixture in a microcentrifuge tube on ice, adding components in the order listed in Table 1. Prepare a control reaction without enzymes to serve as a baseline.

ComponentStock ConcentrationVolume for 1 mL ReactionFinal Concentration
ddH₂O-770 µL-
Tris-HCl (pH 7.8)1 M100 µL100 mM
MgCl₂1 M20 µL20 mM
Acetyl-CoA100 mM50 µL5 mM
NADPH50 mM50 µL2.5 mM
BktB Enzyme1 mg/mL5 µL5 µg/mL
PhaB Enzyme1 mg/mL5 µL5 µg/mL
Total Volume 1 mL
Table 1: Reaction Mixture for this compound Synthesis.
  • Incubation: Mix the components gently and incubate the reaction at 30°C for 4-6 hours in a thermomixer or water bath.[3]

  • Monitoring (Optional): The reaction progress can be monitored by observing the decrease in NADPH absorbance at 340 nm (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).[4]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% perchloric acid or by flash-freezing in liquid nitrogen. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. The supernatant contains the synthesized this compound.

Purification of this compound

The product can be purified from the reaction mixture using anion exchange chromatography.[2]

  • Sample Preparation: Neutralize the supernatant from the terminated reaction with a potassium hydroxide (B78521) solution.

  • Column Equilibration: Equilibrate a Q-Sepharose column with a low-concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Loading and Elution: Load the neutralized sample onto the column. Wash with the equilibration buffer to remove unbound components. Elute the bound CoA esters using a salt or acid gradient. For instance, a stepwise elution with 50 mM and 100 mM HCl can be effective.[2]

  • Fraction Collection: Collect fractions and monitor the absorbance at 259 nm to identify fractions containing CoA esters.

  • Desalting: Pool the relevant fractions and desalt if necessary using an appropriate method. Lyophilize to obtain the purified product as a powder.

Quantification and Analysis

The concentration and purity of the synthesized this compound should be determined using analytical techniques.

ParameterMethodTypical ConditionsExpected Result
Concentration SpectrophotometryMeasure absorbance at 259 nm (ε = 16.4 mM⁻¹cm⁻¹)Provides total CoA ester concentration.
Purity & Yield RP-HPLCC18 column with a gradient of phosphate buffer and acetonitrile.Separation of substrates, product, and byproducts. Yield can be calculated from peak area.
Identity Confirmation LC-MSC18 column coupled to a mass spectrometer.Detection of a mass consistent with this compound (Expected [M-H]⁻ = 854.1 m/z).
Table 2: Analytical Methods for Product Characterization.

Experimental Workflow

The overall process from reaction setup to final analysis is summarized in the following workflow diagram.

Experimental Workflow setup 1. Assemble Reaction Mixture (Table 1) incubate 2. Incubate at 30°C (4-6 hours) setup->incubate terminate 3. Terminate Reaction (Acid Precipitation) incubate->terminate purify 4. Purify Product (Anion Exchange Chromatography) terminate->purify analyze 5. Analyze Product (HPLC / LC-MS) purify->analyze

Caption: General workflow for the in vitro synthesis and analysis of this compound.

References

Application Note and Protocol: Quantification of Intracellular D-3-Hydroxybutyryl-CoA using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Experimental Protocols

Synthesis of D-3-Hydroxybutyryl-CoA Standard

For accurate quantification, a pure standard of this compound is required. This can be synthesized from D-3-hydroxybutyric acid using the mixed anhydride (B1165640) method. The synthesized standard should be purified by HPLC and its concentration determined spectrophotometrically.[1][2]

Intracellular Metabolite Extraction

This protocol is designed to rapidly quench metabolic activity and extract short-chain acyl-CoAs from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Dry ice

  • 5% (w/v) Perchloric acid (PCA), ice-cold

  • Centrifuge capable of refrigeration

  • Syringe filters (0.22 µm)

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold PBS.

  • Immediately add ice-cold 80% methanol to the cells to quench metabolism.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Freeze the cell suspension in dry ice and then thaw on ice. Repeat this freeze-thaw cycle three times to ensure complete cell lysis.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • To precipitate proteins, add an equal volume of ice-cold 5% PCA to the supernatant.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC-MS/MS Analysis

This is the recommended method for the highly sensitive and specific quantification of this compound.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-15 min: 95% B

    • 15-16 min: 95-2% B

    • 16-20 min: 2% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 854.2

    • Product Ion (Q3): m/z 347.1 (quantifier), m/z 428.1 (qualifier)

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

HPLC-UV/Fluorescence Analysis with Pre-column Derivatization (Alternative Method)

This method provides an alternative for laboratories without access to mass spectrometry. It involves the derivatization of the hydroxyl group of this compound to introduce a chromophore or fluorophore. The following is a proposed adaptation of a method for D-3-hydroxybutyric acid.[3][4]

Derivatization Reagent:

  • 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)

Derivatization Procedure:

  • Evaporate a known volume of the cell extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of borate (B1201080) buffer (pH 9.0).

  • Add 50 µL of 10 mM DBD-F in acetonitrile.

  • Incubate at 60°C for 30 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Add 10 µL of 1 M HCl to stop the reaction.

  • Inject an aliquot into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: Optimized to separate the derivatized this compound from other cellular components. A starting point could be a linear gradient from 10% to 70% B over 20 minutes.

  • Detection:

    • UV: Wavelength based on the absorbance maximum of the DBD-derivative.

    • Fluorescence: Excitation and emission wavelengths specific to the DBD-derivative (e.g., Ex: 460 nm, Em: 580 nm).

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterHPLC-MS/MS MethodHPLC-UV/Fluorescence Method (Estimated)
Limit of Detection (LOD) 0.1 - 1 pmol5 - 10 pmol
Limit of Quantification (LOQ) 0.5 - 5 pmol15 - 30 pmol
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 85 - 115%80 - 120%

Note: The values for the HPLC-UV/Fluorescence method are estimated and will require validation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture quenching Metabolic Quenching (80% Methanol) cell_culture->quenching lysis Cell Lysis (Freeze-Thaw) quenching->lysis protein_precipitation Protein Precipitation (Perchloric Acid) lysis->protein_precipitation extraction Supernatant Extraction protein_precipitation->extraction hplc_msms HPLC-MS/MS Analysis extraction->hplc_msms derivatization Derivatization (Optional for UV) extraction->derivatization data_analysis Data Analysis and Quantification hplc_msms->data_analysis hplc_uv HPLC-UV/Fluorescence Analysis derivatization->hplc_uv hplc_uv->data_analysis

Caption: Experimental workflow for intracellular this compound quantification.

metabolic_pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase d3hb_coa This compound acetoacetyl_coa->d3hb_coa 3-Hydroxybutyryl-CoA Dehydrogenase ketone_bodies Ketone Bodies (e.g., Acetoacetate) acetoacetyl_coa->ketone_bodies d3hb_coa->acetoacetyl_coa 3-Hydroxybutyryl-CoA Dehydrogenase crotonyl_coa Crotonyl-CoA d3hb_coa->crotonyl_coa 3-Hydroxyacyl-CoA Dehydratase fatty_acid_synthesis Fatty Acid Synthesis d3hb_coa->fatty_acid_synthesis

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for In Vitro PHB Synthesis using D-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-β-hydroxybutyrate (PHB) is a biodegradable and biocompatible polyester (B1180765) produced by various microorganisms as a carbon and energy storage material.[1][2][3] Its properties make it a promising alternative to conventional plastics in various applications, including biomedical fields.[3] The in vitro enzymatic synthesis of PHB offers a cell-free system to produce this biopolymer, allowing for greater control over the polymerization process and product characteristics, such as molecular weight, compared to in vivo production.[4][5][6] This document provides detailed protocols and application notes for the in vitro synthesis of PHB using D-3-Hydroxybutyryl-CoA as the direct substrate for the key enzyme, PHB synthase (PhaC).

The synthesis of PHB from acetyl-CoA in vivo typically involves a three-step enzymatic pathway.[1] First, β-ketothiolase (PhaA) catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[1][7] Next, acetoacetyl-CoA reductase (PhaB) reduces acetoacetyl-CoA to this compound.[1] Finally, PHB synthase (PhaC) polymerizes this compound into PHB, with the concomitant release of coenzyme A.[1][7] In this in vitro protocol, we focus on the final polymerization step, utilizing purified PHB synthase and its direct substrate, this compound.

Key Enzyme: PHB Synthase (PhaC)

PHB synthase is the crucial enzyme in the biosynthesis of PHB.[8] These enzymes are broadly classified into four classes based on their subunit composition and substrate specificity.[9][10] Class I and III synthases preferentially polymerize short-chain-length hydroxyalkanoate monomers like this compound.[8] The catalytic mechanism involves a conserved cysteine residue in the active site, which covalently binds the growing polymer chain.[7][8] The enzyme typically exists as a dimer, which is the active form.[7][9]

Quantitative Data: Kinetic Parameters of PHB Synthase (PhaC)

The following table summarizes the kinetic parameters of PHB synthase from different microbial sources for the substrate this compound. This data is essential for designing kinetic assays and optimizing reaction conditions.

Enzyme SourceClassK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Optimal pHOptimal Temperature (°C)Reference
Arthrospira platensis (rPhaC_Ap)III31.3 ± 224.5 ± 2412.7 ± 28.030[9]
Ralstonia eutrophaI189 (for 3HP-CoA)-10 (for 3HP-CoA)--[11]
Caulobacter crescentus (PhaC_Cc)I--75--[12]

Note: The data for Ralstonia eutropha is for the substrate 3-hydroxypropionyl-CoA (3HP-CoA), which is structurally similar to this compound. The turnover number for Caulobacter crescentus was determined through CoA release assays.

Signaling Pathway: Enzymatic Polymerization of this compound

The following diagram illustrates the single-step enzymatic polymerization of this compound into PHB, catalyzed by PHB synthase (PhaC).

PHB_Synthesis cluster_reaction In Vitro PHB Synthesis D3HB_CoA This compound PHB Poly-β-hydroxybutyrate (PHB) D3HB_CoA->PHB PHB Synthase (PhaC) CoA Coenzyme A D3HB_CoA->CoA

Caption: Enzymatic conversion of this compound to PHB.

Experimental Protocols

This section provides detailed protocols for the in vitro synthesis of PHB, including the preparation of reagents and the reaction setup.

Protocol 1: In Vitro PHB Synthesis and Turbidity Assay

This protocol is adapted from studies on in vitro PHB granule formation and is suitable for observing the polymerization process through an increase in turbidity.[4]

Materials:

  • Purified PHB synthase (PhaC)

  • This compound substrate

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0 - 8.0)[9][13]

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Microcentrifuge tubes

  • Incubator or water bath set to the optimal temperature for the specific PhaC enzyme (e.g., 30°C or 37°C)[9][14]

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 100 mM Potassium phosphate buffer (pH adjusted to the optimum for the enzyme)

      • This compound to a final concentration in the range of the enzyme's K_m (e.g., 50 µM to 1 mM).

      • Optionally, include Bovine Serum Albumin (BSA) at a concentration of 0.2 mg/mL to stabilize the enzyme.[9]

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified PHB synthase to the reaction mixture. The final enzyme concentration can be varied to control the rate of polymerization.[5]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the PHB synthase being used (e.g., 30°C or 37°C).[9][14]

  • Monitoring PHB Synthesis:

    • At regular time intervals, measure the optical density (OD) of the reaction mixture at 600 nm using a spectrophotometer. An increase in OD indicates the formation of insoluble PHB granules.[4]

  • Data Analysis:

    • Plot the OD600 values against time to obtain a reaction progress curve. A lag phase may be observed, followed by a rapid increase in turbidity as PHB granules form.[4]

Protocol 2: Quantification of CoA Release using DTNB (Ellman's Reagent)

This protocol allows for the quantitative determination of PHB synthase activity by measuring the amount of Coenzyme A released during the polymerization reaction.[9]

Materials:

  • Purified PHB synthase (PhaC)

  • This compound substrate

  • Tris-HCl buffer (100 mM, pH 8.0)[9]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution (e.g., 50 µM in buffer)

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • Microcentrifuge tubes

  • Incubator or water bath set to 30°C[9]

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 50 µM this compound[9]

      • 50 µM DTNB[9]

      • 0.2 mg/mL BSA (optional, for enzyme stability)[9]

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified PHB synthase.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[9]

  • Measurement:

    • Measure the absorbance of the solution at 412 nm. The released CoA will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at this wavelength.

  • Calculation of Enzyme Activity:

    • The amount of CoA released can be calculated using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).

    • Enzyme activity can be expressed as µmol of CoA released per minute per mg of enzyme (µmol/min/mg).[9]

Protocol 3: PHB Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the accurate quantification of the 3-hydroxybutyrate (B1226725) (3HB) monomer in the synthesized PHB polymer after acid-catalyzed methanolysis.[15][16]

Materials:

  • PHB sample from the in vitro reaction

  • Methanol (B129727) containing 3% (v/v) sulfuric acid

  • Chloroform (B151607)

  • Benzoic acid (as an internal standard)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • After the in vitro reaction, centrifuge the mixture to pellet the PHB granules.

    • Wash the pellet with a suitable solvent (e.g., ethanol) to remove unreacted substrate and buffer components, and then dry the pellet.

  • Methanolysis:

    • Resuspend the dried PHB pellet in a known volume of methanol containing 3% sulfuric acid and an internal standard (e.g., benzoic acid).

    • Heat the suspension at 100°C for a specified time (e.g., 2-4 hours) to convert the 3HB monomers into their methyl ester derivatives.

  • Extraction:

    • After cooling, add chloroform and water to the mixture and vortex to extract the methyl-3-hydroxybutyrate into the chloroform phase.

  • GC-MS Analysis:

    • Inject the chloroform phase into the GC-MS system.

    • Develop a method to separate and detect the methyl-3-hydroxybutyrate and the internal standard.

  • Quantification:

    • Quantify the amount of methyl-3-hydroxybutyrate by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of 3-hydroxybutyric acid.

Experimental Workflow: Logical Relationships

The following diagram outlines the general workflow for conducting in vitro PHB synthesis experiments, from initial setup to final analysis.

Experimental_Workflow cluster_workflow In Vitro PHB Synthesis Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Reaction Setup (Mixing Reagents) A->B C Incubation (Optimal Temperature and Time) B->C D Choice of Analysis C->D E Turbidity Assay (OD600) (Qualitative/Semi-quantitative) D->E Real-time monitoring F CoA Release Assay (DTNB) (Enzyme Kinetics) D->F Activity measurement G PHB Quantification (GC-MS) (Quantitative Polymer Yield) D->G Endpoint analysis H Data Analysis and Interpretation E->H F->H G->H

Caption: General workflow for in vitro PHB synthesis and analysis.

Conclusion

The in vitro synthesis of PHB using this compound provides a powerful cell-free platform for studying the kinetics of PHB synthase and for producing PHB with controlled characteristics.[6] The protocols outlined in this document offer robust methods for synthesizing and analyzing PHB in a laboratory setting. By carefully controlling reaction conditions and utilizing the appropriate analytical techniques, researchers can gain valuable insights into the enzymatic polymerization of this important biopolymer and explore its potential applications in various scientific and industrial fields.

References

Application Notes and Protocols for Metabolic Engineering Strategies to Increase D-3-Hydroxybutyryl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed overview of metabolic engineering strategies aimed at increasing the intracellular pools of D-3-Hydroxybutyryl-CoA (D-3HB-CoA), a key intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs) and other valuable chemicals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to this compound Metabolism

This compound is a central molecule in various metabolic pathways, most notably as the direct precursor for the production of poly(3-hydroxybutyrate) (P3HB), a biodegradable polymer.[1][2] The canonical pathway for D-3HB-CoA synthesis starts from the condensation of two acetyl-CoA molecules.[2][3][4] Enhancing the intracellular concentration of D-3HB-CoA is a critical step for improving the efficiency of microbial production of P3HB and other derived compounds. Metabolic engineering efforts have predominantly focused on optimizing this pathway in model organisms like Escherichia coli.

Metabolic Engineering Strategies

Several key strategies have been successfully employed to enhance the production of D-3HB-CoA and its downstream products. These strategies often involve a combination of introducing heterologous pathways, deleting competing metabolic routes, and optimizing cofactor availability.

Overexpression of the Core Biosynthetic Pathway

The fundamental approach to increase D-3HB-CoA pools is the overexpression of the enzymes in the core biosynthetic pathway. This pathway typically consists of two key enzymatic steps:

  • β-ketothiolase (PhaA): Catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.[2][3]

  • Acetoacetyl-CoA reductase (PhaB): Catalyzes the NADPH-dependent reduction of acetoacetyl-CoA to this compound.[3][4]

Different homologs of these enzymes from various organisms, such as Cupriavidus necator (formerly Ralstonia eutropha), have been widely used.[5]

Deletion of Competing Pathways

To channel more carbon flux towards D-3HB-CoA, it is often necessary to eliminate competing pathways that also consume the precursor, acetyl-CoA. Common targets for gene deletion in E. coli include:

  • Acetate (B1210297) Production Pathways: Deletion of genes like ackA-pta (acetate kinase and phosphate (B84403) acetyltransferase) and poxB (pyruvate oxidase) can prevent the diversion of acetyl-CoA to acetate.[6][7]

  • Ethanol Fermentation Pathway: Knocking out the adhE gene (alcohol dehydrogenase) can reduce the formation of ethanol.[6]

  • Lactate Production Pathway: Deletion of ldhA (lactate dehydrogenase) prevents the conversion of pyruvate (B1213749) to lactate.[6]

Enhancing Precursor and Cofactor Supply

The synthesis of D-3HB-CoA is dependent on the availability of both the precursor molecule, acetyl-CoA, and the reducing cofactor, NADPH.

  • Increasing Acetyl-CoA Pool: Strategies to increase the intracellular concentration of acetyl-CoA include the overexpression of phosphoketolase, which can increase the acetyl-CoA pool and subsequently improve the production of acetyl-CoA derived products.[8]

  • Improving NADPH Availability: The reductase step catalyzed by PhaB is typically NADPH-dependent.[3] Enhancing the NADPH pool can be achieved by overexpressing enzymes of the pentose (B10789219) phosphate pathway or by introducing heterologous NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN).[9] The cellular NADPH/NADP+ ratio has been observed to be higher than the NADH/NAD+ ratio, which can favor NADPH-dependent enzymes.[3]

Novel Pathway Engineering

Recent approaches have explored alternative pathways to produce 3-hydroxybutyrate (B1226725) (3HB) and its CoA-activated form:

  • CoA Transferase-Mediated Pathway: An alternative route involves the use of a CoA transferase, such as propionyl-CoA transferase (PCT), to transfer the CoA moiety from a donor molecule to 3-hydroxybutyrate.[10] In one engineered pathway, D-3HB-CoA is first synthesized via PhaA and PhaB, and then a CoA transferase facilitates the formation of D-3HB and regenerates acetyl-CoA from acetate.[10][11] This strategy can be particularly effective when acetate is co-fed.[10]

  • In Vitro Enzymatic Cascades: For cell-free production, a multi-enzyme cascade has been developed to synthesize (3R)-3-hydroxybutyryl-CoA from acetate. This system provides precise control over substrates and enzyme concentrations, avoiding issues related to cell metabolism and transport.[5]

Morphological Engineering

A unique strategy to enhance the accumulation of downstream products of D-3HB-CoA, such as P(3HB), involves modifying the host cell morphology. Overexpression of the sulA gene in E. coli inhibits cell division, leading to the formation of filamentous cells with a larger internal volume for polymer accumulation.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data from various metabolic engineering studies aimed at producing D-3HB-CoA-derived products.

Table 1: Production of P(3HB) in Engineered E. coli

Strain / ConditionKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli BWapld (pWYC09)ΔackA-pta, ΔpoxB, ΔldhA, ΔadhE, overexpress pflB5.000.300.21[6]
E. coli mutantΔackA-pta, ΔpoxB, ΔldhA, ΔadhE0.67--[6]
Filamentous E. coliOverexpression of sulA>100% increase vs control--[13]

Table 2: Production of (R)-3-Hydroxybutyrate in Engineered E. coli

Strain / ConditionKey Genetic ModificationsTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered E. coliOverexpress phaA, phaB, tesB2.92--[3]
Engineered E. coli with acetate additionOverexpress phaA, phaB, pct5.2-0.22[10]
Engineered E. coli without acetateOverexpress phaA, phaB, pct1.0--[10]
BL21_tesB_RHBD (bioreactor)Overexpress phaA, (R)phaB, tesB6.89--[14]
ΔeutD_tesB_RHBD (bioreactor)ΔeutD, Overexpress phaA, (R)phaB, tesB11.2--[14]

Experimental Protocols

Protocol for Quantification of 3-Hydroxybutyrate (as a proxy for D-3HB-CoA pools)

This protocol is adapted from gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) methods.

4.1.1. Sample Preparation (from culture)

  • Harvest 1 mL of bacterial culture by centrifugation (e.g., 13,400 x g for 1 min).

  • Wash the cell pellet with 1 mL of distilled water and centrifuge again.

  • Lyophilize the cell pellet to determine the cell dry weight (CDW).

  • For intracellular 3HB quantification from P(3HB), proceed with methanolysis.

4.1.2. Methanolysis for GC Analysis

  • To the lyophilized cells, add 1 mL of chloroform (B151607) and 1 mL of a methanol (B129727) solution containing 3% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid).[15]

  • Seal the tube and incubate at 100°C for 3.5 hours in a dry-heating block.[15]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of distilled water and vortex for 1 minute to extract the methyl esters.[15]

  • Centrifuge to separate the phases and collect the lower organic phase containing the 3-hydroxybutyric methyl ester.[15]

  • Dry the organic phase with anhydrous Na2SO4 before GC analysis.[15]

4.1.3. LC-MS/MS Analysis

For direct quantification of 3HB from the supernatant or cell lysate, a derivatization step followed by LC-MS/MS can be used for higher sensitivity and specificity.[16]

  • Centrifuge the culture to separate the supernatant.

  • To 5 µL of the supernatant, add an internal standard.

  • Perform a clean-up and derivatization procedure. For example, using a reagent mixture of 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, pyridine, and 2-pyridinemethanol (B130429) at room temperature for 30 minutes.[16]

  • After derivatization, perform a liquid-liquid extraction (e.g., with diethyl ether), evaporate the solvent, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[16]

Protocol for Acetoacetyl-CoA Reductase (PhaB) Enzyme Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of NADPH-dependent acetoacetyl-CoA reductase.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 0.2 mM Acetoacetyl-CoA (substrate)

    • 0.5 mM NADPH (cofactor)

  • Enzyme Preparation: Prepare a cell-free extract from the engineered strain overexpressing PhaB.

  • Assay Procedure:

    • Add the cell-free extract to the reaction mixture to initiate the reaction.

    • Monitor the decrease in absorbance at 340 nm (or 365 nm) at a constant temperature (e.g., 30°C), which corresponds to the oxidation of NADPH.[17][18]

    • The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Calculation of Specific Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the molar extinction coefficient of NADPH (ε = 6.22 mM⁻¹ cm⁻¹ at 340 nm) to convert the rate to µmol of NADPH consumed per minute.

    • Normalize the activity to the total protein concentration in the cell-free extract to obtain the specific activity (U/mg protein), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[18]

Visualizations

This compound Biosynthesis Pathway

D_3_Hydroxybutyryl_CoA_Pathway AcetylCoA 2x Acetyl-CoA PhaA PhaA (β-ketothiolase) AcetylCoA->PhaA AcetoacetylCoA Acetoacetyl-CoA PhaB PhaB (Acetoacetyl-CoA reductase) AcetoacetylCoA->PhaB D3HBCoA This compound PhaA->AcetoacetylCoA CoA CoA PhaA->CoA CoA PhaB->D3HBCoA NADP NADP+ PhaB->NADP NADPH NADPH + H+ NADPH->PhaB

Caption: Core biosynthetic pathway for this compound from Acetyl-CoA.

Experimental Workflow for Strain Engineering and Analysis

Experimental_Workflow StrainSelection Host Strain Selection (e.g., E. coli) GeneticModification Genetic Modification - Gene Overexpression (phaA, phaB) - Gene Deletion (ackA, poxB) StrainSelection->GeneticModification Cultivation Cultivation and Induction GeneticModification->Cultivation Sampling Sampling Cultivation->Sampling Analysis Analysis Sampling->Analysis Quantification Product Quantification (e.g., 3HB via GC/LC-MS) Analysis->Quantification EnzymeAssay Enzyme Activity Assay (e.g., PhaB activity) Analysis->EnzymeAssay

Caption: General workflow for engineering and analyzing microbial strains for D-3HB-CoA production.

Logical Relationship of Metabolic Engineering Strategies

Strategies_Relationship Goal Increase D-3HB-CoA Pool CorePathway Overexpress Core Pathway (phaA, phaB) CorePathway->Goal Precursor Enhance Precursor Supply (Acetyl-CoA) Precursor->Goal Precursor->CorePathway Cofactor Enhance Cofactor Supply (NADPH) Cofactor->Goal Cofactor->CorePathway Compete Delete Competing Pathways Compete->Goal Compete->Precursor Novel Implement Novel Pathways Novel->Goal

Caption: Interconnected strategies for enhancing this compound production.

References

Techniques for Measuring D-3-Hydroxybutyryl-CoA Turnover Rates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification and turnover rate analysis of D-3-Hydroxybutyryl-CoA, a key intermediate in ketone body metabolism and fatty acid oxidation. The following sections offer in-depth methodologies for enzymatic assays, liquid chromatography-mass spectrometry (LC-MS), and stable isotope labeling for metabolic flux analysis.

Data Presentation: Quantitative Insights into this compound Metabolism

The following table summarizes key quantitative data related to this compound and the enzymes involved in its metabolism, providing a reference for expected values and assay development.

ParameterOrganism/EnzymeValueMethodReference
Enzyme Kinetics of (S)-3-Hydroxybutyryl-CoA Dehydrogenase
Km for (S)-3-hydroxybutyryl-CoANitrosopumilus maritimus19 µMSpectrophotometric Assay[1]
VmaxNitrosopumilus maritimus98.6 U/mgSpectrophotometric Assay[1]
Km for acetoacetyl-CoA (reverse reaction)Nitrosopumilus maritimus26 µMSpectrophotometric Assay[1]
Vmax (reverse reaction)Nitrosopumilus maritimus144.8 U/mgSpectrophotometric Assay[1]
Specific Activity of 3-Hydroxybutyryl-CoA dehydrogenaseClostridium ljungdahlii Hbd20.07 µmol/min/mgSpectrophotometric Assay[2]
Specific Activity of 3-Hydroxybutyryl-CoA dehydrogenaseClostridium kluyveri Hbd10.22 µmol/min/mgSpectrophotometric Assay[2]
Intracellular Concentrations
β-hydroxybutyryl-CoAStreptomyces albusTrace amounts (down to 0.3 nmol/g)LC-MS
β-hydroxybutyryl-CoAPseudomonas putida KT2440 (glucose-grown)~0.6-fold of succinyl-CoA levelLC-MS

Signaling Pathways and Experimental Workflows

Ketone Body Metabolism

The following diagram illustrates the central role of this compound in ketone body metabolism.

KetoneBodyMetabolism AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase D3HBCoA This compound AcetoacetylCoA->D3HBCoA 3-Hydroxyacyl-CoA Dehydrogenase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase D3HB D-3-Hydroxybutyrate Acetoacetate->D3HB 3-Hydroxybutyrate Dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation D3HB->D3HBCoA 3-Hydroxybutyrate CoA-transferase

Caption: Ketone body synthesis and degradation pathway.

Experimental Protocols

Enzymatic Assay for this compound Turnover

This protocol details a spectrophotometric method to measure the activity of 3-hydroxyacyl-CoA dehydrogenase, which directly reflects the turnover of this compound. The assay monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Principle:

This compound + NAD+ ⇌ Acetoacetyl-CoA + NADH + H+

The rate of NADH production is directly proportional to the enzyme activity.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • This compound substrate solution

  • NAD+ solution

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

  • (Optional for coupled assay) 3-ketoacyl-CoA thiolase and Coenzyme A

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture:

    • 900 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of NAD+ solution (final concentration ~2 mM)

    • 50 µL of this compound solution (final concentration will vary depending on Km, start with ~0.1 mM)

  • Enzyme Addition: Add 10-50 µL of the enzyme solution (or cell lysate) to the cuvette to initiate the reaction. The final volume should be 1 mL.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

  • Calculation of Enzyme Activity:

    • Determine the linear rate of change in absorbance per minute (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume) Where:

      • ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹

      • Path Length = 1 cm

  • Coupled Assay (Optional): To ensure the reaction proceeds to completion and to prevent product inhibition, a coupled assay can be used.[3] Add 3-ketoacyl-CoA thiolase and Coenzyme A to the reaction mixture. The thiolase will cleave the acetoacetyl-CoA product, driving the reaction forward.

LC-MS Method for this compound Quantification

This protocol provides a robust method for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle:

Biological samples are first processed to extract acyl-CoAs. The extract is then subjected to reversed-phase liquid chromatography to separate this compound from other metabolites. The separated compound is then ionized and detected by a mass spectrometer, allowing for precise quantification.

Materials:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS is recommended for higher specificity)

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

  • 5-sulfosalicylic acid (SSA) for deproteinization[4]

  • Acetonitrile (ACN)

  • Ammonium (B1175870) acetate (B1210297)

  • Internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar acyl-CoA not present in the sample)

Protocol:

  • Sample Preparation (Extraction):

    • For cultured cells or tissues, rapidly quench metabolism by flash-freezing in liquid nitrogen.

    • Homogenize the frozen sample in a cold extraction solution of 2.5% (w/v) 5-sulfosalicylic acid (SSA).[4]

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Spike the supernatant with the internal standard.

  • LC Separation:

    • Mobile Phase A: 10 mM ammonium acetate in water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: Gradient from 2% to 50% B

      • 10-12 min: Gradient from 50% to 95% B

      • 12-15 min: Hold at 95% B

      • 15-16 min: Return to 2% B

      • 16-20 min: Re-equilibration at 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for MS/MS.

    • Precursor Ion (m/z): The exact mass of protonated this compound.

    • Product Ion (m/z): A characteristic fragment ion of this compound (e.g., the fragment corresponding to the CoA moiety).

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a this compound standard, each spiked with a constant concentration of the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

LC-MS Workflow

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract Extraction with 2.5% SSA Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spike Spike with Internal Standard Supernatant->Spike LC LC Separation (C18 Column) Spike->LC MS MS/MS Detection (Positive ESI) LC->MS Data Data Analysis and Quantification MS->Data

Caption: Workflow for LC-MS based quantification.

Stable Isotope Labeling for Metabolic Flux Analysis

This protocol provides a general framework for measuring the turnover of this compound using stable isotope labeling and metabolic flux analysis (MFA). This powerful technique allows for the determination of the rates (fluxes) of metabolic pathways.

Principle:

Cells or organisms are cultured in the presence of a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹³C-fatty acids). The labeled atoms are incorporated into downstream metabolites, including this compound. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of labeled atoms) of this compound and other related metabolites using LC-MS, the rates of the metabolic pathways producing and consuming this compound can be calculated using computational models.

Materials:

  • Cell culture or animal model system

  • Stable isotope-labeled substrate (e.g., U-¹³C-glucose, ¹³C-palmitate)

  • LC-MS system (as described in the previous protocol)

  • Metabolic flux analysis software (e.g., INCA, Metran)

Protocol:

  • Isotope Labeling Experiment:

    • Culture cells in a medium containing the stable isotope-labeled substrate. The duration of labeling will depend on the expected turnover rate of the pathway of interest and should be determined empirically. For steady-state MFA, cells should be cultured until isotopic steady state is reached. For isotopically non-stationary MFA (INST-MFA), samples are collected at multiple time points before reaching steady state.[5]

  • Sample Collection and Extraction:

    • At the desired time point(s), rapidly quench metabolism and extract metabolites as described in the LC-MS protocol.

  • LC-MS Analysis of Mass Isotopomer Distributions:

    • Analyze the extracts using LC-MS. Instead of just quantifying the total amount of this compound, measure the peak areas for each of its mass isotopomers (M+0, M+1, M+2, etc.).

  • Metabolic Flux Calculation:

    • Construct a metabolic model of the relevant pathways leading to and from this compound.

    • Input the experimentally measured mass isotopomer distributions and any other measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion) into the MFA software.

    • The software will then calculate the intracellular fluxes that best fit the experimental data. The flux through the reactions producing and consuming this compound represents its turnover rate.

Metabolic Flux Analysis Workflow

MFA_Workflow Labeling Isotope Labeling (e.g., ¹³C-glucose) Sampling Time-course Sampling Labeling->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS Analysis (Mass Isotopomer Ratios) Extraction->LCMS Modeling Computational Modeling (Metabolic Network) LCMS->Modeling FluxMap Flux Map Generation (Turnover Rates) Modeling->FluxMap

Caption: Workflow for Metabolic Flux Analysis.

References

Application Notes: D-3-Hydroxybutyryl-CoA as a Versatile Precursor for Chiral Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-3-Hydroxybutyryl-CoA is a valuable chiral building block in the synthesis of a wide range of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and fine chemicals.[1][2][3] The stereocenter at the C3 position makes it an important precursor for molecules where specific chirality is essential for biological activity and efficacy. This document provides detailed protocols for the enzymatic synthesis of (3R)-3-hydroxybutyryl-CoA and highlights its applications in chiral chemical synthesis.

Key Applications

The use of this compound as a chiral precursor offers significant advantages in synthetic chemistry:

  • Asymmetric Synthesis: It serves as a starting material for the synthesis of complex chiral molecules, including antibiotics, vitamins, and other bioactive compounds.[2]

  • Drug Development: The chiral integrity of this compound is instrumental in the synthesis of single-enantiomer drug intermediates, which is increasingly a requirement in the pharmaceutical industry to enhance therapeutic efficacy and reduce side effects.[4][5]

  • Biocatalysis: The enzymatic production of this compound is an environmentally friendly alternative to traditional chemical synthesis methods, which often rely on metal catalysts and harsh reaction conditions.[1]

  • Polyhydroxyalkanoate (PHA) Bioplastics: (R)-3-hydroxybutyrate, derived from (3R)-3-hydroxybutyryl-CoA, is the monomer for the bioplastic poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polymer.[3][6]

Enzymatic Synthesis of (3R)-3-Hydroxybutyryl-CoA

A highly efficient method for the synthesis of (3R)-3-hydroxybutyryl-CoA is through a one-pot, in vitro multi-enzyme cascade. This approach offers excellent control over reaction conditions and product purity. A seven-enzyme cascade has been developed to convert acetate (B1210297) into (3R)-3-hydroxybutyryl-CoA with high yield and diastereomeric purity.[1][7]

Reaction Pathway

The synthesis involves a seven-enzyme cascade that sequentially converts acetate to the final product. The pathway is designed to overcome the unfavorable thermodynamics of the thiolase reaction by coupling it with exergonic reactions.[1]

Enzymatic_Cascade cluster_CoA_synthesis CoA Synthesis cluster_acetyl_coa_synthesis Acetyl-CoA Synthesis cluster_hydroxybutyryl_coa_synthesis (3R)-3-Hydroxybutyryl-CoA Synthesis Pantethine Pantethine CoA Coenzyme A Pantethine->CoA CoaA, CoaD, CoaE, ATP, DTT Acetyl_CoA Acetyl-CoA Acetate Acetate Acetate->Acetyl_CoA ACS Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA (3R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA PhaB, GDH, NADP+, D-Glucose Acetyl_CoA2 2x Acetyl-CoA Acetyl_CoA2->Acetoacetyl_CoA BktB

Caption: Enzymatic cascade for the synthesis of (3R)-3-hydroxybutyryl-CoA.

Quantitative Data

The seven-enzyme in vitro cascade for the synthesis of (3R)-3-hydroxybutyryl-CoA demonstrates high efficiency and product purity.

ParameterValueReference
Yield ~70%[1]
Purity ≥90%[1]
Diastereomeric Purity High[1]
Final Product Quantity 120 mg[1]
Reaction Scale 100 mL[1]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of (3R)-3-Hydroxybutyryl-CoA

This protocol describes the in vitro synthesis of (3R)-3-hydroxybutyryl-CoA from acetate using a seven-enzyme cascade.[1]

Materials:

  • Enzymes: CoaA, CoaD, CoaE, ACS, BktB, PhaB, GDH (crude ammonium (B1175870) sulfate (B86663) precipitates from overexpressing E. coli)

  • Substrates: Pantethine, ATP, DTT, Acetate, NADP+, D-Glucose

  • Buffers and Reagents: Appropriate buffers for enzyme activity, 50 mM HCl, 100 mM HCl, aqueous lithium hydroxide, acetone

Procedure:

  • Coenzyme A Synthesis:

    • In a reaction vessel, combine pantethine, DTT, CoaA, CoaD, CoaE, and ATP in a suitable buffer.

    • Incubate to ensure the formation of Coenzyme A. Monitor the reaction by LC/MS.

  • Acetyl-CoA Synthesis:

    • To the reaction mixture from step 1, add the enzyme ACS and acetate.

    • Incubate to allow the formation of acetyl-CoA. Monitor by LC/MS.

  • (3R)-3-Hydroxybutyryl-CoA Synthesis:

    • To the mixture from step 2, add BktB, PhaB, GDH, NADP+, and D-glucose.

    • Incubate to facilitate the conversion to (3R)-3-hydroxybutyryl-CoA. Monitor the final product formation by LC/MS.

  • Purification:

    • Dilute the 100 mL cascade reaction 20-fold.

    • Load the diluted reaction onto a Q-Sepharose ion exchange column.

    • Wash the column with 50 mM HCl.

    • Elute the product with 100 mM HCl.

    • Neutralize the eluted (3R)-3-hydroxybutyryl-CoA with aqueous lithium hydroxide.

    • Precipitate the final product in 95% (v/v) acetone.

  • Analysis:

    • Confirm the identity and purity of the product using Mass Spectrometry, HPLC, and NMR (¹H and ³¹P).

    • Determine the diastereomeric purity by converting a sample to 3-hydroxybutyryl-SNAC and analyzing it on a chiral column (e.g., ChiralCel OC-H).

Experimental_Workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification cluster_analysis Analysis A Step 1: CoA Synthesis (Pantethine, DTT, CoaA, CoaD, CoaE, ATP) B Step 2: Acetyl-CoA Synthesis (Add ACS, Acetate) A->B C Step 3: (3R)-3-Hydroxybutyryl-CoA Synthesis (Add BktB, PhaB, GDH, NADP+, D-Glucose) B->C D Dilution of Reaction Mixture C->D E Ion Exchange Chromatography (Q-Sepharose) D->E F Elution and Neutralization E->F G Acetone Precipitation F->G H LC/MS, HPLC, NMR G->H I Chiral Column Analysis H->I

Caption: Experimental workflow for the synthesis and analysis of (3R)-3-hydroxybutyryl-CoA.

References

Troubleshooting & Optimization

Common bottlenecks in the D-3-Hydroxybutyryl-CoA to PHB pathway.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D-3-Hydroxybutyryl-CoA to polyhydroxybutyrate (B1163853) (PHB) pathway.

Troubleshooting Guide

This guide addresses common issues encountered during PHB production experiments in a question-and-answer format.

Issue: Low or No PHB Production with Good Cell Growth

Q1: My cells are growing to a high density, but the PHB yield is very low. What are the potential causes and how can I troubleshoot this?

A1: This is a common issue that often points to problems with the induction of the PHB synthesis pathway or the activity of the key enzymes. Here’s a step-by-step troubleshooting approach:

  • Verify Induction of PHB Synthesis Genes (phaCAB operon):

    • Problem: The expression of the phaA (β-ketothiolase), phaB (acetoacetyl-CoA reductase), and phaC (PHA synthase) genes may be insufficient.

    • Solution:

      • Confirm that the inducer (e.g., IPTG for lac-based promoters) was added at the correct concentration and at the appropriate cell density (usually in the early to mid-log phase of growth).

      • Optimize inducer concentration and induction time. For example, for E. coli expressing PHA synthase genes, induction with 1 mM IPTG for 2 hours at 37°C has been shown to be effective.[1]

      • If using a nutrient-limiting induction strategy (e.g., nitrogen or phosphate (B84403) limitation), ensure that the primary carbon source is in excess. An optimal carbon-to-nitrogen (C:N) ratio is crucial for diverting carbon flux towards PHB accumulation.

  • Assess Plasmid Stability (for recombinant systems):

    • Problem: The plasmid carrying the phaCAB operon may be unstable and lost during cell division, especially with the metabolic burden of PHB accumulation.[1]

    • Solution:

      • Maintain antibiotic selection throughout the fermentation to ensure plasmid retention.

      • Verify plasmid presence in a sample of the culture population by plating on selective and non-selective media. A significant drop in the number of colonies on the selective plate indicates plasmid instability.

  • Check for Competing Metabolic Pathways:

    • Problem: Acetyl-CoA, the precursor for the PHB pathway, is a central metabolite involved in many cellular processes, including the TCA cycle for energy production and growth. High cell growth suggests that acetyl-CoA is being preferentially funneled into these pathways.

    • Solution:

      • Consider using knockout strains for competing pathways (e.g., acetate (B1210297) production pathway in E. coli) to redirect carbon flux towards PHB synthesis.

      • Ensure that nutrient limitation (e.g., nitrogen) is effectively halting cell proliferation and triggering the storage metabolism.

Issue: Inconsistent PHB Yields Between Batches

Q2: I am observing significant variability in PHB yield from one experiment to the next, even with seemingly identical conditions. What could be the cause?

A2: Inconsistent yields often stem from subtle variations in experimental conditions. Here are key factors to scrutinize:

  • Inoculum Quality and Age:

    • Problem: The physiological state of the inoculum can significantly impact the subsequent fermentation. An old or unhealthy inoculum may lead to a longer lag phase and altered metabolism.

    • Solution:

      • Always use a fresh, actively growing seed culture for inoculation. Standardize the age and volume of the inoculum for all experiments.

  • Precise Control of Fermentation Parameters:

    • Problem: Minor fluctuations in pH, temperature, and dissolved oxygen can affect enzyme activity and overall metabolic flux.

    • Solution:

      • Use a well-calibrated bioreactor with tight control over these parameters. For many PHB-producing bacteria, a pH of 7.0 and a temperature of 30-37°C are optimal.

      • Ensure consistent aeration and agitation rates to maintain a stable dissolved oxygen level, as oxygen limitation can be a trigger for PHB accumulation in some species.

  • Media Composition and Preparation:

    • Problem: Inconsistencies in media preparation, especially the C:N ratio, can lead to variable PHB accumulation.

    • Solution:

      • Prepare media components from fresh, high-quality stocks.

      • Carefully measure and record the concentrations of all media components to ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most common bottleneck in the this compound to PHB pathway?

A1: The activity of the PHA synthase (PhaC) is often the rate-limiting step in PHB synthesis. This enzyme catalyzes the polymerization of this compound monomers. Low expression levels or suboptimal specific activity of PhaC can significantly hinder PHB accumulation, even when the precursors are abundant.

Q2: How can I increase the activity of my PHA synthase (PhaC)?

A2: Several strategies can be employed to enhance PhaC activity:

  • Codon Optimization: When expressing a heterologous phaC gene, ensure its codon usage is optimized for the expression host (e.g., E. coli).

  • Promoter Engineering: Use a strong, inducible promoter to achieve high-level expression of the phaC gene.

  • Enzyme Mutagenesis: Site-directed or random mutagenesis can be used to create PhaC variants with improved catalytic efficiency or thermostability. For instance, mutations like F420S in PhaC from Cupriavidus necator have been shown to increase specific activity.

Q3: What is the optimal Carbon-to-Nitrogen (C:N) ratio for PHB production?

A3: The optimal C:N ratio varies between different microbial strains. However, a high C:N ratio is generally required to induce PHB accumulation. This is because nitrogen limitation restricts cell growth, forcing the cells to divert the excess carbon towards the synthesis of storage compounds like PHB. For example, in some Bacillus thuringiensis isolates, a C:N ratio of 30 was found to be optimal for PHB production. It is recommended to experimentally determine the optimal C:N ratio for your specific strain and fermentation conditions.

Q4: How do I accurately quantify the amount of PHB produced by my cells?

A4: The most common and reliable method for PHB quantification is gas chromatography (GC). This involves the methanolysis of the lyophilized cell biomass to convert the PHB into its methyl ester derivatives, which are then quantified by GC. Other methods include gravimetric analysis after solvent extraction and spectrophotometric assays.

Q5: My PHB has a low molecular weight. What could be the cause and how can I improve it?

A5: Low molecular weight PHB can be due to several factors:

  • Low PHA Synthase Activity: Insufficient enzyme activity can lead to the formation of shorter polymer chains.

  • Presence of Chain Transfer Agents: Certain cellular metabolites can act as chain transfer agents, terminating polymerization prematurely.

  • Intracellular PHB Degradation: Some bacteria possess depolymerases that can break down the accumulated PHB.

To increase the molecular weight, you can try to increase the expression and activity of PhaC and use strains deficient in PHB depolymerase activity.

Data Presentation

Table 1: Effect of Carbon-to-Nitrogen (C:N) Ratio on PHB Accumulation in Bacillus thuringiensis Isolates

IsolateC:N RatioMaximum Cell Growth (cells/mL)Maximum P(3HB) Accumulation (cells with P(3HB))
81C 3HighNot Detected
7ModerateModerate
30Low2.0 x 10⁸
50Very LowReduced
73B 7Moderate3.3 x 10⁸
30Low1.7 x 10⁸

Data adapted from studies on Bacillus thuringiensis isolates, demonstrating that an intermediate to high C:N ratio is generally favorable for P(3HB) accumulation, while a low C:N ratio promotes cell growth.

Experimental Protocols

Protocol 1: Quantification of PHB by Gas Chromatography (GC)

Objective: To quantify the amount of PHB in bacterial cells.

Materials:

  • Lyophilized bacterial cell pellet

  • Chloroform (B151607)

  • Methanol (B129727) containing 15% (v/v) sulfuric acid

  • Benzoic acid (internal standard)

  • Distilled water

  • Screw-capped glass tubes

  • Heating block or oil bath (100°C)

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Weigh 5-10 mg of lyophilized bacterial cells into a screw-capped glass tube.

  • Add 2 mL of chloroform and 2 mL of methanol containing 15% sulfuric acid.

  • Add a known amount of an internal standard (e.g., 0.5 mg of benzoic acid).

  • Seal the tube tightly and incubate at 100°C for 3.5 hours in a heating block or oil bath.

  • Cool the tubes on ice for 5 minutes.

  • Add 1 mL of distilled water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase.

  • Centrifuge at a low speed to separate the phases.

  • Carefully transfer the lower organic phase (chloroform) to a new vial for GC analysis.

  • Inject a sample into the GC-FID system. The PHB content is determined by comparing the peak area of the 3-hydroxybutyrate (B1226725) methyl ester to that of the internal standard and a standard curve of known PHB concentrations.

Protocol 2: PHA Synthase (PhaC) Activity Assay

Objective: To measure the in vitro activity of PHA synthase.

Principle: This assay measures the release of Coenzyme A (CoA) during the polymerization of 3-hydroxybutyryl-CoA (3HB-CoA). The released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Cell-free extract or purified PhaC enzyme

  • (R)-3-hydroxybutyryl-CoA (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Potassium phosphate buffer (pH 7.5)

  • Bovine serum albumin (BSA)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 40 mM potassium phosphate buffer (pH 7.5)

    • 1 mg/mL BSA

    • 10 mM DTNB

  • Add the cell-free extract or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate, 2 mM (R)-3-hydroxybutyryl-CoA.

  • Immediately monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C) for a set period.

  • Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Mandatory Visualizations

PHB_Pathway_Bottlenecks AcetylCoA 2x Acetyl-CoA PhaA PhaA (β-ketothiolase) AcetylCoA->PhaA AcetoacetylCoA Acetoacetyl-CoA PhaB PhaB (Acetoacetyl-CoA reductase) AcetoacetylCoA->PhaB HydroxybutyrylCoA This compound PhaC PhaC (PHA Synthase) HydroxybutyrylCoA->PhaC PHB PHB PhaA->AcetoacetylCoA PhaB->HydroxybutyrylCoA PhaC->PHB PhaC_bottleneck Rate-limiting step: - Low expression - Low specific activity PhaC->PhaC_bottleneck

Caption: this compound to PHB pathway with key enzymes and bottlenecks.

Troubleshooting_Workflow Start Low PHB Yield CheckGrowth Is cell growth normal? Start->CheckGrowth LowGrowth Troubleshoot fermentation conditions (media, pH, temp) CheckGrowth->LowGrowth No GoodGrowth Good Cell Growth CheckGrowth->GoodGrowth Yes End PHB Production Optimized LowGrowth->End CheckInduction Was induction performed correctly? GoodGrowth->CheckInduction IncorrectInduction Optimize inducer concentration and timing CheckInduction->IncorrectInduction No CorrectInduction Induction Correct CheckInduction->CorrectInduction Yes IncorrectInduction->End CheckEnzymeActivity Assess PhaC activity CorrectInduction->CheckEnzymeActivity LowActivity Low Activity CheckEnzymeActivity->LowActivity GoodActivity Sufficient Activity CheckEnzymeActivity->GoodActivity OptimizeExpression Optimize PhaC expression (promoter, codons) LowActivity->OptimizeExpression Mutagenesis Consider PhaC mutagenesis OptimizeExpression->Mutagenesis Mutagenesis->End CheckPrecursors Check precursor supply (PhaA, PhaB activity) GoodActivity->CheckPrecursors CheckPrecursors->End

Caption: Troubleshooting workflow for low PHB yield.

References

Technical Support Center: Optimizing NADPH for D-3-Hydroxybutyryl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the production of D-3-Hydroxybutyryl-CoA. The focus is on overcoming challenges related to the availability of the critical cofactor NADPH.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of NADPH in this compound synthesis?

A1: NADPH is an essential reducing cofactor required by the enzyme acetoacetyl-CoA reductase (EC 1.1.1.36), commonly known as PhaB.[1][2][3][4] This enzyme catalyzes the stereospecific reduction of acetoacetyl-CoA to this compound, a key step in the biosynthetic pathway.[1] A sufficient and continuous supply of NADPH is critical for high-yield production, as an imbalanced NADPH/NADP+ ratio can become a significant bottleneck.[5][6]

Q2: Which metabolic pathways are the main sources of NADPH in host organisms like E. coli?

A2: In most commonly used production hosts, the primary source of cytosolic NADPH is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[7][8][9][10][11] The oxidative phase of the PPP, catalyzed by enzymes like glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (PGD), generates two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway.[10] Other contributing pathways include the Entner-Doudoroff pathway and reactions catalyzed by enzymes such as isocitrate dehydrogenase (IDH1) and malic enzyme (ME1).[10][12]

Q3: What is a typical intracellular NADPH/NADP+ ratio and why is it important?

A3: In a healthy, metabolically active cell, the cytosolic environment is highly reducing, with the NADPH/NADP+ ratio typically maintained at around 100:1 in the liver cytosol.[11] This high ratio favors reductive biosynthetic reactions, such as the conversion of acetoacetyl-CoA to this compound. A drop in this ratio can significantly slow down or halt production. Monitoring this ratio is a key indicator of the cell's redox state and metabolic health.[13]

Section 2: Troubleshooting Guide

Q4: My this compound yield is low, even though the biosynthetic genes (phaA and phaB) are strongly expressed. What is the likely cause?

A4: Low yield despite high enzyme expression often points to cofactor limitation, specifically an insufficient supply of NADPH. The high demand from the overexpressed acetoacetyl-CoA reductase (PhaB) can deplete the intracellular NADPH pool faster than the host's native pathways can regenerate it. This creates a metabolic bottleneck, limiting the overall pathway flux.

Troubleshooting Steps:

  • Quantify Intracellular Cofactors: Measure the intracellular NADPH/NADP+ ratio to confirm if a low ratio correlates with your low product yield. (See Protocol 1).

  • Boost NADPH Regeneration: Overexpress key enzymes of the Pentose Phosphate Pathway (PPP), such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), to increase the metabolic flux towards NADPH production.[14]

  • Introduce Alternative NADPH Sources: Engineer the host to express heterologous NADP+-dependent enzymes, such as an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from Clostridium acetobutylicum, to generate NADPH directly from the central glycolytic pathway.[5][15]

  • Optimize Media and Growth Conditions: Ensure the culture medium is not limiting for glucose or other essential nutrients that are precursors for NADPH generation.

Q5: I have tried overexpressing PPP enzymes, but my product titer has not improved significantly. What are the next steps?

A5: If enhancing the primary NADPH pathway is not sufficient, the bottleneck may lie elsewhere or require a more potent regeneration strategy.

Troubleshooting Steps:

  • Check Enzyme Kinetics: Verify the activity and kinetic parameters of your acetoacetyl-CoA reductase (PhaB). Some variants have high Km values for NADPH, requiring higher intracellular concentrations. Consider using an engineered PhaB with improved kinetics.[2][3]

  • Investigate Precursor Supply: Ensure that the supply of the precursor, acetyl-CoA, is not the limiting factor. Acetyl-CoA is a central metabolic hub, and its diversion to other pathways (like acetate (B1210297) formation in E. coli) can reduce the substrate available for your pathway.[5] Consider deleting pathways that compete for acetyl-CoA, such as the acetate production pathway (ackA-pta).[5]

  • Implement a Cofactor Regeneration System: Introduce an enzymatic system that directly regenerates NADPH. For example, using a phosphite (B83602) dehydrogenase (PTDH) system can regenerate NADPH by oxidizing phosphite, providing a strong driving force for the reduction reaction.[16]

  • Analyze Metabolic Flux: Perform a metabolic flux analysis (e.g., using 13C-labeling) to get a quantitative map of where carbon is flowing in your engineered strain. This can reveal unexpected bottlenecks or competing pathways that are consuming precursors or NADPH.

Section 3: Data & Performance Metrics

The following table summarizes the impact of various genetic engineering strategies on NADPH availability and the production of related compounds.

Strategy Host Organism Key Gene(s) Modified Observed Effect Fold Increase (Approx.) Reference
Strengthen PPP Flux E. coliOverexpression of zwf and glkIncreased intracellular NADPH concentration4.5x[14]
Introduce NADP-dependent GAPDH E. coliOverexpression of gapN from S. mutansIncreased NADPH pool1.7x[5]
Combine NADPH increase and Acetyl-CoA availability E. coliOverexpression of gapN, deletion of ackA-ptaIncreased P3HB specific accumulation2.0x[5]
Directed Evolution of Reductase E. coliMutagenesis of phaB from R. eutrophaIncreased kcat of PhaB enzyme2.4-3.5x[2]

Section 4: Diagrams & Workflows

Metabolic Pathways

This diagram illustrates the core pathway for this compound production and its link to the NADPH-generating Pentose Phosphate Pathway.

Caption: Core production pathway and its reliance on NADPH from the PPP.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving low-yield issues in your experiments.

Troubleshooting_Workflow Start Low this compound Yield Detected CheckExpression Verify Expression of PhaA and PhaB Start->CheckExpression MeasureCofactors Measure Intracellular NADPH/NADP+ Ratio (See Protocol 1) CheckExpression->MeasureCofactors IsRatioLow Is NADPH/NADP+ Ratio Low? MeasureCofactors->IsRatioLow BoostPPP Strategy 1: Boost Pentose Phosphate Pathway (Overexpress zwf, gnd) IsRatioLow->BoostPPP  Yes CheckPrecursor Strategy 2: Check Acetyl-CoA Supply (Delete ackA-pta) IsRatioLow->CheckPrecursor  No Reassess Re-measure Yield and Cofactor Ratio BoostPPP->Reassess CheckPrecursor->Reassess ConsiderAdvanced Consider Advanced Strategies: - Enzyme Engineering (PhaB) - Alternative NADPH Pathways CheckPrecursor->ConsiderAdvanced Reassess->IsRatioLow If still low End Optimization Successful Reassess->End If improved

Caption: A step-by-step workflow for troubleshooting low product yield.

Section 5: Experimental Protocols

Protocol 1: Measurement of Intracellular NADPH/NADP+ Ratio

This protocol is adapted from commercially available colorimetric assay kits and standard biochemical methods.[13][17][18] It allows for the separate quantification of NADPH and the total NADP+ + NADPH pool.

A. Materials

  • NADP/NADPH Extraction Buffer (Alkaline for NADPH, Acidic for NADP+).

  • Assay Buffer.

  • Enzyme Mix (e.g., Glucose Dehydrogenase based).

  • Developer solution (e.g., WST-based).

  • Microplate reader (450 nm).

  • Cell culture, cold PBS, 1.5 mL microtubes.

  • Heating block (60°C) and ice.

B. Sample Preparation

  • Harvest cells (e.g., 2-4 x 10^6 cells) by centrifugation at low speed.

  • Wash the cell pellet once with cold PBS.

  • For total NADP+/NADPH measurement , lyse the cell pellet in 400 µL of NADP/NADPH Extraction Buffer.

  • For selective NADPH measurement , lyse a separate, identical cell pellet in 400 µL of the same buffer.

  • Perform two freeze/thaw cycles (20 min on dry ice, 10 min at room temperature) to ensure complete lysis.

  • Centrifuge the lysates at 14,000 rpm for 5 minutes. Transfer the supernatant to a new tube.

  • Crucial Step: To decompose NADP+ in the sample for selective NADPH measurement, incubate that supernatant at 60°C for 30-60 minutes.[17][19] Keep the "total" sample on ice.

C. Assay Procedure

  • Prepare a standard curve using the provided NADP or NADPH standard.

  • Pipette 50 µL of your samples (both "total" and "NADPH-only") and standards into a 96-well plate.

  • Add 100 µL of the Reaction Mix (containing the cycling enzyme) to each well.

  • Incubate at room temperature for 5-10 minutes.

  • Add 10 µL of the NADPH Developer to each well.

  • Incubate at room temperature for 1-4 hours, protected from light.

  • Measure the absorbance at 450 nm.

D. Calculation

  • Determine the concentration of "Total (NADP+ + NADPH)" and "NADPH" from the standard curve.

  • Calculate NADP+ concentration: [NADP+] = [Total] - [NADPH].

  • Calculate the ratio: Ratio = [NADPH] / [NADP+].

References

Improving the stability of D-3-Hydroxybutyryl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-3-Hydroxybutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other thioesters, is primarily influenced by pH, temperature, and the composition of the buffer. The thioester bond is susceptible to hydrolysis, which is the main degradation pathway.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway is the hydrolysis of the high-energy thioester bond. This reaction breaks the bond between the sulfur atom and the carbonyl carbon, yielding D-3-hydroxybutyrate and Coenzyme A. This process is accelerated at alkaline pH.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid this compound should be stored at -20°C to -80°C. For short-term storage of solutions, it is recommended to keep them at 4°C. However, for extended storage in solution, aliquoting and freezing at -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.

Q4: What type of buffer is recommended for working with this compound?

A4: Based on conditions used for enzymatic assays involving this compound, phosphate (B84403) buffers (e.g., potassium phosphate) and Tris-HCl buffers are commonly used. To minimize base-catalyzed hydrolysis, it is recommended to use buffers in the slightly acidic to neutral pH range (pH 6.0-7.4).

Q5: How does temperature affect the stability of this compound?

A5: As with most chemical reactions, the rate of hydrolysis of the thioester bond increases with temperature. Therefore, it is crucial to keep solutions of this compound on ice during experiments whenever possible and to store them at low temperatures for both short-term and long-term storage.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound from solid material.

      • Verify the concentration of the new stock solution using a spectrophotometric method, such as measuring the absorbance at 260 nm (for the adenine (B156593) part of CoA) or by using a specific enzymatic assay with a known excess of a coupling enzyme.

      • Aliquot the fresh stock solution into single-use volumes and store at -80°C.

      • When in use, thaw the aliquot on ice and use it immediately. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Inappropriate buffer pH for stability.

    • Troubleshooting Steps:

      • Check the pH of your assay buffer. Thioester hydrolysis is significantly faster at alkaline pH.

      • If the assay conditions permit, consider lowering the buffer pH to a range of 6.5-7.4.

      • Prepare fresh buffer to ensure the pH has not drifted over time.

Issue 2: Rapid loss of this compound concentration in prepared solutions.

  • Possible Cause: Hydrolysis due to storage conditions.

    • Troubleshooting Steps:

      • Solvent Choice: For reconstitution of lyophilized powder, consider using a solution containing 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) as this has been shown to improve the stability of other acyl-CoAs compared to purely aqueous solutions.[1]

      • Storage Temperature: Ensure that the solution is stored at an appropriate temperature. For short-term storage (a few hours), keep the solution on ice. For longer-term storage, aliquot and freeze at -80°C.

      • pH of the Solution: Ensure the pH of the storage buffer is not alkaline. A slightly acidic to neutral pH is preferable.

Data on Thioester Stability

Thioester CompoundConditionsHalf-life (t½)Reference
Acetyl-CoApH 7.5, 25°C~3.6 hours[2]
S-methyl thioacetatepH 7, 23-25°C155 days[3]
Thioester-linked PBD ADCpH 7.4, 37°C2.5 hours[3]
Thioester-functionalized PVDMApH 7.5, 50°CFully hydrolyzed by 15 hours[4]
Thioester-functionalized PVDMApH 5.5, 50°CComplete degradation in at least 137 hours[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general method to determine the stability of this compound under different solution conditions (e.g., varying pH, temperature, and buffer).

  • Materials:

    • This compound

    • Buffers of interest (e.g., potassium phosphate, Tris-HCl) at various pH values

    • High-purity water

    • HPLC system with a C18 column and UV detector

    • Temperature-controlled incubator or water bath

    • Autosampler vials

  • Methodology:

    • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7). Determine the exact concentration spectrophotometrically.

    • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the different buffers to be tested.

    • Incubation: Aliquot the test solutions into separate vials for each time point and incubate them at the desired temperatures.

    • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition. Immediately quench any further degradation by adding an equal volume of cold methanol or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

    • HPLC Analysis:

      • Analyze the samples by reverse-phase HPLC using a C18 column.

      • A suitable mobile phase could be a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile (B52724) or methanol.

      • Monitor the elution profile at a wavelength where this compound absorbs, typically around 260 nm (for the adenine moiety).

      • The degradation product, D-3-hydroxybutyrate, will have a different retention time.

    • Data Analysis:

      • Quantify the peak area corresponding to intact this compound at each time point.

      • Plot the percentage of remaining this compound against time for each condition.

      • Calculate the observed rate constant (k_obs) and the half-life (t½ = 0.693 / k_obs) for the degradation under each condition.

Visualizations

degradation_pathway cluster_products D3HBCoA This compound Products Degradation Products D3HBCoA->Products Hydrolysis (pH, Temperature dependent) H2O H₂O D3HB D-3-Hydroxybutyrate CoA Coenzyme A experimental_workflow prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions in Different Buffers prep_stock->prep_test incubate Incubate at Defined Temperatures prep_test->incubate sample Sample at Time Points incubate->sample quench Quench Degradation sample->quench hplc HPLC Analysis quench->hplc analyze Data Analysis (Calculate Half-life) hplc->analyze stability_factors stability D-3-HBCoA Stability pH pH pH->stability Alkaline pH decreases stability temp Temperature temp->stability Higher Temp decreases stability buffer Buffer Composition buffer->stability Can influence stability

References

Strategies to minimize the degradation of D-3-Hydroxybutyryl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of D-3-Hydroxybutyryl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, an acyl-CoA thioester, is primarily attributed to its inherent chemical and enzymatic instability. The main factors leading to its degradation are:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of this compound upon cell lysis, converting it to 3-hydroxybutyrate (B1226725) and Coenzyme A.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under neutral or alkaline pH conditions.[1][2]

  • Thermal Degradation: Elevated temperatures can accelerate both enzymatic and chemical degradation of the molecule.[1]

Q2: What is the optimal pH for maintaining the stability of this compound during extraction?

A2: Acyl-CoA esters are most stable in slightly acidic conditions. An acidic extraction buffer, typically with a pH between 4.9 and 6.8, is recommended to minimize chemical hydrolysis of the thioester bond.[1][3][4] Stability significantly decreases in alkaline environments (pH above 8).[1]

Q3: How critical is temperature control during the extraction process?

A3: Maintaining low temperatures is crucial for preserving the integrity of this compound. All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C to minimize both enzymatic activity and chemical degradation.[1][4]

Q4: What is the recommended method for long-term storage of samples and extracts?

A4: For long-term stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[4] Extracted this compound should be stored as a dry pellet at -80°C to prevent degradation.[3][5] It is also critical to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

Issue 1: Low or No Signal/Yield of this compound in the Final Extract

Possible Cause Recommended Solution
Incomplete Quenching of Enzymatic Activity Immediately stop all enzymatic activity upon sample collection. This is the most critical step. For cell cultures, rapid quenching can be achieved by using cold solutions like 60% methanol (B129727) at -40°C or by flash-freezing the cell pellet in liquid nitrogen.[6][7][8] For tissues, immediate flash-freezing in liquid nitrogen is recommended.[4]
Degradation Due to Non-Optimal pH Use an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice.[1][4] Avoid neutral or alkaline buffers which can lead to rapid chemical hydrolysis of the thioester bond.[1]
Thermal Degradation Maintain ice-cold conditions (0-4°C) for all steps of the procedure, including homogenization and centrifugation. Use pre-chilled tubes, buffers, and solvents.[1][4]
Inefficient Extraction Solvent An 80% methanol solution has been shown to yield high mass spectrometry intensities for acyl-CoAs.[3][5] Avoid using strong acids like formic acid in the primary extraction solvent as it can result in poor recovery.[3][5]
Loss During Solid-Phase Extraction (SPE) SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs like this compound.[5] Consider extraction methods that do not require an SPE step. If SPE is necessary, ensure the cartridge and elution method are optimized for short-chain acyl-CoAs.[5]

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage conditions and the composition of the solvent. While specific data for this compound is limited, the following tables provide a general overview of acyl-CoA stability under various conditions, which can be extrapolated to guide experimental design.

Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 Hours

Solvent CompositionAverage Coefficient of Variation (CV)Stability Assessment
Water (pH 4.0)HighPoor
50% Methanol/Water (pH 4.0)ModerateModerate
Water (pH 6.8)LowGood
50% Methanol/Water (pH 6.8)LowGood

Data adapted from a study on various acyl-CoA standards, indicating that neutral to slightly acidic pH and the presence of methanol can improve stability.[3]

Table 2: Recovery of Long-Chain Acyl-CoAs Using Different Extraction Methodologies

Extraction MethodTissue TypeReported Recovery Rate
Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%
Solvent Precipitation (80% Methanol)Liver TissueHigh MS Intensities Reported

This table provides a general indication of recovery rates for acyl-CoAs. Recovery of the shorter-chain this compound may differ.[9][10]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from methods designed to ensure high recovery and stability of acyl-CoAs.[11]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade) containing an appropriate internal standard

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add a sufficient volume of ice-cold 80% methanol (containing internal standard) to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the cold 80% methanol.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Storage and Reconstitution:

    • Store the dried pellet at -80°C until analysis.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7) just prior to analysis.[11]

Protocol 2: Extraction of Acyl-CoAs from Tissue Samples

This protocol is adapted from established methods for tissue acyl-CoA extraction.[4][10]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, containing an internal standard

  • Ice-cold Acetonitrile (ACN)

  • Ice-cold Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Centrifuge capable of high speed at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.

  • Extraction:

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Phase Separation:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Sample Concentration and Storage:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

Visualizations

ExtractionWorkflow cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Processing & Storage cluster_3 Analysis Sample Tissue/Cell Sample Quench Rapid Quenching (Liquid Nitrogen or Cold Solvent) Sample->Quench Homogenize Homogenization (Ice-cold Acidic Buffer, pH 4.9-6.8) Quench->Homogenize AddSolvent Add Organic Solvent (e.g., 80% Methanol or ACN/Isopropanol) Homogenize->AddSolvent Centrifuge1 Centrifugation (to pellet debris) AddSolvent->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant DryExtract Dry Extract (Nitrogen Stream or Vacuum) CollectSupernatant->DryExtract Store Store Dry Pellet at -80°C DryExtract->Store Reconstitute Reconstitute in Appropriate Solvent Store->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for minimizing this compound degradation during extraction.

KetogenesisPathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase D3HydroxybutyrylCoA This compound AcetoacetylCoA->D3HydroxybutyrylCoA 3-Hydroxyacyl-CoA Dehydrogenase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA Lyase Acetoacetate->D3HydroxybutyrylCoA 3-Hydroxybutyrate Dehydrogenase BetaOxidation Fatty Acid β-Oxidation BetaOxidation->AcetoacetylCoA

Caption: Simplified metabolic pathways involving this compound.

References

Overcoming feedback inhibition in the D-3-Hydroxybutyryl-CoA synthesis pathway.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the D-3-Hydroxybutyryl-CoA synthesis pathway. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges, particularly feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the this compound synthesis pathway?

Feedback inhibition is a common regulatory mechanism where the product of a metabolic pathway inhibits an earlier enzyme in that same pathway. In the context of this compound synthesis, the primary enzyme subject to this regulation is the β-ketothiolase (also known as acetoacetyl-CoA thiolase), which catalyzes the first committed step: the condensation of two acetyl-CoA molecules.

Q2: Which enzyme is the main target of feedback inhibition and what are the key inhibitors?

The main target is β-ketothiolase (encoded by genes such as phaA or bktA). This enzyme's activity is hindered by the accumulation of pathway intermediates and related molecules. The most significant inhibitors are Coenzyme A (CoA) and acetyl-CoA.[1][2][3] High concentrations of these molecules signal that the cell has sufficient building blocks, thereby slowing down the pathway to conserve resources. Some studies also suggest that 3-hydroxybutyryl-CoA can inhibit acetoacetyl-CoA thiolase.[2]

Q3: Why is the β-ketothiolase reaction thermodynamically challenging?

The condensation of two acetyl-CoA molecules to form acetoacetyl-CoA is an energetically unfavorable reaction, with an equilibrium constant that strongly favors the reverse (thiolysis) reaction.[4] This thermodynamic barrier must be overcome by coupling it to subsequent, more favorable reactions that quickly consume the acetoacetyl-CoA product, effectively "pulling" the pathway forward.

Troubleshooting Guide

Issue: Low or no yield of this compound or downstream products (e.g., 3-hydroxybutyrate).

This is a common problem that can stem from several factors. Follow this logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Start Low Product Yield CheckInhibition Possible Cause: Feedback Inhibition? Start->CheckInhibition CheckThermo Possible Cause: Thermodynamic Bottleneck? CheckInhibition->CheckThermo No Sol_Inhibition Solution: 1. Engineer Feedback-Resistant Thiolase (Mutagenesis). 2. Use an Alternative Pathway (e.g., via CoA Transferase). 3. Screen for Thiolase Homologs with Higher Ki. CheckInhibition->Sol_Inhibition Yes CheckPrecursor Possible Cause: Insufficient Acetyl-CoA? CheckThermo->CheckPrecursor No Sol_Thermo Solution: 1. Overexpress Downstream Enzymes (PhaB, TesB). 2. Ensure Efficient NADPH Regeneration for Reductase (PhaB). 3. Utilize Enzyme Fusion/Complexes to Channel Intermediates. CheckThermo->Sol_Thermo Yes Sol_Precursor Solution: 1. Engineer Host Strain to Increase Acetyl-CoA Pool. 2. Optimize Fermentation Conditions (e.g., Nutrient Limitation). 3. Implement Acetyl-CoA Regeneration Cycle. CheckPrecursor->Sol_Precursor Yes

Caption: Logical workflow for troubleshooting low product yield.

Strategies for Overcoming Feedback Inhibition

Protein Engineering of β-Ketothiolase

Problem: The native β-ketothiolase is inhibited by CoA and acetyl-CoA.

Solution: Introduce mutations into the enzyme to reduce its sensitivity to these inhibitors. While specific feedback-resistant mutations for β-ketothiolase in this pathway are a subject of ongoing research, principles from other enzymes can be applied. For example, mutations in regions not previously implicated in feedback sensitivity have been found to confer resistance in other enzymes.[5] The general approach involves creating a library of mutants and screening for variants that retain high catalytic activity in the presence of high inhibitor concentrations.

MutagenesisWorkflow Start Select Thiolase Gene (e.g., phaA) Mutagenesis Perform Site-Directed or Random Mutagenesis Start->Mutagenesis Library Create Mutant Library in Expression Host (e.g., E. coli) Mutagenesis->Library Screening Screen Library for Growth/ Product Formation in Presence of Inhibitors or Analogs Library->Screening Selection Select Resistant Colonies Screening->Selection Selection->Library No Hits Characterization Isolate Plasmid, Sequence Gene, and Characterize Enzyme Kinetics (Ki) Selection->Characterization Positive Hit End Feedback-Resistant Thiolase Characterization->End

Caption: Workflow for engineering a feedback-resistant β-ketothiolase.

Employing Alternative Metabolic Pathways

Problem: The canonical pathway is blocked by inhibition of β-ketothiolase.

Solution: Reroute metabolism through alternative enzymes that bypass the sensitive step. A successful strategy involves using an acetate:acetoacetyl-CoA transferase (CtfAB) to convert acetoacetyl-CoA into acetoacetate (B1235776).[6] This acetoacetate is then reduced to 3-hydroxybutyrate (B1226725) by a 3-hydroxybutyrate dehydrogenase (3Hbdh). This approach not only bypasses the thiolase but also regenerates acetyl-CoA from acetate, which can further drive the initial condensation step.[7][8]

Pathways Pathway Comparison cluster_0 Canonical Pathway with Feedback Inhibition cluster_1 Alternative Pathway via CoA Transferase AcetylCoA_A 2x Acetyl-CoA Thiolase β-Ketothiolase (PhaA) AcetylCoA_A->Thiolase AcetoacetylCoA_A Acetoacetyl-CoA Reductase_A Reductase (PhaB) AcetoacetylCoA_A->Reductase_A HBCoA_A This compound Thiolase->AcetoacetylCoA_A Reductase_A->HBCoA_A Inhibitor CoA, Acetyl-CoA Inhibitor->Thiolase Inhibition AcetylCoA_B 2x Acetyl-CoA Thiolase_B β-Ketothiolase (PhaA) AcetylCoA_B->Thiolase_B AcetoacetylCoA_B Acetoacetyl-CoA CtfAB CoA Transferase (CtfAB) AcetoacetylCoA_B->CtfAB Acetoacetate Acetoacetate Hbdh Dehydrogenase (3Hbdh) Acetoacetate->Hbdh HB 3-Hydroxybutyrate Thiolase_B->AcetoacetylCoA_B CtfAB->AcetylCoA_B Recycled CtfAB->Acetoacetate Hbdh->HB Acetate Acetate Acetate->CtfAB

Caption: Comparison of the canonical pathway and an alternative bypass route.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies to provide a baseline for your experiments.

Table 1: Inhibition Constants (Ki) for β-Ketothiolase

Enzyme SourceInhibitorKi Value (µM)Inhibition Type
Pig Heart MitochondriaAcetyl-CoA125Noncompetitive (vs. CoA)
Rat Liver CytoplasmCoenzyme A67Substrate Inhibitor (vs. Acetoacetyl-CoA)

Note: Data is derived from studies on homologous enzymes and serves as a reference.[2][3] Ki values can vary significantly based on the specific enzyme and assay conditions.

Table 2: Production of 3-Hydroxybutyrate (3HB) in Engineered E. coli

Pathway StrategyKey Genes ExpressedSubstrateTiter (g/L)Productivity (g/L/h)
Standard PathwayphaA, phaBGlucose12.0~0.5
CoA Transferase PathwayphaA, phaB, pctGlucose + Acetate5.20.22
Nutrient LimitationphaA, phaB from H. boliviensisGlucose (Phosphate-limited fed-batch)Not specified1.5

Data compiled from multiple sources to illustrate the impact of different strategies.[8][9][10]

Experimental Protocols

Protocol 1: In Vitro Assay for β-Ketothiolase Activity and Inhibition

This protocol measures the thiolysis (reverse) reaction of β-ketothiolase, which is often easier to monitor spectrophotometrically due to the decrease in Mg²⁺-complexed acetoacetyl-CoA absorbance.

Materials:

  • Purified β-ketothiolase enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate: Acetoacetyl-CoA

  • Coenzyme A (CoA)

  • Magnesium Chloride (MgCl₂)

  • Potential Inhibitor (e.g., excess Acetyl-CoA)

  • UV-Vis Spectrophotometer with temperature control (30°C)

Procedure:

  • Prepare Reagent Mix: In a 1.5 mL cuvette, prepare the following reaction mixture (final volume 1 mL):

    • 850 µL Assay Buffer

    • 50 µL of 100 mM MgCl₂ (final conc. 5 mM)

    • 50 µL of 2 mM Acetoacetyl-CoA (final conc. 0.1 mM)

    • (For inhibition assay) Add varying concentrations of the inhibitor.

  • Equilibration: Incubate the cuvette at 30°C for 5 minutes to allow the temperature to stabilize.

  • Initiate Reaction: Add 50 µL of 10 mM CoA (final conc. 0.5 mM) to the cuvette and mix by gentle inversion.

  • Baseline Reading: Monitor the absorbance at 304 nm for 1-2 minutes to establish a baseline.

  • Start Measurement: Add a known amount of purified β-ketothiolase to the cuvette, mix quickly, and immediately start recording the decrease in absorbance at 304 nm for 5-10 minutes. The rate of decrease is proportional to enzyme activity.

  • Calculate Activity: Determine the initial linear rate of reaction (ΔAbs/min). Use the Beer-Lambert law (extinction coefficient for the Mg²⁺-acetoacetyl-CoA complex is ~14,000 M⁻¹cm⁻¹) to convert this rate into µmol/min.

  • Inhibition Analysis: Repeat steps 1-6 with different concentrations of the potential inhibitor. Plot the enzyme activity versus inhibitor concentration to determine the IC₅₀ or perform a Lineweaver-Burk plot analysis to determine the Ki and type of inhibition.

Protocol 2: Site-Directed Mutagenesis of β-Ketothiolase

This protocol provides a general workflow for creating specific mutations in the β-ketothiolase gene (phaA) to investigate potential resistance to feedback inhibition.

Materials:

  • Plasmid DNA containing the wild-type phaA gene

  • Custom-designed mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation (e.g., DH5α)

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction using the high-fidelity polymerase, the plasmid template, and the mutagenic primers. The polymerase will replicate the entire plasmid, incorporating the mutation.

    • Typical cycling conditions:

      • Initial Denaturation: 95°C for 2 min

      • 18-25 Cycles of:

        • Denaturation: 95°C for 50 sec

        • Annealing: 60°C for 50 sec

        • Extension: 68°C for 1 min/kb of plasmid length

      • Final Extension: 68°C for 7 min

  • Template Digestion: After PCR, add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated (parental) template DNA, leaving only the newly synthesized, mutated plasmids.

  • Transformation: Transform the DpnI-treated plasmid DNA into highly competent E. coli cells. Plate on selective agar (B569324) plates (e.g., LB with appropriate antibiotic) and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight liquid cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Sequence the entire phaA gene to confirm the presence of the desired mutation and ensure no other errors were introduced.

  • Functional Analysis: Once confirmed, transform the mutated plasmid into an expression host strain to produce the mutant enzyme for kinetic analysis as described in Protocol 1.

References

Enhancing the efficiency of acetoacetyl-CoA reductase for D-3-Hydroxybutyryl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetoacetyl-CoA reductase (AAR). This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the efficiency of acetoacetyl-CoA reductase for D-3-Hydroxybutyryl-CoA production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with acetoacetyl-CoA reductase.

QuestionAnswer
1. Why am I observing low or no enzyme activity? Several factors can contribute to low acetoacetyl-CoA reductase activity. First, verify the integrity and concentration of your enzyme preparation. The enzyme can be sensitive to oxygen and may require protective agents like dithiothreitol (B142953) (DTT)[1]. Ensure optimal reaction conditions, including a pH of around 8.0-8.5 and a temperature of approximately 30-37°C[2][3]. Substrate quality is also crucial; ensure your acetoacetyl-CoA is not degraded. Lastly, confirm the presence and concentration of the required cofactor, typically NADPH, as the enzyme often shows a strong preference for it over NADH[1][2].
2. My reaction starts strong but then slows down or stops prematurely. What could be the cause? This could be due to substrate inhibition, which has been observed at acetoacetyl-CoA concentrations above 100 µM[2]. Consider running your assay with varying substrate concentrations to determine the optimal range. Another possibility is product inhibition by NADP+ or this compound[2]. Instability of the enzyme or cofactor over the course of the reaction can also lead to a decrease in activity. Finally, depletion of the cofactor (NADPH) can halt the reaction; consider implementing a cofactor regeneration system[4][5].
3. How can I improve the stability of acetoacetyl-CoA in my assay? Acetoacetyl-CoA can be unstable, especially in combination with NADH at higher temperatures[3]. To improve stability, consider performing the assay at a lower temperature, such as 30°C, which has been shown to enhance stability[3]. While a basic pH (8.0-8.4) is often optimal for enzyme activity, you may test a slightly lower pH (e.g., 7.0) to see if it improves substrate stability without significantly compromising enzyme function[3].
4. Should I use NADH or NADPH as the cofactor? Most acetoacetyl-CoA reductases involved in PHB synthesis are specific for NADPH[2][6]. The reaction rate with NADPH can be significantly higher, in some cases fivefold greater, than with NADH[1]. However, some engineered or naturally occurring reductases may have a preference for NADH[7][8]. It is crucial to characterize your specific enzyme's cofactor preference. If aiming to couple the reaction with glycolysis, engineering the enzyme for NADH preference might be beneficial[7].
5. What are common inhibitors of acetoacetyl-CoA reductase? Besides substrate and product inhibition, thiol-blocking reagents like p-chloromercuribenzoate can inhibit the enzyme, indicating the presence of a functional thiol group[1]. Other compounds to be aware of in your reaction mixture that could cause inhibition include NADP+ (at 0.2-0.4 mM), R-(2)-3-hydroxybutyryl-CoA, S-(1)-3-hydroxybutyryl-CoA, and acetyl-CoA[2].
6. How can I increase the overall yield of this compound in my system? To enhance the yield, consider a multi-faceted approach. Metabolic engineering strategies can be employed to increase the precursor pool of acetyl-CoA[6][9][10]. Overexpression of the acetoacetyl-CoA reductase, along with other pathway enzymes like β-ketothiolase, is a common strategy[6][11]. Implementing a cofactor regeneration system, for example using glucose dehydrogenase, can ensure a continuous supply of NADPH and drive the reaction forward[4][5][12]. Protein engineering of the reductase itself can also lead to variants with higher catalytic efficiency[7][13].

Quantitative Data Summary

The following tables summarize key quantitative data for acetoacetyl-CoA reductase from various sources to facilitate comparison.

Table 1: Kinetic Parameters of Acetoacetyl-CoA Reductase

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHReference
Rhizobium (Cicer) sp.Acetoacetyl-CoA22 ± 10--8.5[2]
Rhizobium (Cicer) sp.NADPH44 ± 24--8.5[2]
Cupriavidus necator (AARCn1)NADPH----[7]
Cupriavidus necator (AARCn1)NADH----[7]
Azotobacter beijerinckiiAcetoacetyl-CoA3.8---[1]
Azotobacter beijerinckiiNADPH8.1---[1]
Azotobacter beijerinckiiNADH40---[1]

Note: '-' indicates data not reported in the cited source.

Table 2: Optimal Reaction Conditions and Inhibitors

ParameterOptimal Condition/ValueNotesReference
pH 8.0 - 8.5Activity is optimal in a slightly basic environment.[2][3]
Temperature 30 - 37°C30°C may improve acetoacetyl-CoA stability.[3]
MgCl2 Concentration 10 - 15 mMRequired for optimal activity in some reductases.[2]
Substrate Inhibition > 100 µM Acetoacetyl-CoAHigh concentrations of the substrate can be inhibitory.[2]
Product Inhibition NADP+ (0.2-0.4 mM), 3-Hydroxybutyryl-CoAThe reaction products can inhibit enzyme activity.[2]
Other Inhibitors Thiol-blocking reagents (e.g., p-chloromercuribenzoate), Acetyl-CoAIndicates a functional thiol group is necessary for activity.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and enhancement of acetoacetyl-CoA reductase efficiency.

Protocol 1: Acetoacetyl-CoA Reductase Activity Assay

This protocol is for determining the specific activity of acetoacetyl-CoA reductase by monitoring the oxidation of NADPH spectrophotometrically.

Materials:

  • Purified acetoacetyl-CoA reductase

  • Acetoacetyl-CoA solution

  • NADPH solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH to a final concentration of 200 µM.

  • Add a specific amount of the purified acetoacetyl-CoA reductase enzyme to the cuvette.

  • Incubate the mixture for a few minutes at the desired temperature (e.g., 30°C or 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding acetoacetyl-CoA to a final concentration of 100 µM.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM-1cm-1).

  • Record the absorbance change over time for several minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Determine the specific activity of the enzyme in units of µmol of NADPH oxidized per minute per milligram of protein.

Protocol 2: Engineering Acetoacetyl-CoA Reductase for Improved Efficiency

This protocol outlines a general workflow for improving enzyme efficiency through protein engineering, guided by machine learning or rational design.

Materials:

  • Gene encoding the wild-type acetoacetyl-CoA reductase

  • Expression vector and host (e.g., E. coli)

  • Site-directed mutagenesis kit

  • DNA sequencing services

  • Protein purification system (e.g., FPLC)

  • Materials for the activity assay (see Protocol 1)

Procedure:

  • Target Selection: Based on structural analysis or literature, identify key residues for mutagenesis that may influence cofactor preference or catalytic activity[7]. Alternatively, use a machine learning approach to predict beneficial mutations[13].

  • Library Creation: Generate a library of enzyme variants using techniques like site-directed mutagenesis or gene shuffling.

  • Expression and Purification: Transform the library into an expression host. Express and purify the variant proteins.

  • Screening: Screen the purified variants for improved activity, altered cofactor specificity, or other desired properties using the activity assay described in Protocol 1.

  • Characterization: Select the most promising variants for detailed kinetic characterization to determine Km and kcat values.

  • Iterative Improvement: Use the data from the characterized variants to inform the next round of mutagenesis and screening in an iterative design-build-test-learn cycle[13].

Visualizations

The following diagrams illustrate key pathways and workflows related to enhancing acetoacetyl-CoA reductase efficiency.

D_3_Hydroxybutyryl_CoA_Pathway AcetylCoA 2x Acetyl-CoA Thiolase β-Ketothiolase (phaA) AcetylCoA->Thiolase AcetoacetylCoA Acetoacetyl-CoA AAR Acetoacetyl-CoA Reductase (phaB) AcetoacetylCoA->AAR D3HydroxybutyrylCoA This compound Thiolase->AcetoacetylCoA AAR->D3HydroxybutyrylCoA NADP NADP+ AAR->NADP NADPH NADPH + H+ NADPH->AAR Experimental_Workflow_AAR_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Reaction Buffer (pH 8.0, 10 mM MgCl2) Mix Mix Buffer, NADPH, and Enzyme in Cuvette Buffer->Mix Enzyme Dilute Purified AAR Enzyme->Mix Substrates Prepare NADPH and Acetoacetyl-CoA Solutions Initiate Initiate with Acetoacetyl-CoA Substrates->Initiate Incubate Incubate at 30-37°C Mix->Incubate Incubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate Initial Rate and Specific Activity Monitor->Calculate Cofactor_Regeneration_System cluster_main Primary Reaction cluster_regen Regeneration Cycle AcetoacetylCoA Acetoacetyl-CoA AAR AAR AcetoacetylCoA->AAR D3HydroxybutyrylCoA This compound AAR->D3HydroxybutyrylCoA NADP NADP+ AAR->NADP uses Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Gluconolactone 6-P-Glucono-δ-lactone GDH->Gluconolactone NADPH NADPH GDH->NADPH regenerates NADP->GDH input NADPH->AAR input

References

Optimizing fermentation conditions for maximal D-3-Hydroxybutyryl-CoA accumulation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of D-3-Hydroxybutyryl-CoA accumulation in microbial fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maximizing product yield and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolic pathways involved in this compound production in engineered E. coli?

A1: The primary pathway for this compound production in recombinant E. coli begins with the central metabolite acetyl-CoA. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme β-ketothiolase (encoded by genes such as phaA or bktB). Subsequently, acetoacetyl-CoA is reduced to this compound by an acetoacetyl-CoA reductase (encoded by phaB), a reaction that is typically NADPH-dependent.[1][2] It is crucial to consider competing pathways that divert acetyl-CoA away from your desired product, such as the tricarboxylic acid (TCA) cycle and acetate (B1210297) formation pathways.[3][4][5]

Q2: My fermentation is producing a significant amount of acetate as a byproduct. How can I mitigate this?

A2: Acetate formation is a common issue in high-density E. coli fermentations and can inhibit cell growth and product formation.[6] Strategies to reduce acetate accumulation include:

  • Genetic Modifications: Deleting genes involved in the primary acetate production pathways, such as pta (phosphate acetyltransferase) and poxB (pyruvate oxidase), can significantly reduce acetate formation.[6][7]

  • Process Control: Maintaining a controlled glucose feeding strategy in a fed-batch fermentation can prevent overflow metabolism, which is a major cause of acetate production.[7]

  • Media Optimization: Ensuring the medium is not deficient in key nutrients can help maintain balanced cell metabolism and reduce the stress responses that can lead to acetate formation.

Q3: What are the optimal fermentation conditions (pH, temperature) for this compound production?

A3: The optimal pH and temperature are strain-dependent but generally fall within a specific range for commonly used production hosts like E. coli.

  • Temperature: A temperature of 30-37°C is often optimal for E. coli growth and poly-β-hydroxybutyrate (PHB) production.[8][9] Some studies suggest a two-stage temperature profile, with an initial phase at 37°C for biomass accumulation, followed by a shift to a lower temperature (e.g., 30°C) for the production phase.[10]

  • pH: The optimal pH for PHB production is typically around 7.0.[8][11] However, some processes have shown high yields at slightly acidic to neutral pH, while higher pH levels (up to 8.0) have been reported to increase polymer yield in some cases.[11][12] It is recommended to perform small-scale optimization experiments to determine the ideal pH for your specific strain and process.

Q4: How does nutrient limitation, such as nitrogen or phosphate (B84403) limitation, affect this compound accumulation?

A4: Nutrient limitation is a common strategy to induce the accumulation of storage compounds like PHB, the polymer of 3-hydroxybutyrate (B1226725).[13][14]

  • Nitrogen Limitation: Depletion of the nitrogen source while providing an excess of the carbon source can trigger a metabolic shift towards product formation and away from cell growth.[2][3][4]

  • Phosphate Limitation: Similar to nitrogen limitation, phosphate limitation can also be an effective strategy to enhance product accumulation.[4][5] Some studies suggest that phosphate-limited conditions can lead to higher volumetric productivity compared to nitrogen limitation.[4][5]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low Cell Density - Suboptimal media composition- Presence of inhibitory substances- Inefficient aeration or mixing- Optimize media components (carbon, nitrogen, trace elements).- Ensure all media components are properly sterilized and free of contaminants.- Increase agitation and/or airflow to maintain dissolved oxygen levels above 20%.
Low this compound Titer - Inefficient precursor (acetyl-CoA) supply- Competing metabolic pathways are highly active- Suboptimal induction of expression system- Feedback inhibition- Consider co-feeding with acetate to boost the acetyl-CoA pool.[15]- Genetically engineer the host to knockout competing pathways (e.g., acetate production).- Optimize inducer concentration and timing of induction.- Investigate if high product concentration is inhibitory and consider in-situ product removal strategies.
High Acetate Production - Overflow metabolism due to excess glucose- Oxygen limitation- Implement a fed-batch strategy with controlled glucose feeding.- Improve oxygen transfer by increasing agitation and aeration.- Genetically modify the strain to reduce acetate formation (e.g., pta or poxB deletion).[6][7]
Inconsistent Fermentation Results - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in process parameters (pH, temperature, DO)- Standardize inoculum preparation protocol (e.g., cell density, growth phase).- Use a consistent source and quality of media components.- Calibrate probes and ensure tight control of all process parameters.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production in E. coli

1. Media Preparation:

  • Batch Medium: Prepare a defined minimal medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate), phosphate source, and trace elements.[4][16]

  • Feed Medium: Prepare a highly concentrated glucose solution (e.g., 500 g/L).[16]

2. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into a seed culture medium and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate the fermenter to a starting OD600 of approximately 0.1.[4]

3. Fermentation Process:

  • Batch Phase: Grow the cells in the initial batch medium at 37°C. Maintain the pH at 7.0 using automated addition of acid/base. Keep dissolved oxygen (DO) above 20% by controlling agitation and airflow.[10]

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the exponential feeding of the concentrated glucose solution. The feed rate can be adjusted to maintain a desired specific growth rate.[17]

  • Induction: Induce the expression of the this compound production pathway genes at a suitable cell density (e.g., OD600 of 10-20) by adding an inducer like IPTG.[4]

  • Production Phase: Continue the fed-batch cultivation for a predetermined period (e.g., 48-72 hours), monitoring cell growth and product accumulation.

Protocol 2: Quantification of this compound via HPLC

1. Sample Preparation:

  • Rapidly quench a known volume of the cell culture to halt metabolic activity.

  • Perform cell lysis to release intracellular metabolites.

  • Extract the CoA esters using a suitable method, such as perchloric acid extraction.[18]

2. HPLC Analysis:

  • Column: Use a C18 reverse-phase column.[18][19]

  • Mobile Phase: An isocratic elution with a buffer such as 150 mM sodium phosphate (pH 6.4) and an organic modifier like methanol (B129727) (e.g., 9%) can be used.[18]

  • Detection: Monitor the elution of CoA esters using a UV detector at 254 nm.[18]

  • Quantification: Create a standard curve using known concentrations of authentic this compound to quantify the concentration in the samples.

Data Presentation

Table 1: Effect of Media Composition on Product Titer

Carbon Source (g/L)Nitrogen Source (g/L)D-3-Hydroxybutyrate Titer (g/L)Reference
Glucose (50)Ammonium Chloride (1.5)5.84[20]
Glucose (20)Ammonium Sulfate (2)>2.0[21]
Glucose + AcetateAmmonium Sulfate28[15]

Table 2: Influence of Fermentation Parameters on Product Yield

ParameterCondition 1Condition 2OutcomeReference
Temperature 30°C37°CHigher PHB accumulation at 30°C[8]
pH 6.08.0Higher polymer yield at pH 8.0[11]
Nutrient Limitation Nitrogen-limitedPhosphate-limitedHigher volumetric productivity with phosphate limitation[4][5]

Visualizations

Metabolic_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Acetyl_CoA Acetyl_CoA Glycolysis->Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA phaA / bktB TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Citrate Synthase Acetate Acetate Acetyl_CoA->Acetate pta / poxB D_3_Hydroxybutyryl_CoA D_3_Hydroxybutyryl_CoA Acetoacetyl_CoA->D_3_Hydroxybutyryl_CoA phaB (NADPH)

Caption: Metabolic pathway for this compound production.

Troubleshooting_Workflow Start Low Product Titer Check_Growth Is Cell Density Low? Start->Check_Growth Check_Acetate Is Acetate High? Check_Growth->Check_Acetate No Optimize Media & Conditions Optimize Media & Conditions Check_Growth->Optimize Media & Conditions Yes Check_Pathway Optimize Pathway Expression and Precursor Supply Check_Acetate->Check_Pathway No Implement Acetate\nReduction Strategies Implement Acetate Reduction Strategies Check_Acetate->Implement Acetate\nReduction Strategies Yes

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow Inoculum Inoculum Preparation Batch_Phase Batch Fermentation Inoculum->Batch_Phase Fed_Batch_Phase Fed-Batch Phase Batch_Phase->Fed_Batch_Phase Induction Induction Fed_Batch_Phase->Induction Production_Phase Production Phase Induction->Production_Phase Analysis Sampling & Analysis Production_Phase->Analysis

Caption: General experimental workflow for fed-batch fermentation.

References

Refinement of analytical methods for accurate D-3-Hydroxybutyryl-CoA measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of D-3-Hydroxybutyryl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using various analytical methods.

Problem Potential Cause Recommended Solution
Low or No Signal in LC-MS/MS Degradation of this compound: The analyte is unstable at room temperature.Ensure samples are processed quickly on ice and stored at -80°C. Thaw samples on ice immediately before analysis.
Inefficient Extraction: The extraction protocol may not be suitable for acyl-CoAs.Use an extraction solvent containing an acidic modifier (e.g., formic acid) to improve recovery. A simple protein precipitation with acetonitrile (B52724) followed by centrifugation can be effective.[1][2]
Suboptimal MS Parameters: Incorrect precursor/product ion pairs (MRM transitions) or collision energy will result in poor sensitivity.For this compound, use appropriate MRM transitions. A common transition is m/z 854.2 -> 347.1. Optimize collision energy for your specific instrument.
Poor Peak Shape in HPLC/LC-MS/MS Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of this compound.Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid) often yields better peak shapes for CoA derivatives.[3]
Column Overloading: Injecting too much sample can lead to broad or tailing peaks.Dilute the sample or reduce the injection volume.
High Background in Enzymatic Assays Interfering Substances: Other metabolites in the sample may react with the assay reagents. For example, lactate (B86563) dehydrogenase can interfere in assays using NAD+.[4]Incorporate specific inhibitors in the reaction mixture. For lactate interference, oxalate (B1200264) can be added to the assay reagents.[4] Alternatively, use a more specific enzyme or a different detection method.
Non-specific Reduction/Oxidation of NAD(P)H: Other enzymes in the sample extract may be causing a background signal.Run a parallel control reaction without the specific substrate (this compound) or the specific enzyme (3-hydroxyacyl-CoA dehydrogenase) to measure and subtract the background rate.[5]
Inconsistent Results/Poor Reproducibility Variable Sample Handling: Inconsistent timing or temperature during sample preparation can lead to variability.Standardize all sample handling steps, including extraction time, temperature, and storage conditions.
Pipetting Errors: Inaccurate pipetting of small volumes of reagents or samples is a common source of error.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary.
pH Drift in Assay Buffer: The pH of the buffer can change over time, affecting enzyme activity.Prepare fresh buffer for each experiment and verify the pH before use. Enzymatic activity can be highly pH-dependent.[6]

Frequently Asked Questions (FAQs)

1. What is the recommended method for quantifying this compound?

Both LC-MS/MS and enzymatic assays are widely used and can provide accurate results.

  • LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple acyl-CoAs.[1][2]

  • Enzymatic assays , typically using D-3-hydroxybutyrate dehydrogenase, are often simpler to set up and can be performed with a standard spectrophotometer or plate reader.[4][7]

The choice of method depends on the required sensitivity, sample throughput, and available instrumentation.

2. How should I store my samples to ensure the stability of this compound?

This compound is susceptible to degradation. For short-term storage, keep samples on ice. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[8] Avoid repeated freeze-thaw cycles.

3. What are the key parameters to consider for an enzymatic assay of this compound?

The key parameters for an enzymatic assay are:

  • pH: The optimal pH is typically around 8.5 for the oxidative reaction (measuring NADH production).[4]

  • Enzyme Concentration: The concentration of 3-hydroxyacyl-CoA dehydrogenase should be optimized to ensure the reaction rate is linear over the desired measurement period.

  • Substrate and Cofactor Concentrations: The concentrations of NAD+ and the sample containing this compound should be appropriate for the kinetic range of the enzyme.[6]

4. Can I measure this compound directly in plasma or serum?

Yes, automated kinetic methods have been developed for the direct measurement of D-3-hydroxybutyrate (which is in equilibrium with this compound in biological systems) in plasma or serum.[4] These methods are often based on the use of hydroxybutyrate dehydrogenase.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification

This protocol is a general guideline and may require optimization for specific instruments and sample types.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the transition from the precursor ion to a specific product ion for this compound and the internal standard.

Detailed Methodology for Spectrophotometric Enzymatic Assay

This protocol is based on the oxidation of this compound by 3-hydroxyacyl-CoA dehydrogenase.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

    • NAD+ Solution: 20 mM NAD+ in assay buffer.[4]

    • Enzyme Solution: 3-hydroxyacyl-CoA dehydrogenase at a suitable concentration (e.g., 10 units/mL) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add:

      • 150 µL of Assay Buffer

      • 20 µL of NAD+ Solution

      • 20 µL of sample or standard

    • Mix and incubate for 2-3 minutes at 37°C to allow for the reaction of any interfering substances.

    • Initiate the reaction by adding 10 µL of the Enzyme Solution.

    • Immediately measure the increase in absorbance at 340 nm over time (for NADH production). The rate of change in absorbance is proportional to the concentration of this compound.

  • Data Analysis:

    • Create a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the samples by comparing their reaction rates to the standard curve.

Quantitative Data Summary

Parameter Enzyme/Method Value Reference
Km for (S)-3-hydroxybutyryl-CoA (S)-3-hydroxybutyryl-CoA dehydrogenase (Nmar_1028)19 µM[6]
Vmax for (S)-3-hydroxybutyryl-CoA (S)-3-hydroxybutyryl-CoA dehydrogenase (Nmar_1028)98.6 U/mg protein[6]
Km for NADH 3-hydroxybutyryl-coenzyme A dehydrogenase (C. beijerinckii)8.6 µM[9]
Km for acetoacetyl-CoA 3-hydroxybutyryl-coenzyme A dehydrogenase (C. beijerinckii)14 µM[9]
LOD for 3-hydroxybutyric acid LC-MS/MS0.017 µg/mL[10]
LLOQ for 3-hydroxybutyric acid LC-MS/MS0.045 µg/mL[10]

Visualizations

This compound in the 3-Hydroxypropionate/4-Hydroxybutyrate Cycle

3_Hydroxypropionate_4_Hydroxybutyrate_Cycle Figure 1: Simplified 3-Hydroxypropionate/4-Hydroxybutyrate Cycle acetyl_coa Acetyl-CoA succinyl_coa Succinyl-CoA acetyl_coa->succinyl_coa Carboxylation four_hydroxybutyrate 4-Hydroxybutyrate succinyl_coa->four_hydroxybutyrate Reduction four_hydroxybutyryl_coa 4-Hydroxybutyryl-CoA four_hydroxybutyrate->four_hydroxybutyryl_coa Activation crotonyl_coa Crotonyl-CoA four_hydroxybutyryl_coa->crotonyl_coa Dehydration d3_hydroxybutyryl_coa This compound crotonyl_coa->d3_hydroxybutyryl_coa Hydration acetoacetyl_coa Acetoacetyl-CoA d3_hydroxybutyryl_coa->acetoacetyl_coa Oxidation two_acetyl_coa 2 Acetyl-CoA acetoacetyl_coa->two_acetyl_coa Thiolysis

Caption: Key steps in the 3-hydroxypropionate/4-hydroxybutyrate cycle.

General Experimental Workflow for LC-MS/MS Analysis

LC_MS_MS_Workflow Figure 2: General Workflow for LC-MS/MS Analysis sample_collection Sample Collection (e.g., cells, tissue) extraction Extraction (e.g., Protein Precipitation) sample_collection->extraction centrifugation Centrifugation extraction->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Steps for sample preparation and analysis via LC-MS/MS.

Troubleshooting Logic for Low Signal in LC-MS/MS

Troubleshooting_Low_Signal Figure 3: Troubleshooting Low LC-MS/MS Signal start Low or No Signal check_storage Sample Storage Correct? start->check_storage check_extraction Extraction Efficient? check_storage->check_extraction Yes solution_storage Store at -80°C, process on ice. check_storage->solution_storage No check_ms_params MS Parameters Optimized? check_extraction->check_ms_params Yes solution_extraction Use appropriate solvent & method. check_extraction->solution_extraction No solution_ms_params Verify MRM transitions & collision energy. check_ms_params->solution_ms_params No end Signal Improved check_ms_params->end Yes solution_storage->end solution_extraction->end solution_ms_params->end

Caption: A logical guide for troubleshooting low signal issues.

References

Technical Support Center: D-3-Hydroxybutyryl-CoA Metabolism & Enzyme Stereospecificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymes involved in D-3-Hydroxybutyryl-CoA metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in this compound metabolism and what are their stereospecificities?

A1: The metabolism of 3-hydroxybutyryl-CoA involves several key enzymes with distinct stereospecificities for either the D-(R) or L-(S) enantiomer. The primary enzymes include:

  • (R)-3-Hydroxybutyryl-CoA Dehydrogenase (PhaB): Typically involved in polyhydroxyalkanoate (PHA) biosynthesis, this enzyme specifically catalyzes the NADPH-dependent reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[1]

  • (S)-3-Hydroxybutyryl-CoA Dehydrogenase (HBD): This enzyme is crucial in pathways like fatty acid β-oxidation and butyrate (B1204436) fermentation. It catalyzes the NAD+-dependent oxidation of (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA.[1][2]

  • Crotonase (Enoyl-CoA Hydratase): This enzyme hydrates crotonyl-CoA to form (S)-3-hydroxybutyryl-CoA as part of the β-oxidation pathway.

  • 3-Hydroxybutyryl-CoA Epimerase: This enzyme catalyzes the interconversion between (S)-3-hydroxybutyryl-CoA and (R)-3-hydroxybutyryl-CoA, allowing for the metabolic connection between pathways that utilize different stereoisomers.[3]

Q2: My enzyme assay for 3-hydroxybutyryl-CoA dehydrogenase shows no or very low activity. What are the possible causes?

A2: Low or absent activity in your dehydrogenase assay could be due to several factors. Consider the following troubleshooting steps:

  • Incorrect Substrate Stereoisomer: Ensure you are using the correct stereoisomer of 3-hydroxybutyryl-CoA for your specific enzyme. (R)- and (S)-specific dehydrogenases will show little to no activity with the wrong enantiomer.[4]

  • Inappropriate Cofactor: Check that you are using the correct cofactor. For example, PhaB typically uses NADPH, while HBD uses NAD+.[1][2]

  • Suboptimal pH: The optimal pH for dehydrogenase activity can vary. For instance, the oxidation of (S)-3-hydroxybutyryl-CoA by HBD is often favored at a more alkaline pH (around 9.0), while the reverse reaction (reduction of acetoacetyl-CoA) is favored at a more neutral pH (7.0-7.8).[5]

  • Enzyme Instability: Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.[5] Always keep the enzyme on ice during experimental setup.[6]

  • Presence of Inhibitors: Contaminants in your sample or reagents, such as EDTA (>0.5 mM) or SDS (>0.2%), can inhibit enzyme activity.[7]

Q3: How can I distinguish between the activities of (R)- and (S)-specific 3-hydroxybutyryl-CoA dehydrogenases in a cell extract?

A3: To differentiate between the activities of the two stereospecific dehydrogenases, you can perform parallel enzyme assays using both (R)-3-hydroxybutyryl-CoA and (S)-3-hydroxybutyryl-CoA as substrates. By comparing the rates of NAD+ or NADP+ reduction (or NADH/NADPH oxidation), you can determine the predominant activity. For a more definitive characterization, purification of the individual enzymes may be necessary.

Q4: I am observing a high background signal in my spectrophotometric assay. What can I do to reduce it?

A4: A high background signal in a spectrophotometric assay can obscure the true enzyme activity. Here are some tips to minimize it:

  • Run a "No Enzyme" Control: Always include a control reaction containing all components except the enzyme. The rate of absorbance change in this control represents your background and should be subtracted from the rates of your experimental samples.[6]

  • Check Reagent Purity: Impurities in your substrates or cofactors can contribute to background absorbance. Ensure you are using high-quality reagents.

  • Sample Interference: Components in your cell extract or purified protein sample might absorb at the detection wavelength (e.g., 340 nm for NADH/NADPH). Consider deproteinizing samples if necessary.[7]

  • Instrument Settings: Ensure your spectrophotometer is properly calibrated and the correct wavelength is selected.[6]

Troubleshooting Guides

Issue: Inconsistent results in enzyme kinetic analysis.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for common reagents to ensure consistency across reactions.[6][7]
Inaccurate Substrate Concentration Verify the concentration of your 3-hydroxybutyryl-CoA and cofactor solutions.
Reaction Not in Linear Range Ensure that you are measuring the initial velocity of the reaction. The rate should be linear with time. If the reaction is too fast, dilute the enzyme.[6][8]
Temperature Fluctuations Pre-incubate all solutions at the desired reaction temperature before initiating the reaction.[6][8]

Issue: Difficulty in quantifying different 3-hydroxybutyryl-CoA stereoisomers.

Possible Cause Troubleshooting Step
Co-elution in Chromatography Standard reversed-phase HPLC may not separate (R)- and (S)-3-hydroxybutyryl-CoA.
Lack of a Chiral Separation Method Utilize a chiral chromatography column for baseline separation of the enantiomers. Derivatization of the 3-hydroxybutyryl group may be necessary for analysis.[9]
Mass Spectrometry Limitations The two isomers have identical masses and cannot be distinguished by mass alone. Separation prior to MS is crucial.[10]

Quantitative Data Summary

Table 1: Kinetic Parameters of (S)-3-Hydroxybutyryl-CoA Dehydrogenase from Nitrosopumilus maritimus [4][5]

SubstrateVmax (U mg⁻¹)Km (µM)
(S)-3-hydroxybutyryl-CoA98.619
Acetoacetyl-CoA144.826

Note: 1 U = 1 µmol substrate converted per minute.

Table 2: Kinetic Parameters of Enzymes in Crotonyl-CoA to Acetoacetyl-CoA Conversion in Metallosphaera sedula [11]

EnzymeSubstrateApparent Km (mM)
Msed_0399 (Bifunctional)Crotonyl-CoAHigher than cell extract
Msed_0399 (Bifunctional)(S)-3-hydroxybutyryl-CoAHigher than cell extract
Cell ExtractCrotonyl-CoALower than Msed_0399
Cell Extract(S)-3-hydroxybutyryl-CoALower than Msed_0399

Experimental Protocols

Protocol 1: Spectrophotometric Assay for (S)-3-Hydroxybutyryl-CoA Dehydrogenase Activity

This protocol measures the oxidation of (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[4][5]

Materials:

  • Purified (S)-3-hydroxybutyryl-CoA dehydrogenase or cell extract

  • (S)-3-hydroxybutyryl-CoA solution (e.g., 10 mM stock)

  • NAD+ solution (e.g., 50 mM stock)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following in order:

    • Reaction buffer

    • NAD+ solution (to a final concentration of 0.5 mM)

    • (S)-3-hydroxybutyryl-CoA solution (to a final concentration of 0.2 mM for a standard assay, or varied for kinetic studies)

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period where the reaction rate is linear.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[8]

Visualizations

D_3_Hydroxybutyryl_CoA_Metabolism Acetoacetyl_CoA Acetoacetyl-CoA R_3_HB_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3_HB_CoA PhaB (NADPH) S_3_HB_CoA (S)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->S_3_HB_CoA HBD (reverse) (NADH) R_3_HB_CoA->Acetoacetyl_CoA (R)-specific Dehydrogenase R_3_HB_CoA->S_3_HB_CoA Epimerase PHA Polyhydroxyalkanoates (PHA) R_3_HB_CoA->PHA PHA Synthase S_3_HB_CoA->Acetoacetyl_CoA HBD (NAD+) S_3_HB_CoA->R_3_HB_CoA Epimerase Beta_Oxidation β-Oxidation S_3_HB_CoA->Beta_Oxidation to further oxidation Crotonyl_CoA Crotonyl-CoA Crotonyl_CoA->S_3_HB_CoA Crotonase Troubleshooting_Workflow Start Low/No Enzyme Activity Check_Substrate Check Substrate Stereoisomer ((R)- vs (S)-) Start->Check_Substrate Check_Cofactor Verify Correct Cofactor (NAD+ vs NADPH) Check_Substrate->Check_Cofactor [Substrate Correct] Result_OK Activity Restored Check_Substrate->Result_OK [Incorrect Substrate] Check_pH Optimize Reaction pH Check_Cofactor->Check_pH [Cofactor Correct] Check_Cofactor->Result_OK [Incorrect Cofactor] Check_Enzyme Assess Enzyme Stability (Storage, Freeze-Thaw) Check_pH->Check_Enzyme [pH Optimal] Check_pH->Result_OK [Suboptimal pH] Check_Inhibitors Test for Inhibitors Check_Enzyme->Check_Inhibitors [Enzyme Stable] Check_Enzyme->Result_OK [Enzyme Inactive] Check_Inhibitors->Result_OK [Inhibitor Present] Result_Bad Problem Persists Check_Inhibitors->Result_Bad [No Obvious Inhibitors]

References

Validation & Comparative

A Comparative Guide to D-3-Hydroxybutyryl-CoA and L-3-Hydroxybutyryl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic processing of D-3-Hydroxybutyryl-CoA and L-3-Hydroxybutyryl-CoA, two stereoisomers with distinct metabolic fates and enzymatic specificities. Understanding these differences is crucial for research in fatty acid metabolism, ketone body utilization, and the development of therapeutics targeting these pathways.

Introduction

This compound and L-3-Hydroxybutyryl-CoA are chiral molecules that play important, yet separate, roles in cellular metabolism. The L-isomer is a key intermediate in the mitochondrial β-oxidation of fatty acids, while the D-isomer is primarily involved in the synthesis and degradation of poly-β-hydroxybutyrate (PHB), a form of carbon storage in various microorganisms. The stereospecificity of the enzymes that act upon these substrates is a fundamental aspect of their distinct metabolic pathways.

Enzyme Specificity and Performance

The enzymatic utilization of D- and L-3-Hydroxybutyryl-CoA is dictated by the strict stereospecificity of the dehydrogenases involved. L-3-hydroxyacyl-CoA dehydrogenase (HADH) is specific for the L-isomer, while enzymes involved in PHB metabolism, such as acetoacetyl-CoA reductase (PhaB), are specific for the D-isomer.[1]

Quantitative Data Summary
EnzymeSubstrateOrganismK_m (µM)V_max (U/mg)k_cat/K_m (s⁻¹mM⁻¹)Cofactor
(S)-3-hydroxybutyryl-CoA dehydrogenase (Nmar_1028)(S)-3-Hydroxybutyryl-CoANitrosopumilus maritimus1998.6-NAD⁺
(S)-3-hydroxybutyryl-CoA dehydrogenase (Nmar_1028)Acetoacetyl-CoANitrosopumilus maritimus26144.85271NADH
Acetoacetyl-CoA Reductase (PhaB)Acetoacetyl-CoARalstonia eutropha---NADPH

Note: 1 U = 1 µmol of substrate converted per minute. The k_cat/K_m for the Nmar_1028 reverse reaction was calculated from the provided data.

Metabolic Pathways

The metabolic pathways of L- and this compound are distinct. L-3-Hydroxybutyryl-CoA is an intermediate in the catabolic pathway of fatty acid β-oxidation, leading to the production of acetyl-CoA.[2][3] In contrast, this compound is an intermediate in the anabolic pathway of poly-β-hydroxybutyrate (PHB) synthesis, a carbon storage polymer.[4] The two pathways are linked by the enzyme 3-hydroxybutyryl-CoA epimerase, which can interconvert the two stereoisomers.[5][6][7]

L-3-Hydroxybutyryl-CoA Metabolism in β-Oxidation

L_3_Hydroxybutyryl_CoA_Metabolism Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) (NAD⁺ → NADH + H⁺) Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolic pathway of L-3-Hydroxybutyryl-CoA in fatty acid β-oxidation.
This compound Metabolism in PHB Synthesis

D_3_Hydroxybutyryl_CoA_Metabolism Acetyl_CoA_2 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA_2->Acetoacetyl_CoA β-Ketothiolase D_3_Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->D_3_Hydroxybutyryl_CoA Acetoacetyl-CoA Reductase (PhaB) (NADPH + H⁺ → NADP⁺) PHB Poly-β-hydroxybutyrate (PHB) D_3_Hydroxybutyryl_CoA->PHB PHB Synthase

Metabolic pathway of this compound in poly-β-hydroxybutyrate (PHB) synthesis.
Interconversion of D- and L-3-Hydroxybutyryl-CoA

Isomer_Interconversion L_3_HBCoA (S)-3-Hydroxybutyryl-CoA D_3_HBCoA (R)-3-Hydroxybutyryl-CoA L_3_HBCoA->D_3_HBCoA 3-Hydroxybutyryl-CoA Epimerase

Enzymatic interconversion of D- and L-3-Hydroxybutyryl-CoA.

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from the method used for the characterization of (S)-3-hydroxybutyryl-CoA dehydrogenase from Nitrosopumilus maritimus.[8]

Principle: The oxidation of L-3-Hydroxybutyryl-CoA to acetoacetyl-CoA is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 5 mM NAD⁺ solution

  • 10 mM (S)-3-Hydroxybutyryl-CoA solution

  • Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Tris-HCl buffer (pH 7.8)

    • 100 µL of 5 mM NAD⁺ solution

  • Incubate the mixture at 30°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 10 µL of the enzyme solution and mix gently.

  • Monitor the baseline absorbance at 340 nm for 1-2 minutes.

  • Start the reaction by adding 10 µL of 10 mM (S)-3-Hydroxybutyryl-CoA solution and immediately start recording the absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

  • For kinetic analysis, vary the concentration of (S)-3-Hydroxybutyryl-CoA (e.g., 0.005–0.2 mM) while keeping the NAD⁺ concentration constant.[8]

Assay for Acetoacetyl-CoA Reductase (PhaB) Activity (this compound formation)

This protocol is based on the characterization of enzymes in the PHB synthesis pathway.[9][10]

Principle: The reduction of acetoacetyl-CoA to (R)-3-Hydroxybutyryl-CoA is coupled to the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to the consumption of NADPH is monitored spectrophotometrically.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 6.5

  • 5 mM NADPH solution

  • 10 mM Acetoacetyl-CoA solution

  • Purified acetoacetyl-CoA reductase (PhaB) enzyme solution

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM Potassium phosphate buffer (pH 6.5)

    • 100 µL of 5 mM NADPH solution

  • Incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the enzyme solution and mix.

  • Monitor the baseline absorbance at 340 nm for 1-2 minutes.

  • Start the reaction by adding 10 µL of 10 mM acetoacetyl-CoA solution and immediately record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

  • For kinetic analysis, vary the concentration of acetoacetyl-CoA while keeping the NADPH concentration constant.

Experimental Workflow for Enzyme Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (e.g., Chromatography) Reaction_Setup Reaction Mixture Setup (Buffer, Cofactor, Enzyme) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate & Cofactor Preparation Substrate_Prep->Reaction_Setup Incubation Pre-incubation (e.g., 30°C, 5 min) Reaction_Setup->Incubation Reaction_Initiation Reaction Initiation (Addition of Substrate) Incubation->Reaction_Initiation Data_Acquisition Spectrophotometric Data Acquisition (ΔA340/min) Reaction_Initiation->Data_Acquisition Rate_Calculation Initial Rate Calculation Data_Acquisition->Rate_Calculation Kinetic_Plot Michaelis-Menten Plot Lineweaver-Burk Plot Rate_Calculation->Kinetic_Plot Parameter_Determination Determination of Km and Vmax Kinetic_Plot->Parameter_Determination

References

Comparative analysis of D-3-Hydroxybutyryl-CoA production in different bacterial strains.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of D-3-Hydroxybutyryl-CoA Production in Bacterial Strains

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of this compound production across various bacterial strains. This compound is a key chiral intermediate in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics, and other valuable chemicals.[1][2] The efficiency of its production is a critical factor in the economic viability of these bioproducts. This document summarizes quantitative production data, details common experimental protocols, and visualizes the core metabolic pathways and workflows.

Core Biosynthetic Pathway

The production of this compound (also referred to as (R)-3-Hydroxybutyryl-CoA) from the central metabolite Acetyl-CoA is typically a two-step enzymatic process. This pathway is foundational for the synthesis of Poly-3-hydroxybutyrate (P(3HB)), the most common type of PHA.[2][3]

  • Thiolase Reaction: Two molecules of Acetyl-CoA are condensed to form Acetoacetyl-CoA. This reaction is catalyzed by a β-ketothiolase, with common examples being PhaA from Cupriavidus necator or endogenous thiolases like AtoB in E. coli.[4][5][6]

  • Reduction Reaction: Acetoacetyl-CoA is then stereoselectively reduced to (R)-3-Hydroxybutyryl-CoA using NADPH as a cofactor. This step is catalyzed by an Acetoacetyl-CoA reductase, such as PhaB from C. necator.[3][4][5]

The resulting (R)-3-Hydroxybutyryl-CoA can then be channeled towards different products. For P(3HB) production, a PHA synthase (e.g., PhaC) polymerizes the monomer.[3] For the production of extracellular 3-hydroxybutyrate (B1226725) (3HB), thioesterases (e.g., TesB) or other enzyme systems (e.g., Ptb-Buk) are used to cleave the Coenzyme A moiety.[1][4][7]

Metabolic_Pathway cluster_main Core this compound Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA / AtoB (β-ketothiolase) - CoA HydroxybutyrylCoA This compound AcetoacetylCoA->HydroxybutyrylCoA PhaB (Acetoacetyl-CoA Reductase) NADP NADP+ AcetoacetylCoA->NADP NADPH NADPH NADPH->AcetoacetylCoA

Caption: Core enzymatic pathway for this compound synthesis.

Quantitative Data Summary

The following table summarizes the production of this compound derivatives (P(3HB) or 3HB) in prominent, metabolically engineered bacterial strains. Performance metrics such as titer, yield, and productivity are highly dependent on the specific genetic modifications, cultivation conditions, and carbon source used.

Bacterial StrainKey Genetic ModificationsProductCarbon SourceTiter (g/L)Yield (g/g or % of theoretical max)Cultivation MethodReference
Escherichia coli Overexpression of phaA, phaB, ptb, bukD-(-)-3-hydroxybutyric acidGlucose12-Fed-batch fermentation[8]
Escherichia coli Overexpression of phaA, phaB, tesB; Deletion of fermentation pathwaysPoly(3-hydroxybutyrate)Glucose5.00.30 g/g (63% of theoretical max)Batch fermentation[9]
Escherichia coli Overexpression of phaA, phaB, tesB(R)-3-hydroxybutyrateGlucose2.92-Shake flask[7][10]
Escherichia coli Overexpression of hbd, bktB, tesB(S)-3-hydroxybutyrateGlucose2.08-Shake flask[7][10]
Escherichia coli ΔeutD, Overexpression of tesB, phaA, phaB(R)-3-hydroxybutyric acidGlucose11.2-Aerobic fermentation[6]
Corynebacterium glutamicum Overexpression of phaCAB, modification of central metabolismPoly(3-hydroxybutyrate)Glucose or Fructose-Up to 29% of dry cell weightShake flask[11]
Corynebacterium glutamicum Engineering of β-alanine pathway3-Hydroxypropionic acidGlucose47.540.295 g/gFed-batch fermentation[12][13]
Ralstonia eutropha Engineered with low-activity PhaB1 mutantsP(3HB-co-3HHx)Glucose-75.3 wt% of cells (12.1 mol% 3HHx)-[14]
Bacillus megaterium Wild-type isolate RAZ 3Poly(3-hydroxybutyrate)Bean broth13.8353.75% of dry cell weight-[15]
Bacillus subtilis Overexpression of glycerol (B35011) dehydratase and aldehyde dehydrogenase3-Hydroxypropanoic acidGlycerol22.9-1-L Bioreactor[16]
Clostridium ljungdahlii Overexpression of native hbd2, atoB, ctfAB3-hydroxybutyrateFructose~1.25 (12 mM)-Batch culture[17]

Comparative Review of Bacterial Hosts

Escherichia coli

E. coli is a workhorse for metabolic engineering due to its rapid growth, well-understood genetics, and extensive genetic tools.[2] It does not naturally produce P(3HB), making it a clean background for introducing heterologous pathways.[1] Studies have successfully engineered E. coli to produce high titers of both (R)- and (S)-3-hydroxybutyrate by expressing different enantioselective dehydrogenases (PhaB for R, Hbd for S).[4][7][10] Key strategies include overexpressing the core pathway genes (phaA, phaB) and a thioesterase (tesB) or the phosphotransbutyrylase/butyrate kinase system (ptb/buk) to release the final product.[1][4] Deleting competing metabolic pathways that drain the Acetyl-CoA pool, such as those for acetate (B1210297) and ethanol (B145695) formation, has been shown to significantly improve product yield.[9]

Ralstonia eutropha (now Cupriavidus necator)

R. eutropha is the model organism for P(3HB) metabolism and a natural high-producer, capable of accumulating the polymer up to 80% of its cell dry weight.[2][3] Research on this strain often focuses on engineering it to produce valuable copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], from simple, unrelated carbon sources like glucose.[14] This involves modifying the flux distribution at the Acetoacetyl-CoA node to generate different monomer precursors.[14] While it is a robust natural producer, its slower growth compared to E. coli can be a drawback for some industrial processes.

Corynebacterium glutamicum

C. glutamicum is a Gram-positive bacterium widely used for the industrial production of amino acids and is known for its tolerance to various inhibitors found in lignocellulosic biomass.[18] This robustness makes it an attractive candidate for producing bioplastics from sustainable feedstocks.[11][18] Metabolic engineering efforts have focused on introducing the P(3HB) synthesis pathway and optimizing the central carbon metabolism to increase the supply of Acetyl-CoA and NADPH, leading to significant P(3HB) accumulation.[11]

Bacillus Species

Bacillus species, such as B. subtilis and B. megaterium, are generally recognized as safe (GRAS) organisms, which is advantageous for biomedical applications.[19] They are known for their ability to secrete proteins and their robustness in industrial fermentations. Several wild-type Bacillus strains can naturally accumulate P(3HB).[20] Engineering efforts in B. subtilis have demonstrated the potential for producing related C3 platform chemicals like 3-hydroxypropanoic acid from glycerol, showcasing the versatility of its metabolism for targeted chemical production.[16][19]

Experimental Protocols

Quantification of Poly-3-hydroxybutyrate (P(3HB)) via Gas Chromatography (GC)

This protocol describes a standard method for quantifying intracellular P(3HB) by converting the polymer into its methyl ester derivative (3-hydroxybutyrate methyl ester) for analysis by gas chromatography with flame-ionization detection (GC-FID). This approach is adapted from methodologies described for various bacteria.[21][22]

1. Cell Harvesting and Lysis:

  • Harvest a known volume of bacterial culture (e.g., 1-5 mL) by centrifugation (e.g., 5000 x g for 10 min).

  • Wash the cell pellet with distilled water or saline solution and centrifuge again.

  • Lyophilize (freeze-dry) the cell pellet to determine the cell dry weight (CDW).

  • Resuspend the dried cells in chloroform (B151607) in a sealed glass tube.

2. Pro-esterification (Methanolysis):

  • Add a methanolysis solution containing 3% (v/v) sulfuric acid and benzoic acid (as an internal standard) to the cell suspension.

  • Seal the tube tightly and heat at 100°C for 2-4 hours in a heating block or water bath. This process simultaneously extracts the P(3HB) and converts it to its methyl ester.

  • Cool the tube to room temperature.

3. Phase Extraction:

  • Add deionized water to the tube and vortex vigorously for 1 minute to extract the methyl esters into the organic (chloroform) phase.

  • Centrifuge briefly to separate the phases. The bottom chloroform layer contains the 3-hydroxybutyrate methyl ester.

4. GC Analysis:

  • Carefully transfer an aliquot of the bottom chloroform layer to a GC vial.

  • Inject 1-2 µL into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like DB-WAX) and an FID detector.

  • Run a temperature gradient program to separate the components.

  • Quantify the 3-hydroxybutyrate methyl ester peak by comparing its area to the internal standard (benzoic acid methyl ester) and a standard curve prepared with pure P(3HB) or 3-hydroxybutyric acid.

Experimental_Workflow cluster_workflow P(3HB) Quantification Workflow Start Bacterial Culture Sample Harvest 1. Cell Harvesting & Drying (Centrifugation, Lyophilization) Start->Harvest Methanolysis 2. Methanolysis (H₂SO₄ in Methanol, 100°C) Harvest->Methanolysis Note1 Determines Cell Dry Weight (CDW) Harvest->Note1 Extraction 3. Phase Extraction (Chloroform/Water) Methanolysis->Extraction Note2 Converts P(3HB) to volatile 3-hydroxybutyrate methyl ester Methanolysis->Note2 Analysis 4. GC-FID Analysis Extraction->Analysis Note3 Separates ester into organic phase Extraction->Note3 End P(3HB) Concentration (% CDW) Analysis->End Note4 Quantifies against internal standard Analysis->Note4

Caption: General workflow for P(3HB) quantification by GC analysis.

References

Comparing the kinetic properties of different D-3-Hydroxybutyryl-CoA dehydrogenases.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinetic properties of D-3-Hydroxybutyryl-CoA dehydrogenases from various organisms, complete with experimental data and protocols.

This compound dehydrogenase (HBD) is a key enzyme in several metabolic pathways, including butyrate (B1204436) fermentation and the production of bioplastics and biofuels. Its catalytic efficiency is a critical factor in the overall yield of these processes. This guide provides a comparative overview of the kinetic properties of HBDs from different microbial sources, offering valuable insights for researchers in metabolic engineering and drug development.

Kinetic Parameters of this compound Dehydrogenases

The following table summarizes the key kinetic parameters for this compound dehydrogenases from a range of microorganisms. The data highlights the diversity in substrate affinity (Km) and catalytic turnover rate (kcat) among these enzymes. All data pertains to the reduction of acetoacetyl-CoA to this compound, a crucial step in many fermentative pathways.

Enzyme SourceMutantSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Clostridium acetobutylicumWild-typeAcetoacetyl-CoA22.7-1.3 x 10⁴5.73 x 10⁸[1]
NADH31.4-8.5 x 10³2.71 x 10⁸[1]
Clostridium beijerinckiiWild-typeAcetoacetyl-CoA14540--[2]
NADH8.6---[2]
Clostridium butyricumWild-typeAcetoacetyl-CoA28-56.72.03 x 10⁶
K50A/K54A/L232YAcetoacetyl-CoA----[3]
Nitrosopumilus maritimusWild-type(S)-3-hydroxybutyryl-CoA1998.6 U/mg--[4]
Acetoacetyl-CoA26144.8 U/mg--[4]
NAD----[4]
NADH---5,271 s⁻¹mM⁻¹[4]
Metallosphaera sedulaWild-type(S)-3-hydroxybutyryl-CoA-16 µmol/min/mg--

Note: A hyphen (-) indicates that the data was not provided in the cited source. The triple mutant of Clostridium butyricum HBD exhibited approximately 5-fold higher enzyme activity than the wild-type.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context and the general workflow for comparing the kinetic properties of these enzymes.

signaling_pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hydroxybutyryl_coa This compound acetoacetyl_coa->hydroxybutyryl_coa This compound Dehydrogenase (HBD) crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Butyryl-CoA Dehydrogenase butanol Butanol butyryl_coa->butanol Butanol Dehydrogenase butyrate Butyrate butyryl_coa->butyrate Butyrate Kinase/ Phosphotransbutyrylase

Caption: Metabolic pathway for butanol and butyrate production.

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_comparison Comparison gene_synthesis Gene Synthesis/ Cloning expression Protein Expression gene_synthesis->expression purification Protein Purification expression->purification assay_setup Assay Setup purification->assay_setup spectrophotometry Spectrophotometric Measurement assay_setup->spectrophotometry data_analysis Data Analysis spectrophotometry->data_analysis parameter_comparison Comparison of Kinetic Parameters data_analysis->parameter_comparison

Caption: General workflow for comparing enzyme kinetics.

Experimental Protocols

The kinetic parameters presented in this guide were determined using spectrophotometric assays. The following is a detailed, synthesized protocol for determining the activity of this compound dehydrogenase.

Principle

The activity of this compound dehydrogenase is determined by monitoring the oxidation of NADH to NAD⁺ at 340 nm. In the presence of the enzyme, acetoacetyl-CoA is reduced to this compound, with the concomitant oxidation of NADH. The decrease in absorbance at 340 nm is directly proportional to the enzyme activity.

Reagents and Buffers
  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • NADH Stock Solution: 10 mM NADH in assay buffer. Prepare fresh and keep on ice.

  • Acetoacetyl-CoA Stock Solution: 10 mM Acetoacetyl-CoA in assay buffer. Prepare fresh and keep on ice.

  • Enzyme Solution: Purified this compound dehydrogenase diluted in assay buffer to a suitable concentration for measurement.

Procedure
  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare the reaction mixture by adding the following components in the specified order:

    • 880 µl of Assay Buffer

    • 100 µl of NADH Stock Solution (final concentration: 1 mM)

    • 10 µl of Enzyme Solution

  • Incubation: Mix the contents of the cuvette gently by inverting and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record the background rate of NADH decomposition.

  • Initiation of Reaction: Start the reaction by adding 10 µl of Acetoacetyl-CoA Stock Solution (final concentration: 0.1 mM).

  • Spectrophotometric Measurement: Immediately after adding the substrate, mix the solution and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculation of Enzyme Activity:

    • Determine the linear rate of decrease in absorbance per minute (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Total Assay Volume (ml)) / (ε * Path Length (cm) * Enzyme Concentration (mg/ml)) where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax), the assay is performed by varying the concentration of one substrate (either acetoacetyl-CoA or NADH) while keeping the other substrate at a saturating concentration. The initial rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. The turnover number (kcat) can be calculated by dividing Vmax by the total enzyme concentration. The catalytic efficiency (kcat/Km) is then determined.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable experimentation. When targeting small molecules such as D-3-Hydroxybutyryl-CoA, a pivotal intermediate in ketone body metabolism and an epigenetic modulator, a thorough understanding of an antibody's cross-reactivity with structurally similar metabolites is crucial for data accuracy and interpretation. This guide provides a framework for evaluating such cross-reactivity, complete with detailed experimental protocols and the relevant biological context.

It is important to note that there is a discernible lack of commercially available antibodies that are specifically marketed against this compound and accompanied by comprehensive, publicly accessible data on their cross-reactivity with related metabolites. This gap underscores the need for diligent in-house validation of any potential antibody candidate.

Hypothetical Performance Comparison of a Specific Antibody

To illustrate the data required for a meaningful comparison of antibody performance, the following table outlines a hypothetical cross-reactivity profile for a fictional monoclonal antibody, "mAb-HBCoA-1," against this compound. The data is presented as the 50% inhibitory concentration (IC50) of the competing metabolite and the calculated percentage of cross-reactivity.

Table 1: Hypothetical Cross-Reactivity Profile of mAb-HBCoA-1

Competitor MetaboliteIC50 (µM)% Cross-Reactivity*
This compound 0.5 100%
Acetoacetyl-CoA501%
Crotonyl-CoA1000.5%
Butyryl-CoA2500.2%
D-3-Hydroxybutyrate>1000<0.05%
Coenzyme A>1000<0.05%

% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Competitor Metabolite) x 100

In this illustrative example, mAb-HBCoA-1 exhibits high specificity for this compound, with negligible binding to other key metabolites in the butyrate (B1204436) and ketone metabolism pathways. An antibody with such a profile would be an invaluable tool for the specific detection and quantification of this compound.

Experimental Protocols: Assessing Antibody Cross-Reactivity with Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining the cross-reactivity of an antibody to a small molecule. This technique measures the ability of various related compounds to compete with the target analyte for a limited number of antibody binding sites.

Materials Required:
  • 96-well microtiter plates

  • Candidate anti-D-3-Hydroxybutyryl-CoA antibody

  • This compound standard

  • Potential cross-reactants (e.g., Acetoacetyl-CoA, Crotonyl-CoA, Butyryl-CoA)

  • Coating antigen (this compound conjugated to a carrier protein such as BSA or OVA)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in Phosphate Buffered Saline - PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M Sulfuric Acid - H₂SO₄)

  • Microplate reader

Detailed Procedure:
  • Plate Coating: Coat the wells of a 96-well microtiter plate with the this compound-carrier protein conjugate, diluted to an optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer. Incubate the plate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of antibodies to the plate surface.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the potential cross-reacting metabolites.

    • To the wells, add a pre-determined optimal concentration of the primary anti-D-3-Hydroxybutyryl-CoA antibody.

    • Immediately add the serial dilutions of the standard or the competitor metabolites to their respective wells.

    • Incubate for 1-2 hours at room temperature. During this incubation, the coated antigen and the free analyte in the solution will compete for binding to the primary antibody.

  • Washing: Wash the plate thoroughly three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted to its optimal concentration in wash buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove any unbound secondary antibody.

  • Signal Development: Add the TMB substrate solution to each well and incubate in the dark. The incubation time will depend on the desired color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction. The color in the wells will change from blue to yellow.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis:

    • Construct a standard curve by plotting the absorbance values against the known concentrations of the this compound standard.

    • From the standard curve, determine the IC50 value for this compound and for each of the competitor metabolites.

    • Calculate the percent cross-reactivity for each competitor using the formula provided above.

Visualizing the Biological Context: Relevant Pathways

A deeper understanding of the biological significance of this compound and its related metabolites can be gained by visualizing their roles in key metabolic and signaling pathways.

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with This compound -Carrier Conjugate p2 Wash p1->p2 p3 Block p2->p3 r1 Add Primary Antibody p3->r1 r2 Add Standard or Competitor Metabolite r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Caption: A generalized workflow for a competitive ELISA to determine antibody cross-reactivity.

This compound is a key intermediate in ketone body metabolism, a vital pathway for providing energy to tissues such as the brain and heart, particularly during fasting or on a low-carbohydrate diet.[1]

ketone_body_metabolism acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase d3hb_coa This compound acetoacetyl_coa->d3hb_coa 3-hydroxybutyryl-CoA dehydrogenase acetoacetate Acetoacetate hmg_coa->acetoacetate HMG-CoA lyase d3hb D-3-Hydroxybutyrate acetoacetate->d3hb BDH1 acetone Acetone acetoacetate->acetone Spontaneous crotonyl_coa Crotonyl-CoA d3hb_coa->crotonyl_coa 3-hydroxybutyryl-CoA dehydratase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Butyryl-CoA dehydrogenase

Caption: An overview of the key intermediates in the ketone body and butyrate metabolism pathways.

In recent years, D-3-hydroxybutyrate, which is derived from this compound, has been recognized as a signaling molecule that can lead to a novel post-translational modification of histones called beta-hydroxybutyrylation (Kbhb).[2][[“]] This epigenetic modification is linked to alterations in gene expression, thereby providing a direct connection between cellular metabolism and the regulation of the genome.[4]

histone_modification_pathway fatty_acids Fatty Acids acetyl_coa Acetyl-CoA fatty_acids->acetyl_coa β-oxidation ketogenesis Ketogenesis (in Liver) acetyl_coa->ketogenesis d3hb D-3-Hydroxybutyrate (BHB) ketogenesis->d3hb d3hb_coa This compound d3hb->d3hb_coa ACSS2 histones Histones d3hb_coa->histones p300 (Writer) kbhb_histones β-hydroxybutyrylated Histones (Kbhb) d3hb_coa->kbhb_histones p300 (Writer) kbhb_histones->histones HDAC1/2 (Erasers) gene_expression Altered Gene Expression kbhb_histones->gene_expression

Caption: A simplified signaling pathway illustrating histone beta-hydroxybutyrylation.

References

Navigating the Flux: A Comparative Guide to In Vivo Validation of Metabolic Models for D-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying metabolic fluxes in vivo is paramount to understanding disease pathology and assessing therapeutic efficacy. A pivotal, yet challenging, area of study is the flux through D-3-Hydroxybutyryl-CoA, a key intermediate in ketogenesis and fatty acid metabolism. This guide provides a comparative analysis of methodologies for the in vivo validation of metabolic models that predict this flux, with a focus on experimental data and detailed protocols.

The central challenge in quantifying the flux of this compound lies in its intracellular nature and its rapid turnover. Direct measurement is not feasible in vivo. Therefore, researchers rely on metabolic flux analysis (MFA) combined with stable isotope tracers to model and estimate the rates of production and consumption. This guide will compare two prominent tracer approaches: the single-tracer dilution method and the more advanced dual-tracer approach integrated with a two-pool metabolic model.

Comparative Analysis of In Vivo Flux Quantification Methods

The validation of metabolic models for this compound flux hinges on the experimental approach used to generate the data for model fitting and verification. The choice of method significantly impacts the accuracy and comprehensiveness of the resulting flux estimates.

Method Description Advantages Disadvantages Typical Application
Single-Tracer Dilution A single stable isotope-labeled ketone body tracer (e.g., [U-¹³C₄]BHB) is infused, and its dilution in the blood is measured.Simpler experimental setup and data analysis.[1]Does not account for the interconversion between acetoacetate (B1235776) (AcAc) and β-hydroxybutyrate (BHB), potentially leading to inaccurate flux estimations.[1][2]Basic estimation of total ketone body turnover.
Dual-Tracer Two-Pool MFA Simultaneous infusion of two distinct stable isotope-labeled tracers for both AcAc and BHB (e.g., [U-¹³C₄]BHB and [3,4-¹³C₂]AcAc).[1][2][3] Data is analyzed using a two-pool model and metabolic flux analysis (MFA).[2][3][4]Accounts for the interconversion between AcAc and BHB, providing more accurate and detailed flux information, including rates of appearance, disposal, and exchange.[1][2][4] MFA provides confidence intervals for flux estimates.[2]Technically more complex due to the use of two tracers and the instability of the AcAc tracer.[2] Requires more sophisticated data analysis.[2]Detailed studies of ketogenesis and fatty acid oxidation in various physiological and disease states.[2][5]

Experimental Protocols

A robust experimental design is critical for the successful in vivo validation of metabolic models. Below is a detailed methodology for the dual-tracer two-pool MFA approach, which represents the current state-of-the-art for quantifying ketogenic fluxes.

Dual-Tracer Infusion Protocol for Ketogenesis Flux Analysis

This protocol is adapted from studies utilizing a dual-tracer approach in mice.[1][2]

  • Tracer Preparation: Prepare sterile infusion solutions of [U-¹³C₄]β-hydroxybutyrate and [3,4-¹³C₂]acetoacetate. The concentration of the AcAc tracer in the final infusate must be precisely determined due to its instability.[2]

  • Animal Preparation: Acclimate animals (e.g., mice) to the experimental conditions. On the day of the experiment, establish vascular access for tracer infusion and blood sampling.

  • Tracer Infusion: Initiate a primed-continuous infusion of the two stable isotope tracers. The infusion rates are critical for accurate flux calculations.[2]

  • Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to ensure isotopic steady state has been reached.

  • Sample Processing: Plasma is separated from the blood samples. Due to the instability of acetoacetate, it is immediately reduced in situ to deuterium-labeled BHB using sodium borodeuteride (NaBH₄).[2][3] This preserves the isotopologue distribution of AcAc as BHB isotopologues with an additional mass unit.[2][3]

  • LC-MS/MS Analysis: The combined BHB (endogenous and derivatized from AcAc) is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distributions (MIDs) of both BHB and AcAc.[2][3]

  • Metabolic Flux Analysis (MFA): The measured MIDs and tracer infusion rates are simultaneously regressed using a two-pool metabolic model of ketogenesis. This analysis yields the fluxes of AcAc and BHB appearance, disposal, and interconversion.[2]

Visualizing the Pathways and Processes

To better understand the flow of metabolites and the experimental design, the following diagrams illustrate the key pathways and workflows.

metabolic_pathway Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA D3_Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->D3_Hydroxybutyryl_CoA BDH1 Acetoacetate Acetoacetate (AcAc) HMG_CoA->Acetoacetate BHB D-β-Hydroxybutyrate (BHB) Acetoacetate->BHB BDH1 D3_Hydroxybutyryl_CoA->Acetoacetyl_CoA BHB->Acetoacetate

Figure 1: Simplified metabolic pathway of ketogenesis, highlighting the central role of (S)-3-Hydroxybutyryl-CoA.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis cluster_computational_phase Computational Phase Tracer_Infusion Dual Tracer Infusion ([U-¹³C₄]BHB & [3,4-¹³C₂]AcAc) Blood_Sampling Timed Blood Sampling Tracer_Infusion->Blood_Sampling Sample_Prep Plasma Derivatization (AcAc to [²H]BHB) Blood_Sampling->Sample_Prep LC_MS LC-MS/MS Analysis (Measure MIDs) Sample_Prep->LC_MS MFA Metabolic Flux Analysis (MFA) (Two-Pool Model) LC_MS->MFA Flux_Quantification Quantified Fluxes (Appearance, Disposal, Interconversion) MFA->Flux_Quantification

Figure 2: Experimental workflow for the in vivo validation of ketogenic flux using a dual-tracer and MFA approach.

Conclusion

The in vivo validation of metabolic models predicting this compound flux is a complex but essential task for advancing our understanding of metabolic diseases. While single-tracer methods offer a simplified approach, the dual-tracer two-pool MFA technique provides a more accurate and comprehensive quantification of ketogenic fluxes by accounting for the interconversion of ketone bodies.[1][2] The detailed experimental protocol and analytical workflow presented here serve as a guide for researchers aiming to rigorously validate their metabolic models and obtain reliable in vivo flux data. The continued refinement of these methods will be crucial for the development of novel therapeutic strategies targeting metabolic pathways.

References

A Comparative Guide to the Quantification of D-3-Hydroxybutyryl-CoA: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, the accurate quantification of key intermediates like D-3-Hydroxybutyryl-CoA is paramount. As an integral molecule in ketone body metabolism and fatty acid synthesis, precise measurement is crucial for understanding disease states and the efficacy of therapeutic interventions. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

Data Presentation: A Head-to-Head Comparison

The choice between HPLC and mass spectrometry for the quantification of this compound often hinges on the required sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance parameters for each method.

ParameterHPLC-UV/FluorescenceMass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~5 pmol (UV for general acyl-CoAs)~100 fmol[1]
Limit of Quantification (LOQ) Typically higher than LOD (e.g., ~25.8 µmol/L for a related derivatized compound by fluorescence)[1]In the low fmol to pmol range
Linearity (R²) Generally >0.99>0.99
Precision (%RSD) <15%<5%
Specificity Moderate (risk of co-elution with structurally similar compounds)High (based on mass-to-charge ratio and fragmentation patterns)
Throughput ModerateHigh
Derivatization Often required for fluorescence detection to enhance sensitivityNot required

Experimental Workflows

The following diagram illustrates a generalized workflow for the quantification of this compound from biological samples using either HPLC or Mass Spectrometry.

This compound Quantification Workflow Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Extraction Sample->Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE Derivatization Derivatization (for HPLC-Fluorescence) SPE->Derivatization HPLC HPLC-UV/Fluorescence SPE->HPLC To HPLC MS LC-MS/MS SPE->MS To LC-MS/MS Derivatization->HPLC Quantification Quantification HPLC->Quantification MS->Quantification Results Results Quantification->Results

Caption: A generalized workflow for this compound quantification.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both HPLC and mass spectrometry.

Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation (from bacterial cultures):

  • Quench metabolic activity and extract acyl-CoAs from bacterial cell pellets using appropriate solvents.

  • Centrifuge the extract to pellet cellular debris.

  • The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.

2. Liquid Chromatography:

  • System: A UHPLC system such as the Vanquish Flex (Thermo Fisher Scientific) is suitable.[1]

  • Column: A C18 column, for instance, a Gemini C18 (150 × 2.0 mm, 3-μm pore size, Phenomenex), is effective for separation.[1]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) at pH 8.1.[1]

  • Mobile Phase B: Acetonitrile (B52724).[1]

  • Gradient: A typical gradient would be to start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 10 μL.[1]

3. Mass Spectrometry:

  • System: A high-resolution mass spectrometer, such as an Orbitrap Fusion tribrid mass spectrometer (Thermo Fisher Scientific), is recommended.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 300 to 1000 for full scan experiments.[1]

  • Key Fragment for Detection: The analysis often relies on detecting the characteristic adenosine (B11128) 3',5'-diphosphate key fragment at m/z 428.0365.[1]

  • Precursor Ion for this compound: The protonated molecule [M+H]+ has an m/z of 854.15925.[2]

4. Data Analysis:

  • Quantification is achieved by integrating the peak area of the specific transition for this compound and comparing it to a standard curve generated from known concentrations of the analyte.

HPLC with UV/Fluorescence Detection Protocol

While less sensitive than mass spectrometry, HPLC with UV or fluorescence detection can be a robust and cost-effective method for quantification.

1. Sample Preparation:

  • Sample extraction is performed similarly to the mass spectrometry protocol.

  • For fluorescence detection, a derivatization step is necessary to introduce a fluorophore to the this compound molecule, significantly enhancing its detectability.

2. Derivatization (for Fluorescence Detection):

  • A fluorescent derivatizing agent that reacts with the hydroxyl group of this compound would be employed.

3. High-Performance Liquid Chromatography:

  • System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Detection:

    • UV: Detection is typically performed at a wavelength around 254 nm, corresponding to the absorbance of the adenine (B156593) moiety of the CoA molecule.

    • Fluorescence: Excitation and emission wavelengths are specific to the chosen derivatizing agent.

4. Data Analysis:

  • Quantification is performed by creating a standard curve from the peak areas of known concentrations of this compound standards and using this to determine the concentration in the unknown samples.

Signaling Pathway Involvement

This compound is a central metabolite in several key pathways, including fatty acid metabolism and ketone body synthesis. The following diagram illustrates its position in these interconnected pathways.

Metabolic Pathway of this compound Metabolic Role of this compound FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-Oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase D3HB_CoA This compound AcetoacetylCoA->D3HB_CoA 3-Hydroxybutyryl-CoA Dehydrogenase CrotonylCoA Crotonyl-CoA D3HB_CoA->CrotonylCoA 3-Hydroxyacyl-CoA Dehydratase KetoneBodies Ketone Bodies (e.g., D-3-Hydroxybutyrate) D3HB_CoA->KetoneBodies CoA Transferase & Dehydrogenase ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Enoyl-CoA Reductase

Caption: Role of this compound in metabolic pathways.

References

Safety Operating Guide

Navigating the Disposal of D-3-Hydroxybutyryl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any procedure that involves D-3-Hydroxybutyryl-CoA, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. Due to the lack of a specific Safety Data Sheet (SDS) with disposal directives, a formal hazard assessment by qualified personnel is necessary.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step-by-Step Disposal Procedure

The following steps are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific protocols.

  • Waste Segregation:

    • Do not mix this compound with other chemical waste unless compatibility has been confirmed by a qualified chemist or your EHS department.

    • It is best practice to collect waste in a designated, properly labeled container.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection.

    • The container must be clearly labeled with the full chemical name: "this compound" and any other components of the waste stream. Avoid using abbreviations.

    • Keep the waste container securely closed when not in use.

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.

    • Do not dispose of this compound down the drain or in regular trash.[1]

Chemical Properties of this compound

Understanding the chemical properties of a substance is fundamental to its safe handling and disposal. Below is a summary of available data for this compound.

PropertyValue
Molecular Formula C25H42N7O18P3S
Molecular Weight 853.62 g/mol
Physical State Solid (predicted)
Water Solubility 6.13 g/L (predicted)
logP -0.49 (predicted)

Note: Much of the available data on the physical and chemical properties of this compound is based on computational predictions.

Experimental Protocols

Currently, there are no publicly cited experimental protocols specifically for the disposal of this compound. The development of any such protocol would require a comprehensive safety assessment, including reactivity and toxicity studies, to determine the appropriate method of neutralization or disposal. It is imperative to rely on the guidance of certified safety professionals and licensed waste disposal companies.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G start Start: Generation of This compound Waste assess_hazards Consult Institutional EHS for Hazard Assessment start->assess_hazards select_container Select Chemically Compatible and Labeled Waste Container assess_hazards->select_container segregate_waste Segregate from Incompatible Chemicals select_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup disposal Professional Disposal by Licensed Vendor request_pickup->disposal

This compound Disposal Workflow

By adhering to these general guidelines and prioritizing consultation with safety professionals, researchers can ensure the responsible and safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling D-3-Hydroxybutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-3-Hydroxybutyryl-CoA

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under standard regulations, adherence to good laboratory practices is essential to ensure a safe working environment.

Hazard Identification and Risk Assessment

This compound is an endogenous metabolite found in various organisms and is a key intermediate in several metabolic pathways, including butanoate metabolism.[1][2][3] It is not considered a hazardous chemical, and no specific occupational exposure limits have been established.[4] However, as with any laboratory chemical, it is prudent to minimize exposure. The primary risks are associated with the inhalation of dust if handling a powdered form and direct contact with the eyes and skin. The compound is stable under standard room temperature conditions for shipping but should be stored under recommended conditions for long-term stability.[4][5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory tasks should be performed to determine the appropriate level of PPE.[6] However, the following standard PPE is recommended for handling this compound in a laboratory setting:

  • Eye and Face Protection : To protect from potential splashes or airborne particles, chemical safety glasses that meet the ANSI Z87.1 standard are the minimum requirement.[6][7] For tasks with a higher risk of splashing, such as preparing solutions, safety goggles or a face shield worn over safety glasses should be used.[6][8][9]

  • Skin and Body Protection : A standard laboratory coat should be worn to protect skin and personal clothing from accidental contact.[6][8][9] Lab coats should be kept buttoned. Long pants and closed-toe shoes are mandatory in a laboratory environment to protect the lower body and feet.[6][7]

  • Hand Protection : Disposable nitrile gloves are recommended to prevent skin contact.[6][9] Gloves should be inspected before use and changed immediately if they become contaminated. Hands should be washed thoroughly after removing gloves.[6]

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[10] If handling the powdered form in a way that may generate dust, a NIOSH-approved N95 respirator may be used to minimize inhalation.[11]

Quantitative Data and Physical Properties

The following table summarizes key quantitative and physical data for this compound.

PropertyValueSource
Chemical Formula C25H42N7O18P3S[12][13]
Average Molecular Weight 853.623 g/mol [12][13]
Form Powder[10][11]
Appearance White Solid[10]
Solubility Soluble in water (50 mg/mL)[11]
Recommended Storage -20°C[11]
Stability Stable under recommended storage conditions. May be hygroscopic.[4][10]

Operational and Disposal Plans

Following a structured workflow is critical for safety and maintaining the integrity of the compound.

Experimental Protocol: Handling Workflow

This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.
  • Verify that the product matches the order information.
  • Store the compound at the recommended temperature of -20°C in a tightly sealed container to prevent degradation and moisture absorption.[11]

2. Preparation for Use (Weighing and Solubilization):

  • Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.
  • Don the appropriate PPE as described above (lab coat, gloves, safety glasses).
  • To prevent inhalation of dust, handle the powder carefully.
  • Weigh the desired amount of this compound using an analytical balance.
  • For creating solutions, add the powder to the solvent (e.g., water) and mix gently until fully dissolved. The compound is soluble in water.[11]

3. Experimental Use:

  • Handle all solutions containing this compound with care to avoid splashes and spills.
  • Keep containers closed when not in use to prevent contamination and evaporation.

4. Accidental Spill Response:

  • For a small spill of the solid material, avoid generating dust. Moisten the material with a damp paper towel and wipe the area clean.
  • For a liquid spill, absorb with an inert material (e.g., paper towels, absorbent pads).
  • Clean the spill area with soap and water.
  • Place all cleanup materials in a sealed bag for disposal.

5. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, paper towels) in accordance with local, state, and federal regulations. As it is not classified as hazardous, it can typically be disposed of as general laboratory chemical waste.
  • Empty containers should be rinsed thoroughly before being discarded or recycled.

Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal Receive 1. Receive & Inspect Shipment Store 2. Store at -20°C Receive->Store Don_PPE 3. Don Appropriate PPE (Lab Coat, Gloves, Goggles) Store->Don_PPE Weigh 4. Weigh Powder in Ventilated Area Don_PPE->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Experiment 6. Perform Experiment Dissolve->Experiment Spill Spill Cleanup Procedure Experiment->Spill If Spill Occurs Decontaminate 7. Decontaminate Work Area Experiment->Decontaminate Spill->Decontaminate Dispose 8. Dispose of Waste per Regulations Decontaminate->Dispose

Caption: Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.